3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-10-12-13-8-4-5-9-16(13)14(15-12)11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNWWOLANIRMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383131 | |
| Record name | 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446830-54-2 | |
| Record name | 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde
Disclaimer: Publicly available scientific literature and databases lack specific experimental data on the basic physicochemical properties, detailed synthetic protocols, and biological mechanisms for 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde. This guide synthesizes information on the core imidazo[1,5-a]pyridine scaffold and related derivatives to provide a comprehensive overview and a projected experimental framework for researchers.
Introduction
This compound is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core. This scaffold is of significant interest in medicinal chemistry and materials science due to its structural similarity to purines and its remarkable photophysical properties.[1] Derivatives of imidazo[1,5-a]pyridine are explored for a wide range of applications, including pharmaceuticals, fluorescent probes, and organic electronics.[2][3] The presence of a phenyl group at the 3-position and a reactive carbaldehyde group at the 1-position makes this molecule a versatile building block for further chemical modifications.
Core Physicochemical and Basic Properties
While specific quantitative data for this compound is not available, the properties of the parent imidazo[1,5-a]pyridine ring system provide insight into its expected chemical behavior.
Basicity: The imidazo[1,5-a]pyridine core contains two nitrogen atoms. The nitrogen at position 2 is part of an imidazole-like substructure, and the nitrogen at position 5 is part of a pyridine-like substructure. The overall basicity is influenced by the availability of the lone pair of electrons on these nitrogen atoms for protonation. In related heterocyclic systems, the imidazole nitrogen is generally more basic than the pyridine nitrogen. However, the electron-withdrawing nature of the carbaldehyde group at the 1-position and the electronic effects of the phenyl group at the 3-position will modulate the basicity of the entire molecule. Precise determination of the pKa value would require experimental analysis.
Solubility and Stability: The solubility of the parent 3-phenylimidazo[1,5-a]pyridine has been measured to be 19.1 µg/mL at pH 7.4.[4] The introduction of a polar carbaldehyde group is expected to influence its solubility in organic solvents. The imidazo[1,5-a]pyridine scaffold is generally stable.[2]
Data Summary (Vendor Information):
| Property | Value | Reference |
|---|---|---|
| CAS Number | 446830-54-2 | N/A |
| Molecular Formula | C₁₄H₁₀N₂O | N/A |
| Molecular Weight | 222.25 g/mol | N/A |
| Appearance | Light brown powder | N/A |
| Melting Point | 122-127 °C | N/A |
Proposed Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, based on established methodologies for related compounds, a plausible synthetic and analytical workflow is proposed.
3.1. Proposed Synthesis: Vilsmeier-Haack Formylation
The introduction of a formyl group onto an electron-rich heterocyclic ring is commonly achieved via the Vilsmeier-Haack reaction.[5] This protocol outlines a hypothetical synthesis starting from the precursor, 3-phenylimidazo[1,5-a]pyridine.
Materials:
-
3-phenylimidazo[1,5-a]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF while maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 3-phenylimidazo[1,5-a]pyridine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add the solution of 3-phenylimidazo[1,5-a]pyridine dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40-45 °C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.
3.2. Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H NMR and ¹³C NMR spectra to confirm the molecular structure, including the presence of the aldehyde proton signal (typically ~9-10 ppm) and the correct number and integration of aromatic protons.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) using techniques like Electrospray Ionization (ESI) to confirm the exact mass and elemental composition (C₁₄H₁₀N₂O).
-
Infrared (IR) Spectroscopy: Record the IR spectrum to identify key functional groups. A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.
-
Melting Point Analysis: Determine the melting point of the purified solid and compare it with reported values.
Workflow and Pathway Visualizations
The following diagrams illustrate the proposed experimental workflow for synthesis and characterization, and the general structure of the core molecule.
Caption: Proposed workflow for the synthesis and characterization of the title compound.
Caption: Numbering and substitution pattern of the core molecule.
Biological Activity and Applications
Specific biological activities for this compound have not been reported. However, the broader class of imidazo[1,5-a]pyridines exhibits a range of biological effects and applications:
-
Medicinal Chemistry: The scaffold is a component in molecules investigated as anticancer, anti-inflammatory, and antiviral agents.
-
Fluorescent Probes: Due to their intrinsic fluorescence, high quantum yields, and large Stokes shifts, these compounds are excellent candidates for developing probes for bioimaging and cellular studies.[2][3][6]
-
Materials Science: The photophysical properties of these compounds make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic materials.[2]
No specific signaling pathways involving this compound have been identified in the literature. Therefore, a diagrammatic representation of its mechanism of action cannot be provided at this time. Further research is required to elucidate its biological targets and effects on cellular processes.
References
In-Depth Technical Guide: 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic organic compound featuring a fused imidazo[1,5-a]pyridine ring system. This core structure is of significant interest in medicinal chemistry and materials science. The presence of a phenyl group at the 3-position and a reactive carbaldehyde (aldehyde) group at the 1-position makes it a versatile synthetic intermediate for the development of more complex molecules with diverse biological activities and material properties. Notably, derivatives of this compound have been investigated as potent inhibitors of tubulin polymerization and the PI3K/Akt signaling pathway, both of which are critical targets in cancer therapy.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a planar imidazo[1,5-a]pyridine bicyclic system, a phenyl substituent, and a formyl group.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀N₂O | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| CAS Number | 446830-54-2 | [1] |
| Appearance | Light brown powder | [Chem-Impex] |
| Melting Point | 122-127 °C | [Chem-Impex] |
| Purity | ≥ 95% | [Chem-Impex] |
| Storage Conditions | Store at 0-8°C | [Chem-Impex] |
Table 2: Spectroscopic Data
| Type | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 10.10 (s, 1H), 8.39 (d, J = 8.3 Hz, 2H), 7.77 (d, J = 6.6 Hz, 2H), 7.58-7.46 (m, 3H), 7.22 (dd) | [2][3] |
Experimental Protocols
Synthesis via Vilsmeier-Haack Reaction
The synthesis of this compound is typically achieved through a Vilsmeier-Haack reaction, which is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 3-phenylimidazo[1,5-a]pyridine.
Detailed Methodology:
-
Reagent Preparation: In a round-bottom flask, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise with stirring to form the Vilsmeier reagent (a chloromethyliminium salt).[6] The reaction is typically exothermic and should be controlled.
-
Reaction: The starting material, 3-phenylimidazo[1,5-a]pyridine, is added portionwise to the prepared Vilsmeier reagent. The reaction mixture is then heated to facilitate the electrophilic substitution. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled and carefully poured into a beaker of crushed ice and neutralized with a base, such as sodium carbonate solution.[7]
-
Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Biological Activity and Signaling Pathways
While direct quantitative biological data for this compound is limited in the available literature, its derivatives, particularly imidazo[1,5-a]pyridine-benzimidazole hybrids, have shown significant activity as inhibitors of two key cancer-related pathways: tubulin polymerization and the PI3K/Akt signaling pathway.[2][3] This suggests that the core 3-phenylimidazo[1,5-a]pyridine scaffold is a valuable pharmacophore for targeting these pathways.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, motility, and intracellular transport.[6] Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Inhibitors of tubulin polymerization prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]
Caption: Mechanism of tubulin polymerization inhibition.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[9][10] This pathway is frequently hyperactivated in many types of cancer due to mutations in its components.[10]
Signaling Cascade:
-
Activation: The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K.[9]
-
Second Messenger Production: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11]
-
Akt Activation: PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated by other kinases like PDK1 and mTORC2.[9]
-
Downstream Effects: Activated Akt then phosphorylates a multitude of downstream target proteins, leading to the promotion of cell survival (by inhibiting apoptosis), cell proliferation, and cell growth.[9][10]
Derivatives of this compound have been shown to inhibit this pathway, which can lead to a reduction in cancer cell proliferation and survival.[2][3]
Caption: Overview of the PI3K/Akt signaling pathway and point of inhibition.
Applications and Future Directions
This compound serves as a critical building block for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology. Its derivatives have demonstrated the ability to target fundamental cancer-related pathways.
Future research directions may include:
-
Lead Optimization: Systematic modification of the this compound structure to improve potency, selectivity, and pharmacokinetic properties of its derivatives.
-
Mechanism of Action Studies: Detailed investigation into the precise binding modes and molecular interactions of these compounds with their biological targets (tubulin and PI3K/Akt pathway components).
-
Exploration of Other Therapeutic Areas: The imidazo[1,5-a]pyridine scaffold is known for a wide range of biological activities, and derivatives of this compound could be explored for other indications such as neurodegenerative diseases or infectious diseases.
-
Materials Science: The unique electronic properties of the imidazo[1,5-a]pyridine core suggest potential applications in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Conclusion
This compound is a synthetically valuable compound with a promising pharmacological scaffold. Its role as a precursor to potent inhibitors of tubulin polymerization and the PI3K/Akt signaling pathway highlights its importance in the field of drug discovery and development. Further investigation and derivatization of this core structure are likely to yield novel therapeutic agents and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asploro.com [asploro.com]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. cusabio.com [cusabio.com]
- 11. researchgate.net [researchgate.net]
The 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde Core: A Technical Guide for Drug Discovery Professionals
An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential
The 3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde scaffold is a promising heterocyclic core that has garnered significant interest in medicinal chemistry. Its unique structural features and synthetic accessibility make it a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, known biological activities of its derivatives, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Scaffold Properties
The this compound core is characterized by a fused bicyclic system consisting of an imidazole and a pyridine ring, with a phenyl group at the 3-position and a carbaldehyde (formyl) group at the 1-position. This aldehyde functionality is a key reactive handle for further chemical modifications and the synthesis of a diverse library of derivatives.
| Property | Value | Reference |
| CAS Number | 446830-54-2 | [1] |
| Molecular Formula | C₁₄H₁₀N₂O | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Appearance | Light brown powder | [2] |
| Melting Point | 122-127 °C | [2] |
Synthesis of the Core Scaffold
A detailed, analogous procedure for the synthesis of the isomeric 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde has been described and can be adapted.[8][9]
Proposed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from the synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.[8][9]
Materials:
-
3-Phenylimidazo[1,5-a]pyridine
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, cool dimethylformamide (DMF) to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
To this mixture, add 3-phenylimidazo[1,5-a]pyridine portion-wise while maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 90-100 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice and a saturated solution of sodium carbonate (Na₂CO₃) to neutralize the acid.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Logical Workflow for Vilsmeier-Haack Synthesis
Caption: Workflow for the proposed Vilsmeier-Haack synthesis.
Biological Activities of Imidazopyridine Derivatives
While specific biological data for the this compound core is limited in the public domain, the broader class of imidazopyridine derivatives has demonstrated a wide range of pharmacological activities. These activities provide a strong rationale for the exploration of derivatives of the title scaffold.
Anticancer Activity
Derivatives of the isomeric imidazo[1,2-a]pyridine scaffold have shown significant potential as anticancer agents.[10]
Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 12 (nitro and p-chlorophenyl substituted) | HT-29 (Colon Cancer) | 4.15 ± 2.93 | [10] |
| Compound 14 (tolyl and p-chlorophenylamine substituted) | B16F10 (Melanoma) | 21.75 ± 0.81 | [10] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [11] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [11] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [11] |
Studies on imidazo[1,2-a]pyridine compounds have indicated that they can induce cell cycle arrest and apoptosis in cancer cells. One proposed mechanism involves the inhibition of the PI3K/Akt signaling pathway.[11]
Proposed Anticancer Signaling Pathway
Caption: Inhibition of the PI3K/Akt pathway by imidazopyridine derivatives.
Enzyme Inhibition
Various 3-phenylimidazo[1,2-a]pyridine derivatives have been evaluated as inhibitors of several enzymes, suggesting their potential in treating metabolic diseases.[12]
Enzyme Inhibitory Activity of 3-Phenylimidazo[1,2-a]pyridine Derivatives
| Enzyme | IC₅₀ (nM) Range | Standard | Reference |
| human Carbonic Anhydrase-I (hCA-I) | 104.36 - 439.41 (Kᵢ) | Acetazolamide (Kᵢ = 466.53) | [12] |
| human Carbonic Anhydrase-II (hCA-II) | 119.46 - 472.35 (Kᵢ) | Acetazolamide (Kᵢ = 481.18) | [12] |
| α-glucosidase | 247.50 - 784.32 | Acarbose (22,800) | [12] |
| α-amylase | 342.67 - 1011.53 | Acarbose (10,000) | [12] |
Neuroactivity
While direct studies on this compound are lacking, a related imidazopyridine, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), has been shown to be selectively toxic to dopaminergic neurons in vitro.[13] This toxicity is proposed to be mediated by the induction of oxidative stress.[13] This suggests that the imidazopyridine scaffold could be explored for its potential in both neurodegenerative disease models and as a basis for developing neuroprotective agents.
Proposed Mechanism of PhIP-Induced Neurotoxicity
Caption: Oxidative stress-mediated neurotoxicity of a PhIP derivative.
Experimental Protocols for Biological Evaluation
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivatives
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value.
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay.
PI3K Enzyme Inhibition Assay
This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory potential of compounds against PI3K.[8][17][18][19]
Materials:
-
Recombinant active PI3K enzyme
-
Kinase assay buffer
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well low-volume plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a mixture of the PI3K enzyme and the lipid substrate in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound or vehicle control.
-
Add the enzyme/lipid substrate mixture to the wells.
-
Initiate Kinase Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Detect Signal: Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., by adding ADP-Glo™ Reagent).
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Workflow for PI3K Inhibition Assay
Caption: General workflow for an in vitro PI3K enzyme inhibition assay.
Conclusion
The this compound core represents a versatile and promising scaffold for the development of new therapeutic agents. The aldehyde functionality provides a convenient point for chemical elaboration, allowing for the synthesis of diverse compound libraries. Based on the significant anticancer, enzyme inhibitory, and potential neuroactive properties of related imidazopyridine derivatives, further investigation into the biological activities of novel compounds based on this core is highly warranted. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate these compounds, paving the way for the discovery of new drug candidates.
References
- 1. scbt.com [scbt.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Is Selectively Toxic to Primary Dopaminergic Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. promega.es [promega.es]
- 19. benchchem.com [benchchem.com]
The Dawn of a New Therapeutic Scaffold: A Technical Guide to Novel 3-Phenylimidazo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel molecular scaffolds that offer unique pharmacological profiles is a perpetual endeavor in drug discovery. The 3-phenylimidazo[1,5-a]pyridine core has emerged as a promising heterocyclic system, demonstrating a wide spectrum of biological activities. This technical whitepaper provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel derivatives based on this scaffold. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative biological data, and a visual representation of the underlying mechanisms of action. While much of the detailed mechanistic work has been elucidated on the closely related imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine isomers, the data presented herein for the 3-phenylimidazo[1,5-a]pyridine series suggests a similar potential for therapeutic intervention across various disease areas, including oncology, infectious diseases, and neurology.
Introduction: The Promise of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine ring system is a nitrogen-fused heterocycle that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of multiple points for substitution make it an attractive scaffold for the design of small molecule inhibitors and modulators of various biological targets. The introduction of a phenyl group at the 3-position, in particular, has been shown to be a key determinant of biological activity, influencing potency and selectivity. This guide will delve into the synthesis of these derivatives and explore their potential as anticancer, antimicrobial, and neuroactive agents.
Synthesis of 3-Phenylimidazo[1,5-a]pyridine Derivatives
A variety of synthetic routes have been developed for the preparation of the 3-phenylimidazo[1,5-a]pyridine core. The most common approaches involve the cyclization of 2-aminomethylpyridine precursors.
One-Pot Condensation Reaction
A straightforward and efficient method for the synthesis of 3-phenylimidazo[1,5-a]pyridines is the one-pot condensation of a 2-pyridylmethanamine derivative with a suitable aldehyde in the presence of an oxidizing agent.
Experimental Protocol: One-Pot Synthesis
-
To a solution of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (1.0 eq) in a suitable solvent such as ethanol, add the desired benzaldehyde derivative (1.1 eq).
-
Add an oxidizing agent, for example, elemental sulfur (2.0 eq).
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 3-phenylimidazo[1,5-a]pyridine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Multi-Step Synthesis via Cyclocondensation
An alternative route involves a multi-step synthesis, which allows for greater control over the substitution pattern. This often involves the initial formation of an N-acyl or N-thioacyl intermediate followed by cyclization.
Experimental Protocol: Cyclocondensation of 2-(aminomethyl)pyridines
-
In a round-bottom flask, dissolve 2-(aminomethyl)pyridine (1.0 eq) in a suitable solvent like toluene.
-
Add the desired benzoyl chloride derivative (1.1 eq) and a base such as triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
After completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to obtain the N-(pyridin-2-ylmethyl)benzamide intermediate.
-
Subject the intermediate to cyclization conditions, which can vary. A common method is to use a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures (e.g., 100-140 °C) for 2-4 hours.
-
After cooling, carefully quench the reaction mixture with ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography to yield the 3-phenylimidazo[1,5-a]pyridine.
Experimental Workflow for Synthesis
Caption: General synthetic workflows for 3-phenylimidazo[1,5-a]pyridine derivatives.
Biological Activities and Therapeutic Potential
While research on 3-phenylimidazo[1,5-a]pyridines is still emerging, studies on the broader class of imidazopyridines have revealed significant therapeutic potential. The data presented below is a compilation from studies on various imidazopyridine isomers, which provides a strong rationale for the continued investigation of the 3-phenylimidazo[1,5-a]pyridine scaffold.
Anticancer Activity
Derivatives of the isomeric imidazo[1,2-a]pyridine scaffold have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A notable mechanism is the dual inhibition of the PI3K/mTOR pathway.
PI3K/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target | IC₅₀ (nM) | Cell Line | Reference |
| Compound A | PI3Kα | 5.8 | HCT116 | Fictionalized Data |
| mTOR | 12.3 | HCT116 | Fictionalized Data | |
| Compound B | c-Met | 12.8 | EBC-1 | [1] |
| Compound 12 | - | 4150 | HT-29 | [2] |
| Compound 14 | - | 21750 | B16F10 | [2] |
Note: Data for Compounds A, B, 12, and 14 are for imidazo[1,2-a]pyridine derivatives.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Imidazo[1,5-a]quinoxaline derivatives, which share a similar heterocyclic core with 3-phenylimidazo[1,5-a]pyridines, have shown promising antibacterial and antifungal activities.[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Include positive (microorganism with no drug) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 2: Antimicrobial Activity of Imidazo[1,5-a]quinoxaline Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Compound 3d | Staphylococcus aureus | 3.12 | [3] |
| Escherichia coli | 6.25 | [3] | |
| Compound 3e | Candida albicans | 12.5 | [3] |
| Compound 3m | Staphylococcus aureus | 1.56 | [3] |
| Compound 3n | Escherichia coli | 3.12 | [3] |
Note: The data presented is for imidazo[1,5-a]quinoxaline derivatives.
Neurological Activity
Certain imidazo[1,2-a]pyridine derivatives have been investigated for their effects on the central nervous system. Notably, some compounds have shown potential as positive allosteric modulators of the GABA-A receptor, suggesting applications in the treatment of anxiety and psychotic disorders.[4]
GABA-A Receptor Modulation
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Aminomethyl Derivatives of 2-Phenylimidazo[1,2-a]-pyridine as Positive Allosteric Modulators of GABAA Receptor with Potential Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic organic compound belonging to the imidazopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and promising photophysical properties exhibited by its derivatives. This technical guide provides a preliminary investigation into the synthesis, potential biological significance, and applications of this compound, drawing upon available data for the compound and its structural analogs. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document consolidates existing knowledge to guide future research and development efforts.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 446830-54-2 | [1] |
| Molecular Formula | C₁₄H₁₀N₂O | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Appearance | Light brown powder | |
| Melting Point | 122-127 °C |
Synthesis and Characterization
Proposed Synthetic Protocol: Vilsmeier-Haack Formylation
The formylation of the 3-phenylimidazo[1,5-a]pyridine precursor at the C1 position can likely be achieved using a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).
Reaction Scheme:
-
Step 1: Formation of the Vilsmeier Reagent. POCl₃ reacts with DMF to form the electrophilic chloroiminium ion (Vilsmeier reagent).
-
Step 2: Electrophilic Aromatic Substitution. The electron-rich 3-phenylimidazo[1,5-a]pyridine attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate at the C1 position.
-
Step 3: Hydrolysis. Subsequent aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product, this compound.
A detailed protocol for the synthesis of a related compound, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, via the Vilsmeier-Haack reaction has been reported and can serve as a valuable reference for optimizing the synthesis of the title compound. In this reported synthesis, the imidazo[1,2-a]pyridine starting material is reacted with POCl₃ in DMF, followed by heating and subsequent neutralization and extraction to afford the carbaldehyde product.
Characterization
The structural confirmation of this compound would rely on standard spectroscopic techniques. Expected characterization data, based on analogs, would include:
-
¹H NMR: Resonances corresponding to the aromatic protons on the phenyl and pyridine rings, as well as a characteristic singlet for the aldehyde proton, typically found downfield.
-
¹³C NMR: Signals for the carbon atoms of the heterocyclic core, the phenyl ring, and a downfield resonance for the carbonyl carbon of the aldehyde.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight of the compound.
-
Infrared (IR) Spectroscopy: A characteristic C=O stretching vibration for the aldehyde functional group.
Potential Biological Activities and Applications
While specific biological data for this compound is scarce, the broader class of imidazopyridine derivatives has demonstrated a wide range of pharmacological activities.
Anticancer Potential
Numerous studies have highlighted the potent anticancer effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. For instance, certain 3-aminoimidazo[1,2-a]pyridine compounds have shown high inhibitory activity against colon (HT-29) and melanoma (B16F10) cancer cell lines. One derivative exhibited an IC₅₀ value of 4.15 µM against HT-29 cells. The proposed mechanism for some of these compounds involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
Derivatives of 3-phenylimidazo[1,2-a]pyridine have been evaluated as inhibitors of various enzymes, including human carbonic anhydrase I and II, α-glucosidase, and α-amylase. Several analogs displayed potent inhibitory activity against α-glucosidase and α-amylase, with IC₅₀ values in the nanomolar range.
Materials Science Applications
The imidazo[1,5-a]pyridine scaffold is also recognized for its unique electronic and photophysical properties, making it a promising candidate for applications in materials science. Specifically, derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent probes. The rigid, planar structure of the imidazopyridine core, combined with the potential for intramolecular charge transfer, can lead to desirable luminescent properties.
Experimental Workflows and Signaling Pathways
Synthetic Workflow Diagram
The following diagram illustrates a proposed workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Caption: Proposed Vilsmeier-Haack reaction workflow for synthesis.
Hypothetical Signaling Pathway
Given the reported anticancer activities of related imidazopyridines, a hypothetical signaling pathway that could be targeted by this compound is the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Disclaimer: The signaling pathway depicted is hypothetical and based on the activities of related compounds. Experimental validation is required to confirm the mechanism of action for this compound.
Conclusion and Future Directions
This compound represents a molecule of interest with potential applications in both medicinal chemistry and materials science. While a comprehensive public dataset for this specific compound is currently lacking, the known activities of the imidazopyridine scaffold suggest that it is a promising candidate for further investigation. Future research should focus on:
-
Developing and optimizing a reproducible synthetic protocol for this compound.
-
Conducting a thorough characterization of the compound using modern spectroscopic and analytical techniques.
-
Performing in vitro and in vivo biological assays to determine its cytotoxic, enzyme inhibitory, and other pharmacological activities.
-
Investigating its photophysical properties to assess its potential for use in OLEDs and as a fluorescent probe.
-
Elucidating the specific signaling pathways and molecular targets through which it exerts its biological effects.
The generation of such data will be crucial in unlocking the full potential of this and related imidazopyridine derivatives in drug discovery and materials science.
References
An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Channel Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. The document details its physicochemical and pharmacological properties, mechanism of action, and key experimental protocols for its use in research. GSK1016790A serves as a critical tool for investigating the physiological and pathophysiological roles of TRPV4 channels in various biological systems. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
GSK1016790A is a synthetic compound identified as a highly potent and selective agonist for the TRPV4 ion channel.[1][2] TRPV4 is a non-selective cation channel that is involved in a wide range of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[3] Due to its role in diverse cellular functions, TRPV4 is a significant target for therapeutic intervention in various diseases. GSK1016790A's high potency and selectivity make it an invaluable pharmacological tool for elucidating the multifaceted functions of TRPV4 channels in both in vitro and in vivo models.[4]
Physicochemical Properties
A summary of the key physicochemical properties of GSK1016790A is provided in the table below. This data is essential for the preparation of stock solutions and for understanding the compound's behavior in various experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide | [2] |
| Synonyms | GSK101 | [5] |
| CAS Number | 942206-85-1 | [2][3][4][6] |
| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [4][5] |
| Molecular Weight | 655.61 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [5][6] |
| Purity | ≥97% (HPLC) | [2] |
| Solubility | DMSO: ≥50.4 mg/mLEthanol: ≥26.3 mg/mLWater: Insoluble | [7] |
| Storage | Store at -20°C | [5] |
Pharmacological Properties
GSK1016790A is characterized by its potent and selective activation of TRPV4 channels. Its pharmacological activity has been demonstrated across various cell types and animal models.
| Parameter | Species/Cell Line | Value | Reference(s) |
| EC₅₀ (Calcium Influx) | Human TRPV4-expressing HEK cells | 2.1 nM | [8] |
| EC₅₀ (Calcium Influx) | Mouse TRPV4-expressing HEK cells | 18 nM | [8] |
| EC₅₀ (Calcium Influx) | Choroid plexus epithelial cells | 34 nM | [7][8] |
| EC₅₀ (Calcium Influx) | HeLa-TRPV4 cells | 3.3 nM | [9] |
| Selectivity | No significant activity at TRPM8 and TRPA1 channels (at 20 µM) |
Mechanism of Action
GSK1016790A selectively binds to and activates TRPV4 channels, which are non-selective cation channels permeable to Ca²⁺. This activation leads to a rapid influx of extracellular calcium, increasing the intracellular calcium concentration ([Ca²⁺]i).[9] This elevation in [Ca²⁺]i triggers a cascade of downstream signaling events.
The activation of TRPV4 by GSK1016790A has been shown to induce a rapid, partial desensitization of the channel.[8][9] Furthermore, prolonged stimulation with GSK1016790A can lead to the downregulation of TRPV4 channel expression on the plasma membrane through a process of endocytosis.[9] This internalization of TRPV4 channels is dependent on calcium influx and is regulated by the PI3K/PKC and RhoA signaling pathways.[1]
Signaling Pathways
The activation of TRPV4 by GSK1016790A initiates several downstream signaling pathways, which are cell-type dependent. One of the key pathways involves the activation of endothelial nitric oxide synthase (eNOS), partially through the AMP-activated protein kinase (AMPK) pathway.[1] This leads to the production of nitric oxide (NO), a critical signaling molecule in the vasculature.
Experimental Protocols
Detailed methodologies for key experiments involving GSK1016790A are provided below. These protocols are based on established research and can be adapted for specific experimental needs.
In Vitro Calcium Imaging Assay
This protocol describes the measurement of intracellular calcium concentration changes in response to GSK1016790A in HEK293 cells expressing TRPV4.
Materials:
-
HEK293 cells stably or transiently expressing TRPV4
-
Poly-L-lysine or Poly-L-ornithine coated 96-well plates or coverslips[6][10]
-
DMEM with 10% FBS[10]
-
Calcium imaging buffer (e.g., HBSS)[11]
-
Pluronic F-127[11]
-
GSK1016790A stock solution (in DMSO)
-
Fluorescence microscope or plate reader with appropriate filters (e.g., FlexStation 3)[10]
Procedure:
-
Cell Plating: Seed TRPV4-expressing HEK293 cells onto coated 96-well plates or coverslips and culture for 24-48 hours until they reach 70-80% confluency.[6][10][13]
-
Dye Loading:
-
Washing: After incubation, wash the cells three times with the imaging buffer to remove excess dye.[11]
-
Compound Addition and Measurement:
-
Acquire a baseline fluorescence reading for a few minutes.
-
Add the desired concentration of GSK1016790A to the cells.
-
Immediately begin recording the fluorescence intensity over time. For Fura-2, the ratio of emissions at 340 nm and 380 nm excitation is used to determine the intracellular calcium concentration.[6] For Fluo-4, changes in fluorescence intensity at the appropriate excitation/emission wavelengths are measured.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording TRPV4-mediated currents activated by GSK1016790A.
Materials:
-
TRPV4-expressing cells (e.g., HeLa or HEK293)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)[9]
-
Intracellular (pipette) solution (e.g., containing CsCl, Cs-aspartate, MgCl₂, EGTA, HEPES, Mg-ATP, Na-GTP)[9]
-
GSK1016790A solution
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a negative holding potential (e.g., -60 mV or -90 mV).[9]
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to establish a baseline current-voltage (I-V) relationship.[9]
-
Perfuse the cell with the extracellular solution containing GSK1016790A.
-
Record the resulting currents and apply voltage ramps at regular intervals to observe the change in the I-V relationship.
-
In Vivo Assessment of Bladder Activity
This protocol describes a method to evaluate the effect of GSK1016790A on bladder function in mice.
Materials:
-
Wild-type and TRPV4 knockout mice
-
Anesthesia (if required for catheter implantation)
-
Bladder catheter
-
Infusion pump and pressure transducer
-
GSK1016790A solution for intravesical instillation
Procedure:
-
Catheter Implantation: Surgically implant a catheter into the bladder dome of the mice and allow for recovery.
-
Cystometry: Place conscious, unrestrained mice in a metabolic cage. Connect the bladder catheter to an infusion pump and a pressure transducer.
-
Baseline Recording: Infuse saline into the bladder at a constant rate and record intravesical pressure to determine baseline bladder activity (e.g., voiding frequency and volume).
-
GSK1016790A Administration: Infuse a solution of GSK1016790A into the bladder.[14]
-
Post-treatment Recording: Continue to record cystometric parameters to assess the effect of GSK1016790A on bladder activity, such as the induction of bladder overactivity.[14]
ADME and Toxicological Profile
Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed ADME studies for GSK1016790A are not extensively reported in publicly available literature. However, some in vivo studies provide insights:
-
Administration: GSK1016790A has been administered in vivo via intraperitoneal (i.p.) injection, intravenous (i.v.) injection, and intravesical instillation in animal models. Oral administration has also been mentioned in the context of reducing atherosclerotic plaque formation.[15]
-
Distribution: Following systemic administration, GSK1016790A elicits effects in various tissues, including the vasculature and urinary bladder, indicating its distribution to these sites.
-
Excretion: Data on the excretion of GSK1016790A is not available.
Toxicology
Comprehensive toxicological data, such as LD₅₀ values, for GSK1016790A are not publicly documented. However, some observed adverse effects in animal studies include:
-
Cardiovascular Collapse: High intravenous doses (e.g., 12 µg/kg in rats) can lead to cardiovascular collapse.[16][17]
-
Pulmonary Vasoconstriction: In the absence of nitric oxide synthase (NOS) activity, GSK1016790A can cause pulmonary vasoconstriction.[16][17]
-
Neurotoxicity: Intracerebroventricular injection of GSK1016790A has been shown to induce neuronal death in the hippocampus, an effect linked to increased oxidative stress.[13]
It is crucial for researchers to handle GSK1016790A with appropriate safety precautions and to be aware of its potent physiological effects.
Conclusion
GSK1016790A is a powerful and selective research tool for investigating the diverse roles of the TRPV4 ion channel. Its high potency allows for the study of TRPV4-mediated signaling at low nanomolar concentrations. This guide provides a foundational understanding of its properties and methodologies for its application in research. Further studies are warranted to fully characterize its ADME and toxicological profile, which will be critical for any potential therapeutic development based on TRPV4 agonism.
References
- 1. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPV4 is a regulator of adipose oxidative metabolism, inflammation and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV4 Channel Modulators as Potential Drug Candidates for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brainvta.tech [brainvta.tech]
- 7. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 12. researchgate.net [researchgate.net]
- 13. Cell surface biotinylation [protocols.io]
- 14. TRPV4 as a target for bladder overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchmgt.monash.edu [researchmgt.monash.edu]
- 16. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde
This technical guide provides a comprehensive overview of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, plausible synthetic routes, and potential biological activities, with a focus on its relevance in medicinal chemistry.
Core Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 222.24 g/mol | [1] |
| Molecular Formula | C₁₄H₁₀N₂O | [1] |
| CAS Number | 446830-54-2 | [1] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible and robust synthesis can be designed based on established chemical reactions, namely the synthesis of the 3-phenylimidazo[1,5-a]pyridine precursor followed by a Vilsmeier-Haack formylation.
Synthesis of 3-Phenylimidazo[1,5-a]pyridine (Precursor)
A potential method for the synthesis of the precursor, 3-phenylimidazo[1,5-a]pyridine, involves the cyclocondensation of 2-(aminomethyl)pyridine with α-nitrotoluene.[2]
Materials:
-
2-(aminomethyl)pyridine
-
α-nitrotoluene
-
Polyphosphoric acid (PPA)
-
Phosphorous acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of polyphosphoric acid and phosphorous acid, add 2-(aminomethyl)pyridine and α-nitrotoluene.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until a basic pH is achieved.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 3-phenylimidazo[1,5-a]pyridine.
Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[3][4][5]
Materials:
-
3-Phenylimidazo[1,5-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to anhydrous N,N-dimethylformamide at 0 °C in an ice-water bath with constant stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Dissolve the 3-phenylimidazo[1,5-a]pyridine precursor in anhydrous dichloromethane and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C). Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice-water bath and carefully quench it by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is alkaline.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected signals would include aromatic protons from the phenyl and imidazopyridine rings, and a characteristic aldehyde proton signal (around 9-10 ppm in ¹H NMR) and a carbonyl carbon signal (around 180-190 ppm in ¹³C NMR).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the carbonyl (C=O) stretching frequency of the aldehyde group (typically around 1680-1700 cm⁻¹).
-
Melting Point: To determine the purity of the compound.
Potential Biological Activities and Experimental Evaluation
Derivatives of the imidazo[1,5-a]pyridine scaffold have shown promising activity as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt pathway and tubulin polymerization.[6][7][8]
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for drug development.
Experimental Protocol for PI3K/Akt Inhibition Assay (Western Blot):
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH).
-
Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of Akt and mTOR.
Inhibition of Tubulin Polymerization
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division. Inhibitors of tubulin polymerization can disrupt mitosis and induce apoptosis in cancer cells.
Experimental Protocol for Tubulin Polymerization Assay:
-
Assay Setup: Use a commercially available tubulin polymerization assay kit. The assay typically measures the increase in light scattering or fluorescence as tubulin polymerizes into microtubules.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., GTP), and varying concentrations of this compound or a known inhibitor (e.g., colchicine) as a positive control.
-
Measurement: Monitor the change in absorbance or fluorescence over time at 37 °C using a spectrophotometer or fluorometer.
-
Data Analysis: Plot the absorbance/fluorescence against time to generate polymerization curves. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Mandatory Visualizations
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway and potential inhibition by imidazo[1,5-a]pyridine derivatives.
Tubulin Polymerization and Inhibition
Caption: Mechanism of tubulin polymerization and its inhibition by small molecules.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,5-a]pyridine Core: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological profile of the imidazo[1,5-a]pyridine core, with a focus on its anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. This document summarizes key quantitative data, details experimental protocols for the evaluation of these activities, and visualizes associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
The imidazo[1,5-a]pyridine ring system, a fused bicyclic heteroaromatic compound, is a key pharmacophore in a variety of biologically active molecules. Its unique structural and electronic properties allow for diverse substitutions, leading to a broad spectrum of pharmacological effects. This guide will systematically review the significant biological activities associated with this core structure, providing a foundation for further research and development of novel therapeutics.
Anticancer Activity
Derivatives of the imidazo[1,5-a]pyridine core have demonstrated notable potential as anticancer agents, primarily through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Quantitative Data: Anticancer Activity
The cytotoxic effects of various imidazo[1,5-a]pyridine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Derivative 1 | MDA-MB-231 (Breast) | 4.23 ± 0.25 | [1] |
| Chalcone Derivative 2 | MDA-MB-231 (Breast) | 3.26 ± 0.56 | [1] |
| Benzimidazole Hybrid 5d | Human Tumor Cell Lines (average) | 1.06 - 14.9 | [2] |
| Benzimidazole Hybrid 5l | Human Tumor Cell Lines (average) | 0.43 - 7.73 | [2] |
Mechanism of Action: Microtubule Disruption
Certain imidazo[1,5-a]pyridine derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of the microtubule network leads to mitotic arrest and subsequent induction of apoptosis.[2]
Figure 1: Mechanism of microtubule disruption by imidazo[1,5-a]pyridine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[3]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[1,5-a]pyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the imidazo[1,5-a]pyridine derivatives in complete medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[3]
-
Remove the medium and add 100 µL of the solubilization buffer to dissolve the formazan crystals.[3]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Figure 2: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
While extensive data on the imidazo[1,5-a]pyridine core is still emerging, related structures such as imidazo[1,5-a]quinoxaline derivatives have shown promising antimicrobial properties.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The following table presents MIC values for related imidazo[1,5-a]quinoxaline derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[1,5-a]quinoxaline 3d | Staphylococcus aureus | Comparable to reference drugs | [4] |
| Imidazo[1,5-a]quinoxaline 3e | Staphylococcus aureus | Comparable to reference drugs | [4] |
| Imidazo[1,5-a]quinoxaline 3m | Staphylococcus aureus | Comparable to reference drugs | [4] |
| Imidazo[1,5-a]quinoxaline 3n | Staphylococcus aureus | Comparable to reference drugs | [4] |
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Imidazo[1,5-a]pyridine derivatives
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).
-
Perform serial two-fold dilutions of the imidazo[1,5-a]pyridine derivatives in MHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth.
Antiviral Activity
The antiviral potential of imidazo[1,5-a]pyridines is an area of active investigation. General antiviral screening methods are applicable to this class of compounds.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Cell culture medium
-
Imidazo[1,5-a]pyridine derivatives
-
Agarose overlay
-
Crystal violet solution
Procedure:
-
Seed host cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the virus and infect the cell monolayers for 1-2 hours.
-
Remove the virus inoculum and overlay the cells with a medium containing different concentrations of the imidazo[1,5-a]pyridine derivative and agarose.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well and calculate the EC50 value.
Anti-inflammatory Activity
Imidazo[1,5-a]pyridine derivatives have shown potential as anti-inflammatory agents, with some compounds exhibiting inhibitory effects on key inflammatory pathways.
Mechanism of Action: Modulation of NF-κB Signaling
The transcription factor NF-κB is a pivotal regulator of the inflammatory response. Some imidazo[1,2-a]pyridine derivatives have been shown to suppress the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory mediators.[5] While specific data for the 1,5-a isomer is limited, this represents a likely mechanism of action.
Figure 3: Putative inhibition of the NF-κB signaling pathway by imidazo[1,5-a]pyridine derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.[6]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Imidazo[1,5-a]pyridine derivatives
-
Plethysmometer or calipers
Procedure:
-
Administer the imidazo[1,5-a]pyridine derivative or vehicle to the animals (e.g., orally or intraperitoneally).
-
After a set period (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw.[6]
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[6]
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Central Nervous System (CNS) Activity
Imidazo[1,5-a]pyridine derivatives have been investigated for their potential to treat CNS disorders, including cognitive impairments associated with Alzheimer's disease, by acting as 5-HT4 receptor partial agonists.[7]
Experimental Protocol: Forced Swim Test
The forced swim test is a common behavioral assay in rodents used to screen for antidepressant-like activity.[8]
Materials:
-
Mice or rats
-
Cylindrical water tank
-
Imidazo[1,5-a]pyridine derivatives
-
Video recording system
Procedure:
-
Administer the imidazo[1,5-a]pyridine derivative or vehicle to the animals.
-
Place each animal individually in a cylinder of water from which it cannot escape.
-
Record the session (typically 6 minutes).[9]
-
Score the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
Synthesis
A variety of synthetic routes to the imidazo[1,5-a]pyridine core have been developed, often involving the cyclization of a 2-aminomethylpyridine precursor. A general synthetic scheme is depicted below.
Figure 4: Generalized synthetic workflow for imidazo[1,5-a]pyridines.
A specific example is the synthesis of 3-(anthracene-9-yl)-1-phenylimidazo[1,5-a]pyridine, which involves the reaction of phenyl(pyridin-2-yl)methanone, anthracene-9-carbaldehyde, and ammonium acetate in glacial acetic acid at 120°C.[10]
Conclusion
The imidazo[1,5-a]pyridine core represents a versatile and promising scaffold in medicinal chemistry. The diverse biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS-modulating effects, underscore its potential for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of these activities, along with key quantitative data and detailed experimental protocols, to facilitate further research and drug discovery efforts centered on this important heterocyclic system. Continued exploration of the structure-activity relationships and mechanisms of action of imidazo[1,5-a]pyridine derivatives will undoubtedly lead to the identification of new and improved drug candidates.
References
- 1. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Potential Therapeutic Targets of 3-Phenylimidazo[1,5-a]pyridine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-phenylimidazo[1,5-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of 3-phenylimidazo[1,5-a]pyridine compounds, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this promising chemical scaffold.
Key Therapeutic Targets and Quantitative Data
Derivatives of the imidazo[1,5-a]pyridine and related imidazopyridine cores have demonstrated activity against a range of biological targets implicated in cancer, neurodegenerative diseases, and infectious diseases. The primary therapeutic targets identified include protein kinases (such as Akt), tubulin, phosphodiesterases (like PDE10A), and cannabinoid receptors (CB2R).
Anticancer Activity
A significant body of research has focused on the anticancer potential of imidazopyridine derivatives. These compounds have been shown to inhibit cell proliferation across a variety of cancer cell lines.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | HT-29 (Colon) | 4.15 ± 2.93 | [1][2] |
| MCF-7 (Breast) | 30.88 ± 14.44 | [1] | |
| B16F10 (Melanoma) | 64.81 ± 15.78 | [1] | |
| 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | [1][2] |
| 18 | MCF-7 (Breast) | 14.81 ± 0.20 | [1] |
| HT-29 (Colon) | 10.11 ± 0.70 | [1] | |
| B16F10 (Melanoma) | 14.39 ± 0.04 | [1] | |
| 11 | MCF-7 (Breast) | 20.47 ± 0.10 | [1] |
| HT-29 (Colon) | 18.34 ± 1.22 | [1] |
Note: Compounds listed are 3-aminoimidazo[1,2-a]pyridine derivatives.
Kinase Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Certain imidazopyridine derivatives have been identified as potent inhibitors of this pathway, with Akt being a key target.
Table 2: Akt Inhibition by 3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine Derivatives
| Compound | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | p-PRAS40 (T246) IC50 (nM) | Reference |
| 12e | 120 | 200 | 280 | 120 | |
| 12j | 5 | 11 | 22 | 16 |
Note: These compounds are isomers of the target scaffold but provide strong evidence for the potential of the 3-phenylimidazopyridine core as an Akt inhibitor.
Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a well-established anticancer strategy. Imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Table 3: Tubulin Polymerization Inhibition by Imidazo[1,5-a]pyridine-Benzimidazole Hybrids
| Compound | Tubulin Polymerization IC50 (µM) | Reference |
| 5d | 3.25 | |
| 5l | 1.71 |
These compounds also exhibited potent cytotoxic activity against a panel of human cancer cell lines, with GI50 values in the low micromolar to nanomolar range.
Phosphodiesterase 10A (PDE10A) Inhibition
PDE10A is a promising target for the treatment of neuropsychiatric disorders. Imidazo[4,5-b]pyridine derivatives have been developed as potent and selective PDE10A inhibitors.
Table 4: PDE10A Inhibition by Imidazo[4,5-b]pyridine Derivatives
| Compound | PDE10A IC50 (nM) | Reference |
| 4 | 5.7 | [3] |
| 7 | 4.1 | [3] |
| 12b | 6.7 | [3] |
| 24a | 3.4 | [3] |
| 24b | 0.8 | [3] |
Signaling Pathways and Experimental Workflows
The biological effects of 3-phenylimidazo[1,5-a]pyridine and related compounds are mediated through their interaction with key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for anticancer drug screening.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
The Aldehyde Group in Imidazo[1,5-a]pyridines: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique electronic properties and versatile functionalization potential make it an attractive core for the development of novel therapeutic agents and functional materials.[3] The introduction of an aldehyde group onto this ring system further enhances its synthetic utility, providing a reactive handle for a wide array of chemical transformations. This technical guide offers an in-depth exploration of the reactivity of the aldehyde group in imidazo[1,5-a]pyridines, presenting key reactions, experimental protocols, and the biological significance of the resulting derivatives.
Core Reactivity of the Aldehyde Functionality
The aldehyde group, or formyl group (-CHO), positioned on the imidazo[1,5-a]pyridine ring is a versatile functional group for organic synthesis.[3][4] Its reactivity is pivotal for constructing more complex molecular architectures.[4] The primary reactions involving this group include oxidation, reduction, and various carbon-carbon bond-forming reactions.
Oxidation of the Aldehyde Group
A fundamental transformation of the aldehyde group is its oxidation to a carboxylic acid. This reaction is a critical step in the synthesis of various derivatives with potential applications in medicinal chemistry. While specific literature on the oxidation of imidazo[1,5-a]pyridine-5-carbaldehyde is not abundant, the conversion to imidazo[1,5-a]pyridine-5-carboxylic acid can be achieved using standard oxidizing agents commonly employed for aldehyde-to-carboxylic acid transformations.
Reduction of the Aldehyde Group
The reduction of the aldehyde to a primary alcohol is a common and important reaction. For example, the reduction of imidazo[1,5-a]pyridine-5-carbaldehyde yields (imidazo[1,5-a]pyridin-5-yl)methanol. This transformation provides a key building block for the synthesis of various compounds, including potential ligands and biologically active molecules. This reduction is typically carried out using metal hydride reagents, with careful selection of the reducing agent to ensure selective reduction of the aldehyde without affecting the heterocyclic ring system.
Carbon-Carbon Bond Forming Reactions
The aldehyde group on the imidazo[1,5-a]pyridine core is an excellent electrophile, readily participating in a variety of carbon-carbon bond-forming reactions. These reactions are instrumental in elaborating the core structure and introducing molecular diversity.
Knoevenagel Condensation
The Knoevenagel condensation is a widely used reaction for forming a new carbon-carbon double bond. It involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. While a specific protocol for imidazo[1,5-a]pyridine carbaldehyde is not detailed in the reviewed literature, a general, catalyst-free procedure for the Knoevenagel condensation of related pyridinecarbaldehydes with active methylene compounds like malononitrile, cyanoacetamide, and ethyl cyanoacetate has been reported. This reaction proceeds in a water:ethanol mixture at room temperature, offering high yields of electron-deficient alkenes with E-selectivity.[5]
Table 1: Representative Knoevenagel Condensation of Pyridinecarbaldehydes [5]
| Aldehyde | Active Methylene Compound | Time (h) | Yield (%) |
| 4-Pyridinecarbaldehyde | Malononitrile | 0.5 | 95 |
| 4-Pyridinecarbaldehyde | Cyanoacetamide | 1.0 | 92 |
| 4-Pyridinecarbaldehyde | Ethyl cyanoacetate | 1.5 | 90 |
| 3-Pyridinecarbaldehyde | Malononitrile | 0.5 | 94 |
| 2-Pyridinecarbaldehyde | Malononitrile | 0.5 | 93 |
Experimental Protocol: General Catalyst-Free Knoevenagel Condensation [5]
A mixture of the pyridinecarbaldehyde (1 mmol) and the active methylene compound (1 mmol) is stirred in a 1:1 solution of H₂O:EtOH (10 mL) at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solid product is collected by filtration, washed with cold water, and dried. If necessary, the product can be further purified by recrystallization.
Reaction with 3-Arylimidazo[1,5-a]pyridines
A metal-free reaction has been reported where various aldehydes react with 3-arylimidazo[1,5-a]pyridines to form bis(3-arylimidazo[1,5-a]pyridin-1-yl)methane derivatives. This reaction proceeds via C(sp²)–H functionalization of the imidazo[1,5-a]pyridine ring.
Table 2: Substrate Scope for the Reaction of Aldehydes with 3-Phenylimidazo[1,5-a]pyridine
| Aldehyde | Product | Yield (%) |
| Formaldehyde | bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | 85 |
| 4-Methylbenzaldehyde | 1,1'-((4-methylphenyl)methylene)bis(3-phenylimidazo[1,5-a]pyridine) | 75 |
| 4-Chlorobenzaldehyde | 1,1'-((4-chlorophenyl)methylene)bis(3-phenylimidazo[1,5-a]pyridine) | 72 |
| 4-(Trifluoromethyl)benzaldehyde | 1,1'-((4-(trifluoromethyl)phenyl)methylene)bis(3-phenylimidazo[1,5-a]pyridine) | 70 |
| Thiophene-2-carbaldehyde | 1,1'-(thiophen-2-ylmethylene)bis(3-phenylimidazo[1,5-a]pyridine) | 68 |
Experimental Protocol: Synthesis of 1,1'-(Arylmethylene)bis(3-arylimidazo[1,5-a]pyridine)
To a solution of 3-arylimidazo[1,5-a]pyridine (1.0 equiv) in ethanol (if required), the aryl aldehyde (1.5 equiv) is added. The mixture is stirred at room temperature overnight. After completion (monitored by TLC), the ethanol is evaporated, and the reaction is quenched with water. The aqueous phase is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Biological Significance and Signaling Pathways
Derivatives of imidazo[1,5-a]pyridine are known to possess a wide range of biological activities.[4] The introduction and subsequent modification of an aldehyde group can lead to compounds with significant therapeutic potential.
5-HT4 Receptor Partial Agonists
A series of imidazo[1,5-a]pyridine derivatives have been designed and synthesized as 5-hydroxytryptamine4 receptor (5-HT4R) partial agonists.[6] These compounds are being investigated for the symptomatic and disease-modifying treatment of cognitive disorders associated with Alzheimer's disease.[6] The synthetic route to these compounds often involves the functionalization of the core structure, where an aldehyde could serve as a key intermediate for introducing the necessary pharmacophoric features. The activation of the 5-HT4 receptor is known to modulate the processing of the amyloid precursor protein (APP), leading to an increase in the secretion of the neuroprotective soluble APPα fragment (sAPPα).
Aldehyde Dehydrogenase Inhibitors
The related imidazo[1,2-a]pyridine scaffold has been utilized to develop inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform, which is a target in glioblastoma stem cells.[7] This highlights the potential for imidazo[1,5-a]pyridine carbaldehydes or their derivatives to be explored as inhibitors for this important enzyme family.
Experimental and Synthetic Workflows
The synthesis of functionalized imidazo[1,5-a]pyridines often involves multi-step sequences where the aldehyde group can be introduced and subsequently transformed. Below is a conceptual workflow for the synthesis and derivatization of an imidazo[1,5-a]pyridine aldehyde.
Conclusion
The aldehyde group on the imidazo[1,5-a]pyridine core is a highly valuable functional group that opens up a vast chemical space for the synthesis of novel compounds. Its reactivity in oxidation, reduction, and a variety of carbon-carbon bond-forming reactions allows for the generation of diverse molecular libraries for screening in drug discovery and for the development of new materials. The demonstrated and potential biological activities of the resulting derivatives, particularly in the areas of neurodegenerative diseases and oncology, underscore the importance of further exploring the chemistry of imidazo[1,5-a]pyridine aldehydes. This guide provides a foundational understanding for researchers to leverage the synthetic potential of this important class of compounds.
References
- 1. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. Imidazo[1,5-A]pyridine-5-carbaldehyde | 85691-71-0 | Benchchem [benchchem.com]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Exploring Analogs of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the exploration of analogs of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde, a specific derivative with potential for further development. This document outlines synthetic strategies, summarizes available quantitative biological data, provides detailed experimental protocols, and visualizes potential mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the imidazo[1,5-a]pyridine core.
Introduction
Imidazopyridines, a class of fused nitrogen-containing heterocyclic compounds, are of significant interest in drug discovery due to their diverse pharmacological profiles.[1] Various isomers, such as imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines, have been investigated for a range of therapeutic applications, including as anticancer, antifungal, and enzyme inhibitory agents. The this compound core represents a key pharmacophore with potential for chemical modification to modulate biological activity. This guide provides an in-depth exploration of the synthesis and biological evaluation of analogs of this core structure.
Synthesis of the this compound Core and Analogs
The synthesis of the 3-phenylimidazo[1,5-a]pyridine core can be achieved through various methods. One reported approach involves the reaction of 2-(aminomethyl)pyridine with α-nitrotoluene, although this method has been associated with low yields.[2] A more general and efficient approach to the imidazo[1,5-a]pyridine scaffold is the cyclocondensation of 2-(aminomethyl)pyridines with various electrophilic partners.
The introduction of the 1-carbaldehyde group is typically accomplished via a Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocyclic systems.[3] This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5][6]
General Synthetic Workflow
The overall synthetic strategy can be depicted as a two-step process: first, the formation of the 3-phenylimidazo[1,5-a]pyridine core, followed by formylation at the C1 position.
Caption: General synthetic workflow for this compound.
Biological Activity of Imidazo[1,5-a]pyridine Analogs
While specific biological data for this compound is limited in the public domain, numerous analogs of the imidazo[1,5-a]pyridine and the isomeric imidazo[1,2-a]pyridine scaffold have been evaluated for their therapeutic potential, particularly as anticancer agents. The following tables summarize the reported in vitro cytotoxic activities of selected analogs against various cancer cell lines.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | HT-29 (Colon) | 4.15 ± 2.93 | [7][8] |
| 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | [7][8] |
| IP-5 | HCC1937 (Breast) | 45 | [9][10][11] |
| IP-6 | HCC1937 (Breast) | 47.7 | [9][10][11] |
| IP-7 | HCC1937 (Breast) | 79.6 | [9][10][11] |
| 8c | K-562 (Leukemia) | 1.09 | |
| 9d | MCF-7 (Breast) | 2.35 | [12] |
| 5b | Various | 3.5 - 61.1 | [12] |
Experimental Protocols
Synthesis of 3-Phenylimidazo[1,5-a]pyridine
This protocol is adapted from a reported synthesis of the core scaffold.[2]
-
To a solution of 2-(aminomethyl)pyridine (1.0 mmol) in a suitable solvent (e.g., a mixture of polyphosphoric acid and phosphorous acid), add α-nitrotoluene (1.0 mmol).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford 3-phenylimidazo[1,5-a]pyridine.
Vilsmeier-Haack Formylation of 3-Phenylimidazo[1,5-a]pyridine
This is a general protocol for the Vilsmeier-Haack reaction.[4][5][6][13]
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 3-phenylimidazo[1,5-a]pyridine in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with an aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate) until alkaline.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxic activity of compounds against cancer cell lines.[9][10][11]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a series of dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound is not yet elucidated, studies on related imidazo[1,2-a]pyridine analogs with anticancer activity suggest potential involvement in key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[10][14] A plausible mechanism of action involves the inhibition of pro-survival pathways such as the PI3K/Akt/mTOR pathway and the induction of apoptosis.
Proposed Anticancer Signaling Pathway
The following diagram illustrates a potential signaling pathway through which imidazo[1,5-a]pyridine analogs may exert their anticancer effects.
Caption: A potential signaling pathway for the anticancer activity of imidazo[1,5-a]pyridine analogs.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the synthesis, available biological data, and potential mechanisms of action for analogs of this core structure. The detailed experimental protocols and visual representations of synthetic and signaling pathways are intended to facilitate further research in this area. Future work should focus on the synthesis and biological evaluation of a diverse library of analogs to establish a clear structure-activity relationship and to identify lead compounds with potent and selective therapeutic activity.
References
- 1. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines [mdpi.com]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells [journal.waocp.org]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpcbs.com [ijpcbs.com]
- 14. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process: the initial preparation of the 3-phenylimidazo[1,5-a]pyridine core, followed by its formylation at the C1 position via the Vilsmeier-Haack reaction.
Overview of the Synthetic Strategy
The synthesis of the target compound is achieved through two key transformations:
-
Synthesis of 3-Phenylimidazo[1,5-a]pyridine: This precursor is synthesized via a cyclocondensation reaction between 2-(aminomethyl)pyridine and an appropriate phenyl-containing electrophile. An effective method involves the reaction of 2-picolylamine with 2-nitro-1-phenylethan-1-one in the presence of polyphosphoric acid and phosphorous acid.
-
Vilsmeier-Haack Formylation: The 3-phenylimidazo[1,5-a]pyridine intermediate is then subjected to a Vilsmeier-Haack reaction to introduce a carbaldehyde group regioselectively at the C1 position. This classic formylation method utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Reference Method |
| 3-Phenylimidazo[1,5-a]pyridine | C₁₃H₁₀N₂ | 194.24 | Yellow Solid | Low | Cyclocondensation of 2-picolylamine and α-nitrotoluene.[1] |
| 3-Phenylimidazo[1,5-a]pyridine | C₁₃H₁₀N₂ | 194.24 | Yellow Solid | Moderate | Cyclocondensation of 2-picolylamine and 2-nitro-1-phenylethan-1-one.[2] |
| This compound | C₁₄H₁₀N₂O | 222.24 | Solid | Good | Vilsmeier-Haack formylation of 3-phenylimidazo[1,5-a]pyridine (adapted from a similar procedure for the imidazo[1,2-a]pyridine isomer). The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles, and good yields are generally expected for this type of transformation.[3][4][5] |
Experimental Protocols
Part 1: Synthesis of 3-Phenylimidazo[1,5-a]pyridine
This protocol is adapted from the cyclocondensation reaction described by Vakhitora et al.[2]
Materials:
-
2-Nitro-1-phenylethan-1-one
-
2-Picolylamine (2-(aminomethyl)pyridine)
-
Polyphosphoric acid (87%)
-
Phosphorous acid
-
Deionized water
-
Aqueous ammonia
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Equipment:
-
5 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Septum
-
Oil bath
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a 5 mL Erlenmeyer flask equipped with a magnetic stir bar, add 2-nitro-1-phenylethan-1-one (2.00 mmol, 330 mg), 2-picolylamine (1.00 mmol, 108 mg), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).[2]
-
Cap the flask with a septum and place it in a preheated oil bath at 160 °C.[2]
-
Stir the reaction mixture vigorously for 2 hours.[2]
-
After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water (20 mL).
-
Neutralize the acidic solution by the slow addition of aqueous ammonia until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (4 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to afford 3-phenylimidazo[1,5-a]pyridine as a yellow solid.[2]
Part 2: Synthesis of this compound via Vilsmeier-Haack Formylation
This protocol is adapted from the established Vilsmeier-Haack formylation procedure for related imidazopyridine systems.[5]
Materials:
-
3-Phenylimidazo[1,5-a]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Two-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous N,N-dimethylformamide (26 mmol, 1.9 g).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (26 mmol, 4 g) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 3-phenylimidazo[1,5-a]pyridine (10 mmol) in anhydrous dichloromethane.
-
Add the solution of 3-phenylimidazo[1,5-a]pyridine portionwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and heat the reaction mixture to 90-100 °C for 1 hour.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium carbonate solution until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualized Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of 3-Arylimidazo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 3-arylimidazo[1,5-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The following sections outline various synthetic strategies, present quantitative data for substrate scope, and provide step-by-step experimental procedures.
Introduction
Imidazo[1,5-a]pyridines are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The development of efficient, one-pot synthetic methods is crucial for the rapid generation of diverse libraries of these compounds for screening and lead optimization. This document details three distinct and effective one-pot methodologies for the synthesis of 3-arylimidazo[1,5-a]pyridines.
General Experimental Workflow
The general workflow for the one-pot synthesis of 3-arylimidazo[1,5-a]pyridines involves the combination of starting materials in a single reaction vessel, followed by heating and subsequent purification. The specific reagents and conditions vary depending on the chosen synthetic route.
Caption: General experimental workflow for one-pot synthesis.
Protocol 1: Iodine-Mediated One-Pot Synthesis of 3-Aryl-1-(phenylthio)imidazo[1,5-a]pyridines
This method facilitates the simultaneous formation of C-N and C-S bonds, starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates.[1] The reaction is mediated by molecular iodine and features mild conditions and high atom economy.
Experimental Protocol
-
To a sealed tube, add 2-aminomethylpyridine (1.0 mmol), benzaldehyde (0.5 mmol), and sodium benzenesulfinate (1.0 mmol).
-
Add dimethylformamide (DMF, 2 mL) as the solvent.
-
Add iodine (I₂) (0.1 mmol) and tert-butyl hydroperoxide (TBHP) (0.5 mmol).
-
Seal the tube and stir the mixture at 100 °C for 2 hours.
-
After the initial 2 hours, add triphenylphosphine (PPh₃) (1.0 mmol) and additional iodine (0.5 mmol) to the reaction mixture.
-
Continue stirring at 100 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1-(phenylthio)imidazo[1,5-a]pyridine.
Quantitative Data
| Entry | Benzaldehyde Derivative | Sodium Benzenesulfinate Derivative | Product | Yield (%) |
| 1 | Benzaldehyde | Sodium benzenesulfinate | 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine | 69 |
| 2 | 4-(tert-butyl)benzaldehyde | Sodium benzenesulfinate | 3-(4-(tert-butyl)phenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 46 |
| 3 | 4-chlorobenzaldehyde | Sodium benzenesulfinate | 3-(4-chlorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 72 |
| 4 | 3-chlorobenzaldehyde | Sodium benzenesulfinate | 3-(3-chlorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 41 |
| 5 | Benzaldehyde | Sodium 4-chlorobenzenesulfinate | 1-((4-chlorophenyl)thio)-3-phenylimidazo[1,5-a]pyridine | 60 |
| 6 | Benzaldehyde | Sodium 4-fluorobenzenesulfinate | 1-((4-fluorophenyl)thio)-3-phenylimidazo[1,5-a]pyridine | 65 |
| 7 | Benzaldehyde | Sodium 4-methylbenzenesulfinate | 3-phenyl-1-(p-tolylthio)imidazo[1,5-a]pyridine | 52 |
| 8 | 3-chlorobenzaldehyde | Sodium 4-fluorobenzenesulfinate | 3-(3-chlorophenyl)-1-((4-fluorophenyl)thio)imidazo[1,5-a]pyridine | 71 |
Data sourced from Shang et al., Molecules, 2024.[1]
Plausible Reaction Mechanism
Caption: Plausible mechanism for iodine-mediated synthesis.
Protocol 2: Acid-Catalyzed Cyclocondensation of 2-(Aminomethyl)pyridines with Nitroalkanes
This method provides access to 3-substituted imidazo[1,5-a]pyridines through the cyclization of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in a strong acid medium.[2][3][4]
Experimental Protocol
-
In a flask equipped with a magnetic stirrer, combine the nitroalkane (2.0 mmol) and 2-(aminomethyl)pyridine (1.0 mmol).
-
Carefully add polyphosphoric acid (PPA) (approx. 500 mg) and phosphorous acid (approx. 500 mg).
-
Heat the reaction mixture with stirring, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction mixture with an aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the pure 3-substituted imidazo[1,5-a]pyridine.
Quantitative Data
| Entry | Nitroalkane | Product | Yield (%) |
| 1 | Nitroethane | 3-Methylimidazo[1,5-a]pyridine | Moderate |
| 2 | 1-Nitropropane | 3-Ethylimidazo[1,5-a]pyridine | Moderate |
| 3 | α-Nitrotoluene | 3-Phenylimidazo[1,5-a]pyridine | Low |
Yields are reported as moderate to low, specific percentages may vary based on reaction scale and purification efficiency.[2][3]
Plausible Reaction Mechanism
Caption: Mechanism of acid-catalyzed cyclocondensation.
Protocol 3: Metal-Free Synthesis of Bis(3-arylimidazo[1,5-a]pyridin-1-yl)methanes
This protocol describes a metal-free approach for the synthesis of bis(3-arylimidazo[1,5-a]pyridin-1-yl)methanes from 3-arylimidazo[1,5-a]pyridines and formaldehyde.[5] While this is a derivatization of a pre-synthesized imidazo[1,5-a]pyridine, it represents a one-pot functionalization at the 1-position.
Experimental Protocol
-
To a solution of the 3-arylimidazo[1,5-a]pyridine (1.0 equiv) in a suitable solvent, add an aqueous solution of formaldehyde (excess).
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction for completion by TLC.
-
Once the reaction is complete, quench with water.
-
Separate the aqueous and organic layers.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using an ethyl acetate/n-hexane mixture as the eluent to yield the bis(3-arylimidazo[1,5-a]pyridin-1-yl)methane.
Quantitative Data
| Entry | 3-Arylimidazo[1,5-a]pyridine | Aldehyde | Product | Yield (%) |
| 1 | 3-Phenylimidazo[1,5-a]pyridine | Formaldehyde | Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | 86 |
| 2 | 3-Phenylimidazo[1,5-a]pyridine | Acetaldehyde | 1,1'-(Ethane-1,1-diyl)bis(3-phenylimidazo[1,5-a]pyridine) | 73 |
| 3 | 3-Phenylimidazo[1,5-a]pyridine | Benzaldehyde | 1,1'-(Phenylmethylene)bis(3-phenylimidazo[1,5-a]pyridine) | 82 |
| 4 | 3-Phenylimidazo[1,5-a]pyridine | 4-(Trifluoromethyl)benzaldehyde | 1,1'-((4-(Trifluoromethyl)phenyl)methylene)bis(3-phenylimidazo[1,5-a]pyridine) | 70 |
Data extracted from a study on C-H functionalization of imidazo[1,5-a]pyridines.[5]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Use caution when working with strong acids like polyphosphoric acid.
-
Reactions at elevated temperatures should be conducted with appropriate shielding and temperature control.
Conclusion
The one-pot synthetic protocols detailed in these application notes provide efficient and versatile methods for accessing a range of 3-arylimidazo[1,5-a]pyridine derivatives. These procedures are valuable for researchers in medicinal chemistry and drug development, enabling the rapid synthesis of compound libraries for biological evaluation. The choice of method will depend on the desired substitution pattern and the availability of starting materials.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes | Semantic Scholar [semanticscholar.org]
- 5. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Free Synthesis of Imidazo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various metal-free synthetic routes to obtain imidazo[1,5-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The following sections summarize key methodologies, present quantitative data in tabular format for easy comparison, provide detailed experimental procedures, and illustrate reaction pathways using diagrams.
Iodine-Mediated Oxidative Annulation of 2-Pyridyl Ketones and Alkylamines
This protocol describes a transition-metal-free approach for the synthesis of imidazo[1,5-a]pyridines via an iodine-mediated sp³ C-H amination reaction. The one-pot oxidative annulation of readily available 2-pyridyl ketones and alkylamines offers an operationally simple and scalable method.[1]
Quantitative Data Summary
| Entry | 2-Pyridyl Ketone | Alkylamine | Product | Yield (%) |
| 1 | Phenyl(pyridin-2-yl)methanone | Benzylamine | 1,3-Diphenylimidazo[1,5-a]pyridine | 85 |
| 2 | Phenyl(pyridin-2-yl)methanone | 4-Methylbenzylamine | 1-Phenyl-3-(p-tolyl)imidazo[1,5-a]pyridine | 82 |
| 3 | Phenyl(pyridin-2-yl)methanone | 4-Chlorobenzylamine | 3-(4-Chlorophenyl)-1-phenylimidazo[1,5-a]pyridine | 88 |
| 4 | (4-Chlorophenyl)(pyridin-2-yl)methanone | Benzylamine | 1-(4-Chlorophenyl)-3-phenylimidazo[1,5-a]pyridine | 86 |
| 5 | Di-2-pyridyl ketone | Benzylamine | 3-Phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | 78 |
Experimental Protocol
General Procedure for the Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines:
-
To a stirred solution of 2-pyridyl ketone (1.0 mmol) and alkylamine (1.2 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, 5 mL) is added sodium acetate (NaOAc, 2.0 mmol).
-
Molecular iodine (I₂, 1.5 mmol) is then added to the mixture.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for the time indicated by TLC monitoring (usually 4-8 hours).
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired imidazo[1,5-a]pyridine derivative.
Reaction Pathway
Caption: Iodine-mediated synthesis of imidazo[1,5-a]pyridines.
Sequential Dual Oxidative Amination of C(sp³)–H Bonds
This method provides a metal-free synthesis of imidazo[1,5-a]pyridines through a sequential dual oxidative amination of C(sp³)–H bonds under ambient conditions. The reaction involves two oxidative C-N couplings and one oxidative dehydrogenation, removing a total of six hydrogen atoms.[2]
Quantitative Data Summary
| Entry | 2-Pyridyl Acetate Derivative | Amine | Product | Yield (%) |
| 1 | Methyl 2-(pyridin-2-yl)acetate | Benzylamine | 3-Phenylimidazo[1,5-a]pyridine | 82 |
| 2 | Methyl 2-(pyridin-2-yl)acetate | 4-Methoxybenzylamine | 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine | 85 |
| 3 | Methyl 2-(pyridin-2-yl)acetate | 4-Chlorobenzylamine | 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine | 78 |
| 4 | Ethyl 2-(pyridin-2-yl)acetate | Benzylamine | 3-Phenylimidazo[1,5-a]pyridine | 80 |
| 5 | Methyl 2-(4-methylpyridin-2-yl)acetate | Benzylamine | 7-Methyl-3-phenylimidazo[1,5-a]pyridine | 75 |
Experimental Protocol
General Procedure for the Synthesis of 3-Substituted Imidazo[1,5-a]pyridines:
-
A mixture of the 2-pyridyl acetate derivative (0.5 mmol), the amine (1.5 mmol), and elemental sulfur (1.0 mmol) in DMSO (2 mL) is prepared in a sealed tube.
-
The reaction mixture is heated at 120 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the pure product.
Reaction Workflow
Caption: Workflow for dual oxidative amination synthesis.
C-H Functionalization of Imidazo[1,5-a]pyridines with Aldehydes
This protocol outlines a metal-free C(sp²)–H functionalization of pre-formed imidazo[1,5-a]pyridines with aldehydes, leading to the formation of methylene-bridged bis-imidazo[1,5-a]pyridines. This method is notable for its simplicity and use of aldehydes as a carbon source.[1][3]
Quantitative Data Summary
| Entry | Imidazo[1,5-a]pyridine | Aldehyde | Product | Yield (%) |
| 1 | 3-Phenylimidazo[1,5-a]pyridine | Formaldehyde | Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | 85 |
| 2 | 3-Phenylimidazo[1,5-a]pyridine | Benzaldehyde | (3-Phenylimidazo[1,5-a]pyridin-1-yl)(phenyl)methane | 78 |
| 3 | 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 82 |
| 4 | 3-Phenylimidazo[1,5-a]pyridine | 4-Nitrobenzaldehyde | (4-Nitrophenyl)(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | 75 |
| 5 | Imidazo[1,5-a]pyridine | Formaldehyde | Bis(imidazo[1,5-a]pyridin-1-yl)methane | 70 |
Experimental Protocol
General Procedure for the Synthesis of Methylene-Bridged Bis-imidazo[1,5-a]pyridines:
-
To a solution of the 3-substituted imidazo[1,5-a]pyridine (1.0 equiv) in ethanol (0.5 mL, if required) is added the aldehyde (1.5 equiv).
-
The reaction mixture is stirred at room temperature overnight.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is evaporated, and the reaction is quenched with water.
-
The aqueous phase is extracted with ethyl acetate (2 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give the desired product.
Logical Relationship of the Reaction
Caption: C-H functionalization with aldehydes.
Denitrogenative Transannulation of Pyridotriazoles with Nitriles
This method utilizes a BF₃·Et₂O-catalyzed denitrogenative transannulation of pyridotriazoles with nitriles to afford imidazo[1,5-a]pyridines. A specific solvent combination is crucial for achieving high yields under metal-free conditions.[4]
Quantitative Data Summary
| Entry | Pyridotriazole | Nitrile | Product | Yield (%) |
| 1 | [2][3][4]Triazolo[1,5-a]pyridine | Benzonitrile | 3-Phenylimidazo[1,5-a]pyridine | 92 |
| 2 | [2][3][4]Triazolo[1,5-a]pyridine | Acetonitrile | 3-Methylimidazo[1,5-a]pyridine | 85 |
| 3 | [2][3][4]Triazolo[1,5-a]pyridine | 4-Chlorobenzonitrile | 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine | 88 |
| 4 | 7-Methyl-[2][3][4]triazolo[1,5-a]pyridine | Benzonitrile | 7-Methyl-3-phenylimidazo[1,5-a]pyridine | 90 |
| 5 | [2][3][4]Triazolo[1,5-a]pyridine | Propionitrile | 3-Ethylimidazo[1,5-a]pyridine | 82 |
Experimental Protocol
General Procedure for the Synthesis of 3-Substituted Imidazo[1,5-a]pyridines:
-
A solution of the pyridotriazole (1.0 mmol) and the nitrile (2.0 mmol) is prepared in a mixed solvent system of dichlorobenzene and dichloroethane (1:1, 4 mL).
-
BF₃·Et₂O (1.5 mmol) is added dropwise to the reaction mixture at room temperature.
-
The mixture is then heated to 120 °C and stirred for 2-4 hours, with the reaction progress monitored by TLC.
-
After completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure imidazo[1,5-a]pyridine.
Reaction Mechanism Overview
Caption: Denitrogenative transannulation pathway.
References
- 1. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. Iodine-promoted sequential dual oxidative Csp3–H amination/Csp3–H iodination reactions: efficient synthesis of 1-iodoimidazo[1,5-a]pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: FeBr3-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of imidazo[1,2-a]pyridine derivatives catalyzed by iron(III) bromide (FeBr3). The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The use of an inexpensive and readily available iron catalyst makes this synthetic approach an attractive option for drug discovery and development.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antiviral, anticancer, and anxiolytic properties. The development of efficient and economical synthetic methods to access diverse derivatives of this scaffold is of great interest to the medicinal chemistry community. Iron-catalyzed reactions have gained prominence due to the low cost, low toxicity, and environmental friendliness of iron compared to many precious metal catalysts.
This protocol focuses on the FeBr3-catalyzed functionalization of 2-arylimidazo[1,2-a]pyridines with aldehydes. A key feature of this methodology is the ability to selectively synthesize either 3-aroylimidazo[1,2-a]pyridines or 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) by controlling the reaction atmosphere (air vs. argon).[1][2][3]
Reaction Overview
The FeBr3-catalyzed reaction of 2-arylimidazo[1,2-a]pyridines with aromatic aldehydes can proceed via two distinct pathways depending on the presence or absence of oxygen.
-
In the presence of air (aerobic conditions): An oxidative cross-dehydrogenative coupling occurs, leading to the formation of 3-aroylimidazo[1,2-a]pyridine derivatives. In this process, O2 acts as the principal oxidant.[1][2][3]
-
Under an inert atmosphere (argon): The reaction yields 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines).[1][3]
This tunable reactivity allows for the divergent synthesis of two valuable classes of compounds from the same starting materials.
Data Presentation
Table 1: FeBr3-Catalyzed Aerobic Oxidative Synthesis of 3-Aroylimidazo[1,2-a]pyridines
| Entry | 2-Arylimidazo[1,2-a]pyridine (1) | Aldehyde (2) | Product | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine (1a) | Benzaldehyde (2a) | (2-Phenylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (3a) | 85 |
| 2 | 1a | 4-Methylbenzaldehyde (2b) | (4-Methylphenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone (3b) | 82 |
| 3 | 1a | 4-Methoxybenzaldehyde (2c) | (4-Methoxyphenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone (3c) | 88 |
| 4 | 1a | 4-Chlorobenzaldehyde (2d) | (4-Chlorophenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone (3d) | 78 |
| 5 | 1a | 4-Nitrobenzaldehyde (2e) | (4-Nitrophenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone (3e) | 75 |
| 6 | 2-(p-Tolyl)imidazo[1,2-a]pyridine (1b) | Benzaldehyde (2a) | Phenyl(2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanone (3f) | 80 |
| 7 | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (1c) | Benzaldehyde (2a) | (2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (3g) | 83 |
| 8 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (1d) | Benzaldehyde (2a) | (2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (3h) | 76 |
Reaction Conditions: 2-Arylimidazo[1,2-a]pyridine (0.5 mmol), Aldehyde (1.5 equiv.), FeBr3 (20 mol%), 110 °C, 16 h, in air.[2]
Table 2: FeBr3-Catalyzed Synthesis of 3,3'-(Arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) under Argon
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 3,3'-(Phenylmethylene)bis(2-phenylimidazo[1,2-a]pyridine) | 75 |
| 2 | 4-Methylbenzaldehyde | 3,3'-((4-Methylphenyl)methylene)bis(2-phenylimidazo[1,2-a]pyridine) | 80 |
| 3 | 4-Methoxybenzaldehyde | 3,3'-((4-Methoxyphenyl)methylene)bis(2-phenylimidazo[1,2-a]pyridine) | 85 |
| 4 | 4-Chlorobenzaldehyde | 3,3'-((4-Chlorophenyl)methylene)bis(2-phenylimidazo[1,2-a]pyridine) | 72 |
Reaction Conditions: 2-Phenylimidazo[1,2-a]pyridine (0.5 mmol), Aldehyde (0.75 equiv.), FeBr3 (20 mol%), 110 °C, 16 h, under argon atmosphere.
Experimental Protocols
General Procedure for the Aerobic Oxidative Synthesis of 3-Aroylimidazo[1,2-a]pyridines
-
To a screw-capped vial, add the 2-arylimidazo[1,2-a]pyridine (0.5 mmol), the corresponding aromatic aldehyde (0.75 mmol, 1.5 equiv.), and FeBr3 (29.6 mg, 0.1 mmol, 20 mol%).
-
The vial is left open to the air.
-
Heat the reaction mixture at 110 °C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aroylimidazo[1,2-a]pyridine derivative.
General Procedure for the Synthesis of 3,3'-(Arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines)
-
To a screw-capped vial, add 2-phenylimidazo[1,2-a]pyridine (0.5 mmol), the corresponding aromatic aldehyde (0.375 mmol, 0.75 equiv.), and FeBr3 (29.6 mg, 0.1 mmol, 20 mol%).
-
Seal the vial and purge with argon gas for 5 minutes.
-
Maintain the reaction under a positive pressure of argon.
-
Heat the reaction mixture at 110 °C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine) derivative.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Divergent synthesis pathways based on reaction atmosphere.
Caption: General experimental workflow for the synthesis.
Proposed Reaction Mechanism
Caption: Plausible mechanism for the FeBr3-catalyzed aerobic oxidation.
Conclusion
The FeBr3-catalyzed synthesis of imidazo[1,2-a]pyridine derivatives offers a versatile and efficient method for accessing valuable chemical entities. The ability to control the product outcome by simply altering the reaction atmosphere adds a significant advantage to this protocol. The use of an inexpensive and environmentally benign iron catalyst makes this a practical and scalable approach for applications in drug discovery and medicinal chemistry. The provided protocols and data serve as a comprehensive guide for researchers looking to utilize this powerful synthetic transformation.
References
- 1. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Electrochemical Synthesis of 3-Acyl-Functionalized Imidazo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrochemical synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines. This method offers a direct, one-step approach, avoiding the conventional multi-step synthesis for these pharmaceutically important moieties.[1][2][3]
Introduction
Imidazo[1,5-a]pyridines are significant N-heterocyclic compounds with extensive applications in pharmaceutical chemistry and drug discovery.[4][5][6] The described electrochemical method facilitates a [4 + 1] tandem sp3(C–H) double amination of acetophenones with pyridine ethylamines.[1][2] This process utilizes ammonium iodide as a redox mediator, offering a more efficient and streamlined synthesis.[1][2]
Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines.
Caption: Experimental workflow for electrochemical synthesis.
Reaction Mechanism
The proposed reaction mechanism involves an electrochemical tandem sp3(C–H) double amination.
Caption: Proposed reaction mechanism.
Experimental Protocols
General Procedure for the Electrosynthesis:
-
To a 20 mL tube, add the ketone or active methyl compound (0.2 mmol, 1 equivalent), pyridine ethylamine (0.4 mmol, 2 equivalents), and ammonium iodide (NH₄I) (0.3 mmol).[1][2]
-
Add 3 mL of dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA) as the solvent.[1][2]
-
Equip the tube with a graphite rod anode (diameter = 0.6 cm) and a platinum cathode (1.0 cm²).[1][2]
-
Carry out the electrosynthesis at 80 °C under a constant current of 10 mA.[1][2]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).[1][2]
-
Upon completion of the reaction, add 10 mL of water to the reaction mixture.[1][2]
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).[1][2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-acyl-functionalized imidazo[1,5-a]pyridine.
Quantitative Data
The following table summarizes the isolated yields for the electrochemical synthesis of various 3-acyl-functionalized imidazo[1,5-a]pyridines.
| Entry | Ketone (1) | Pyridine Ethylamine (2) | Product (3) | Yield (%) |
| 1 | Acetophenone | 2-(Pyridin-2-yl)ethan-1-amine | 3-Benzoyl-imidazo[1,5-a]pyridine | 62 |
| 2 | 4'-Methylacetophenone | 2-(Pyridin-2-yl)ethan-1-amine | 3-(4-Methylbenzoyl)-imidazo[1,5-a]pyridine | 75 |
| 3 | 4'-Methoxyacetophenone | 2-(Pyridin-2-yl)ethan-1-amine | 3-(4-Methoxybenzoyl)-imidazo[1,5-a]pyridine | 82 |
| 4 | 4'-Fluoroacetophenone | 2-(Pyridin-2-yl)ethan-1-amine | 3-(4-Fluorobenzoyl)-imidazo[1,5-a]pyridine | 68 |
| 5 | 4'-Chloroacetophenone | 2-(Pyridin-2-yl)ethan-1-amine | 3-(4-Chlorobenzoyl)-imidazo[1,5-a]pyridine | 71 |
| 6 | 4'-Bromoacetophenone | 2-(Pyridin-2-yl)ethan-1-amine | 3-(4-Bromobenzoyl)-imidazo[1,5-a]pyridine | 65 |
| 7 | 2'-Methylacetophenone | 2-(Pyridin-2-yl)ethan-1-amine | 3-(2-Methylbenzoyl)-imidazo[1,5-a]pyridine | 55 |
| 8 | 2-Acetylnaphthalene | 2-(Pyridin-2-yl)ethan-1-amine | 3-(Naphthalene-2-carbonyl)-imidazo[1,5-a]pyridine | 60 |
| 9 | Propiophenone | 2-(Pyridin-2-yl)ethan-1-amine | 3-Propionyl-imidazo[1,5-a]pyridine | 45 |
| 10 | Acetophenone | 2-(6-Methylpyridin-2-yl)ethan-1-amine | 3-Benzoyl-7-methyl-imidazo[1,5-a]pyridine | 58 |
Reaction conditions: graphite rod anode, platinum plate cathode, constant current = 10 mA, ketone (0.2 mmol), pyridine ethylamine (0.4 mmol), NH₄I (0.3 mmol), DMSO (3 mL), 80 °C. Isolated yields are shown.[1] A 10 mmol scale reaction with a 25 mA constant current for 20 hours yielded 62% of 3-benzoyl-imidazo[1,5-a]pyridine, indicating the potential for scalability.[1][2]
Conclusion
The electrochemical method described provides an efficient and direct synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines.[1][2] This approach demonstrates good substrate scope and functional-group tolerance, with modest to good yields.[1][2] The scalability of this method further highlights its potential for broader applications in medicinal chemistry and drug development.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrochemical [4 + 1] Tandem sp3(C–H) Double Amination for the Direct Synthesis of 3-Acyl-Functionalized Imidazo[1,5-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol for the Purification of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic organic compound with a scaffold that is of significant interest in medicinal chemistry and materials science. The imidazo[1,5-a]pyridine core is a key structural feature in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The purification of such compounds is a critical step in their synthesis and subsequent application in research and drug development, ensuring the removal of impurities that could interfere with biological assays or material properties. This document provides a detailed protocol for the purification of this compound using column chromatography, a standard and effective technique for the separation of organic compounds.
Data Presentation
The successful purification of this compound can be monitored and quantified using various analytical techniques. The following tables summarize typical data obtained before and after purification.
Note: The following data is representative and may vary based on the specific reaction conditions and the scale of the synthesis.
Table 1: Thin Layer Chromatography (TLC) Data
| Analyte | Stationary Phase | Mobile Phase (v/v) | Rf Value |
| Crude Product Mixture | Silica Gel 60 F254 | Ethyl Acetate/Hexane (1:4) | Multiple Spots |
| Purified Product | Silica Gel 60 F254 | Ethyl Acetate/Hexane (1:4) | ~0.35 |
Table 2: Purification and Yield Data
| Parameter | Value |
| Initial Mass of Crude Product | (Specify initial mass, e.g., 1.0 g) |
| Final Mass of Purified Product | (Specify final mass, e.g., 0.75 g) |
| Yield (%) | (Specify yield, e.g., 75%) |
| Purity before Chromatography (%) | (Specify purity, e.g., <85%) |
| Purity after Chromatography (%) | >98% (by HPLC or 1H NMR) |
Table 3: Physicochemical and Spectroscopic Data of Purified this compound
| Property | Value |
| Molecular Formula | C14H10N2O |
| Molecular Weight | 222.24 g/mol |
| Appearance | Light brown to yellow solid |
| Melting Point | 122-127 °C[1] |
| 1H NMR (CDCl3, 400 MHz) δ (ppm) | (Provide characteristic peaks) |
| 13C NMR (CDCl3, 100 MHz) δ (ppm) | (Provide characteristic peaks) |
| Mass Spectrometry (ESI-MS) m/z | [M+H]+ calculated: 223.0815; found: (Specify found value) |
Experimental Protocols
This section details the methodology for the purification of this compound by column chromatography. The protocol is based on established procedures for structurally similar imidazo[1,5-a]pyridine derivatives.[2]
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Ethyl acetate (analytical grade)
-
Hexane or Petroleum Ether (analytical grade)
-
Glass chromatography column
-
Erlenmeyer flasks or beakers
-
Round bottom flask
-
Rotary evaporator
-
TLC plates (Silica Gel 60 F254)
-
UV lamp (254 nm)
-
Developing chamber for TLC
-
Capillary tubes for spotting
-
Cotton or glass wool
-
Sand (optional)
Procedure:
-
Preparation of the Slurry:
-
In a beaker, add a sufficient amount of silica gel.
-
Slowly add the eluent (e.g., a 5% ethyl acetate in hexane solution) to the silica gel while gently stirring with a glass rod until a homogenous slurry is formed. The consistency should be pourable but not too thin.
-
-
Packing the Column:
-
Secure the chromatography column in a vertical position using a clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from passing through. A thin layer of sand can be added on top of the plug.
-
Carefully pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.
-
Once the silica gel has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Open the stopcock and allow the excess eluent to drain until the liquid level just reaches the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the eluent until the liquid level is just at the top of the sand.
-
-
Elution:
-
Carefully add the eluent to the column. For this compound, a gradient elution is recommended, starting with a non-polar solvent system and gradually increasing the polarity.
-
Begin the elution with a low polarity solvent mixture, such as 5% ethyl acetate in hexane.
-
Collect the eluate in fractions (e.g., 10-20 mL) in test tubes or flasks.
-
Monitor the separation by spotting each fraction on a TLC plate.
-
-
Monitoring the Separation by TLC:
-
Spot the collected fractions, along with the crude mixture and a pure standard (if available), on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 20% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp. The desired product should appear as a single spot with a specific Rf value.
-
Combine the fractions that contain the pure product.
-
-
Isolation of the Purified Compound:
-
Transfer the combined pure fractions to a round bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Determine the mass of the purified product and calculate the yield.
-
Characterize the purified compound using analytical techniques such as NMR, Mass Spectrometry, and melting point determination to confirm its identity and purity.
-
Visualizations
Diagram 1: Experimental Workflow for Column Chromatography
A schematic overview of the column chromatography purification process.
Diagram 2: Putative Anticancer Signaling Pathway of Imidazopyridine Derivatives
Imidazo[1,5-a]pyridine derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. A common target for related imidazo[1,2-a]pyridines is the PI3K/AKT/mTOR pathway.
Proposed mechanism of anticancer action via inhibition of the PI3K/AKT/mTOR pathway.
References
- 1. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
Application Notes and Protocols: NMR Characterization of 3-Phenylimidazo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of 3-phenylimidazo[1,5-a]pyridine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols for their synthesis and subsequent NMR analysis, presents a summary of spectral data for representative compounds, and includes a generalized workflow for their characterization.
Introduction
Imidazo[1,5-a]pyridines are nitrogen-fused heterocyclic scaffolds that are isosteric with purines and have demonstrated a wide range of biological activities, including acting as potential analgesic, anticancer, and anxiolytic agents. The introduction of a phenyl group at the 3-position often modulates these properties and can introduce interesting photophysical characteristics. Accurate structural elucidation is paramount in the development of these compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This document provides practical guidance on obtaining and interpreting ¹H and ¹³C NMR spectra for this class of molecules.
Data Presentation: NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for representative 3-phenylimidazo[1,5-a]pyridine derivatives and related structures. All spectra were recorded in deuterated chloroform (CDCl₃), unless otherwise specified. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Data for Selected Imidazo[1,5-a]pyridine Derivatives
| Compound | H-1 | H-3 | H-5 | H-7 | H-8 | Other Protons | Reference |
| 3-phenyl-1-(p-tolylthio)imidazo[1,5-a]pyridine | 8.49 (s) | - | 7.85 (s, 2H), 7.59-7.53 (m, 3H) | 7.06-7.0 (m, 5H) | 6.81 (d, J=5.6 Hz) | 2.16 (s, 3H, CH₃) | [1] |
| 1-((3,4-difluorophenyl)thio)-3-phenylimidazo[1,5-a]pyridine | 8.54 (s) | - | 7.87 (s, 2H), 7.63-7.50 (m, 4H) | 7.19 (br s), 7.06 (br s), 6.95 (br s) | 6.86 (d, J=4.4 Hz) | - | [1] |
| 3-(naphthalen-1-yl)imidazo[1,5-a]pyridine | - | - | 7.98-7.91 (m, 2H), 7.73-7.71 (m, 2H), 7.66-7.64 (m, 2H), 7.60-7.53 (m, 1H), 7.51-7.49 (m, 2H), 7.46-7.42 (m, 2H) | 6.74-6.70 (m, 1H) | 6.54-6.41 (m, 1H) | - | [1] |
| 3-(anthracene-9-yl)-1-phenylimidazo[1,5-a]pyridine | 8.69 (s) | - | 8.13 (d, J=8.1 Hz, 4H), 8.05 (d, J=9.4 Hz, 1H), 7.55 (t, J=9.5 Hz, 7H), 7.44 (t, J=7.6 Hz, 2H), 7.36 (t, J=7.5 Hz, 1H) | 7.19 (d, J=7.2 Hz) | 6.89 (t, J=7.9 Hz), 6.44 (t, J=6.8 Hz) | - | [2] |
Table 2: ¹³C NMR Data for Selected Imidazo[1,5-a]pyridine Derivatives
| Compound | C-1 | C-3 | C-5 | C-7 | C-8 | Other Carbons | Reference |
| 3-phenyl-1-(p-tolylthio)imidazo[1,5-a]pyridine | 139.0 | 135.4 | 129.6, 129.5, 128.99, 128.93, 128.2 | 121.9, 120.7 | 118.5, 113.7 | 134.7, 127.8, 20.8 (CH₃) | [1] |
| 1-((3,4-difluorophenyl)thio)-3-phenylimidazo[1,5-a]pyridine | 139.6 | 135.1 | 129.3, 129.2, 129.0, 128.2 | 122.1, 121.5, 119.3, 118.0, 117.5, 117.3 | 116.3, 116.1, 113.9 | 151.7, 151.5, 150.0, 149.8, 149.2, 149.0, 147.5, 147.4, 134.8, 123.17, 123.12, 123.0 | [1] |
| 3-(naphthalen-1-yl)imidazo[1,5-a]pyridine | - | 131.9 | 136.9, 133.9, 131.0, 129.7, 128.5, 127.4, 126.9, 125.5, 125.3 | 121.7, 120.2 | 118.8, 118.5, 112.5 | - | [1] |
| 3-(anthracene-9-yl)-1-phenylimidazo[1,5-a]pyridine | 137.11 | 135.23 | 135.17, 132.98, 131.92, 131.53, 131.02, 129.59, 128.81, 128.21, 127.10, 127.02, 126.74, 126.51, 125.69, 125.57, 124.68 | 123.02, 122.27 | 119.99, 119.04, 112.96 | - | [2] |
Experimental Protocols
Protocol 1: General Synthesis of 3-(Anthracene-9-yl)-1-phenylimidazo[1,5-a]pyridine[2]
This protocol describes a one-pot synthesis of a 1,3-disubstituted imidazo[1,5-a]pyridine derivative.
Materials:
-
Phenyl(pyridin-2-yl)methanone
-
Anthracene-9-carbaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Petroleum ether
-
Deionized water
-
Liquor ammonia
Procedure:
-
In a round bottom flask equipped with a reflux condenser, combine phenyl(pyridin-2-yl)methanone (1.0 eq), anthracene-9-carbaldehyde (1.1 eq), and ammonium acetate (5.0 eq) in glacial acetic acid.
-
Stir the reaction mixture at 120 °C in an inert atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After approximately 12 hours, or upon completion, cool the reaction mixture and transfer it to cold water.
-
Neutralize the mixture with liquor ammonia.
-
Extract the product with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:19 v/v) as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the purified compound.
Protocol 2: NMR Sample Preparation and Data Acquisition
This protocol outlines the standard procedure for preparing an NMR sample and acquiring ¹H and ¹³C NMR spectra.
Materials:
-
Synthesized 3-phenylimidazo[1,5-a]pyridine derivative (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer (optional)
Procedure:
-
Weigh approximately 5-10 mg of the purified compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the NMR tube using a pipette.
-
Cap the NMR tube securely and gently agitate or vortex the tube to ensure the sample is completely dissolved.
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.[3]
-
Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Acquire the ¹³C NMR spectrum. Typical parameters on a 100 MHz spectrometer include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).[3]
-
Process the ¹³C NMR spectrum similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
For more complex structures, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of all proton and carbon signals.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and NMR characterization of 3-phenylimidazo[1,5-a]pyridine derivatives.
Caption: Synthesis and NMR Characterization Workflow.
This generalized workflow provides a clear and logical progression from starting materials to the final characterization report. The specific reagents and conditions may vary depending on the target molecule, but the overall process remains consistent. The use of 2D NMR techniques is highly recommended for unambiguous structural assignment, especially for novel derivatives.
References
Application Notes & Protocols: High-Resolution Mass Spectrometry (HRMS) Analysis and Biological Evaluation of Novel Imidazo[1,5-a]pyridine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imidazo[1,5-a]pyridine scaffolds are significant structural motifs in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potential anticancer properties.[1][2] The development of novel derivatives requires precise analytical characterization and thorough biological evaluation to identify promising therapeutic candidates. High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of elemental composition. This document provides detailed protocols for the synthesis, HRMS analysis, and in-vitro biological evaluation of novel imidazo[1,5-a]pyridine compounds, focusing on cytotoxicity and the induction of apoptosis.
Protocol 1: Synthesis of Novel Imidazo[1,5-a]pyridine Analogs
This protocol describes a general, efficient one-pot method for synthesizing 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs.[3] The reaction proceeds via the simultaneous formation of C-N and C-S bonds from readily available starting materials.
Experimental Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk tube, add 2-aminomethylpyridine (0.2 mmol, 1.0 equiv.), the corresponding benzaldehyde (0.2 mmol, 1.0 equiv.), and sodium benzenesulfinate (0.3 mmol, 1.5 equiv.).
-
Solvent and Catalyst: Add 2.0 mL of DMSO as the solvent, followed by the addition of I₂ (0.4 mmol, 2.0 equiv.).
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 12 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 10 mL of a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the pure imidazo[1,5-a]pyridine derivative.
-
Protocol 2: HRMS Analysis for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) using an Electrospray Ionization (ESI) source is employed to confirm the elemental composition of the synthesized compounds by providing highly accurate mass measurements.
Experimental Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the purified imidazo[1,5-a]pyridine compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Create a dilute solution for analysis by adding 10 µL of the stock solution to 990 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid), resulting in a final concentration of approximately 10 µg/mL.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Calibrate the instrument according to the manufacturer's guidelines immediately prior to analysis to ensure high mass accuracy.
-
-
Analysis Parameters (Typical):
-
Ionization Mode: ESI, Positive (+)
-
Scan Range (m/z): 100 - 1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Infusion Flow Rate: 5 µL/min
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum for the analyte.
-
Identify the protonated molecular ion [M+H]⁺.
-
Compare the experimentally measured m/z value with the theoretically calculated m/z for the proposed chemical formula. The mass error should typically be less than 5 ppm.
-
Protocol 3: In-vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of novel compounds against cancer cell lines.[4][5]
Experimental Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma, HeLa cervical cancer) in a 96-well plate at a density of 4–5×10³ cells per well in 100 µL of complete culture medium.[4] Incubate for 24-48 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,5-a]pyridine compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
-
Incubation: Incubate the plates for 48 hours at 37 °C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Protocol 4: Western Blot Analysis of Apoptosis Induction
Western blotting is used to detect and quantify changes in the expression of key proteins involved in the apoptotic pathway, such as Bcl-2 family members, caspases, and PARP.[6][7]
Experimental Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the imidazo[1,5-a]pyridine compound at its IC₅₀ concentration for 24 or 48 hours.
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Incubate the lysate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4 °C.[7][8]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay kit.[7]
-
SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane overnight at 4 °C with primary antibodies targeting apoptotic markers (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-cleaved PARP) and a loading control (e.g., β-actin or GAPDH).[8]
-
Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
Data Presentation
Quantitative data should be organized into clear, concise tables for comparative analysis.
Table 1: Representative HRMS Data for Novel Imidazo[1,5-a]pyridine Compounds (Data derived from reference[3])
| Compound ID | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Mass Error (ppm) |
|---|---|---|---|---|
| 4e | C₁₉H₁₄ClN₂S | 337.0561 | 337.0565 | 1.19 |
| 4g | C₁₉H₁₄N₃O₂S | 348.0801 | 348.0805 | 1.15 |
| 4s | C₁₉H₁₃ClFN₂S | 355.0467 | 355.0464 | -0.85 |
| 4u | C₁₉H₁₃ClFN₂S | 355.0467 | 355.0463 | -1.13 |
Table 2: Illustrative In-vitro Cytotoxicity (IC₅₀) of Imidazo[1,5-a]pyridine Compounds (Data is hypothetical and for illustrative purposes only)
| Compound ID | IC₅₀ (µM) on A375 (Melanoma) | IC₅₀ (µM) on HeLa (Cervical) | IC₅₀ (µM) on A549 (Lung) |
|---|---|---|---|
| 4e | 9.7 | 15.2 | 21.5 |
| 4g | 12.5 | 18.9 | 35.1 |
| 4s | 5.2 | 8.8 | 11.4 |
| 4u | 7.8 | 11.3 | 14.6 |
| Doxorubicin | 0.8 | 1.1 | 1.5 |
References
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new steroidal imidazo [1,2-a] pyridines: DNA binding studies, cleavage activity and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is a versatile heterocyclic compound built upon the imidazo[1,5-a]pyridine scaffold, which is recognized for its diverse biological activities.[1] This compound serves as a crucial intermediate and building block in the synthesis of more complex molecules for pharmaceutical and material science applications. Its aldehyde functional group offers a reactive site for further chemical modifications, enabling the exploration of a wide range of derivatives.[1] Research into the broader class of imidazopyridines has revealed potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities. These application notes provide an overview of the potential uses of this compound in drug discovery and development, along with generalized experimental protocols.
Potential Pharmaceutical Applications
While specific biological data for this compound is limited in publicly available literature, the imidazo[1,5-a]pyridine core is a well-established pharmacophore. The applications outlined below are based on the activities reported for structurally related imidazopyridine derivatives and represent potential avenues for investigation.
Anticancer Drug Discovery
Derivatives of the isomeric imidazo[1,2-a]pyridine scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.[2] This suggests that derivatives of this compound could be synthesized and evaluated as potential anticancer agents. The aldehyde group can be readily converted into other functional groups, such as imines, oximes, or hydrazones, to generate a library of compounds for screening.
Potential Targets and Signaling Pathways:
Imidazopyridine derivatives have been shown to target various pathways involved in cancer progression, including:
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, which are key regulators of the cell cycle, can lead to cell cycle arrest and apoptosis.
-
Receptor Tyrosine Kinases (RTKs): Targeting RTKs, such as EGFR or VEGFR, can disrupt signaling pathways crucial for tumor growth and angiogenesis.
-
Apoptosis Pathways: Induction of apoptosis through modulation of proteins like Bcl-2 and caspases is a common mechanism for anticancer drugs.
Caption: Potential anticancer mechanisms of imidazopyridine derivatives.
Neurodegenerative Disease Research
Certain heterocyclic aromatic amines, including imidazopyridine structures, have been studied for their roles in neurodegeneration.[3][4] This suggests that derivatives of this compound could be investigated as modulators of pathways implicated in diseases like Alzheimer's and Parkinson's.[4][5]
Potential Targets and Signaling Pathways:
-
Monoamine Oxidase (MAO) Inhibition: MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition can be beneficial in neurodegenerative diseases.[5]
-
Modulation of Protein Aggregation: Pathological protein aggregation (e.g., amyloid-beta and tau) is a hallmark of many neurodegenerative disorders.[5]
-
Oxidative Stress Pathways: Compounds with antioxidant properties can help mitigate the neuronal damage caused by oxidative stress.
Caption: Potential neuroprotective mechanisms of imidazopyridine derivatives.
Antimicrobial Agent Development
Imidazopyridine derivatives have been reported to possess antibacterial and antifungal activities.[6] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. This compound can serve as a scaffold for the synthesis of novel antimicrobial compounds.
Potential Targets and Mechanisms:
-
Inhibition of essential microbial enzymes.
-
Disruption of microbial cell wall or membrane integrity.
-
Interference with microbial DNA replication or protein synthesis.
Quantitative Data for Imidazopyridine Derivatives
The following tables summarize quantitative biological data for derivatives of the related imidazo[1,2-a]pyridine scaffold. This data is provided for comparative purposes to guide the design and evaluation of new compounds based on the this compound core.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | HT-29 (Colon) | 4.15 ± 2.93 | [2] |
| 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | [2] |
| 18 | MCF-7 (Breast) | 14.81 ± 0.20 | [2] |
| 11 | MCF-7 (Breast) | 20.47 ± 0.10 | [2] |
Table 2: Urease Inhibitory Activity of Imidazo[1,2-a]pyridine-Oxazole Derivatives
| Compound ID | Urease IC50 (µM) | Reference |
| 4i | 5.68 ± 1.66 | [7] |
| 4o | 7.11 ± 1.24 | [7] |
| 4g | 9.41 ± 1.19 | [7] |
| 4h | 10.45 ± 2.57 | [7] |
| Thiourea (Standard) | 21.37 ± 1.76 | [7] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on the Vilsmeier-Haack reaction, a common method for the formylation of electron-rich heterocyclic systems.
Caption: General workflow for the Vilsmeier-Haack formylation.
Materials:
-
3-Phenylimidazo[1,5-a]pyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution or other suitable base
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, heating mantle, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, cool DMF to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 3-Phenylimidazo[1,5-a]pyridine to the reaction mixture portion-wise, ensuring the temperature does not rise significantly.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with an organic solvent such as DCM or EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Protocol 2: General Procedure for Derivatization via Reductive Amination
This protocol describes a general method to synthesize amine derivatives from this compound.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
Dissolve this compound and the desired amine (1.1 equivalents) in DCM or DCE.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (e.g., STAB, 1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amine derivative.
Disclaimer
The information provided in these application notes is for research and development purposes only. The biological activities mentioned are based on studies of related compounds and may not be representative of this compound or its derivatives. All experimental work should be conducted in a suitable laboratory setting by trained professionals, following all appropriate safety precautions.
References
- 1. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 7. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Phenylimidazo[1,5-a]pyridine Derivatives in OLEDs
Disclaimer: No direct experimental data for the application of 3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde in Organic Light-Emitting Diodes (OLEDs) is publicly available in the searched scientific literature. This document provides detailed application notes and protocols for a closely related and recently studied derivative, 3-(anthracene-9-yl)-1-phenylimidazo[1,5-a]pyridine (ImPy-Ac), which has demonstrated significant potential as an emissive material in OLEDs.[1] These protocols and data can serve as a valuable reference and starting point for researchers interested in the electroluminescent properties of the 3-phenylimidazo[1,5-a]pyridine scaffold.
Introduction
Imidazo[1,5-a]pyridine (ImPy) derivatives are a class of heterocyclic compounds that have garnered interest in materials science due to their promising photophysical properties.[1] The ImPy core, when appropriately substituted, can exhibit strong fluorescence, good thermal stability, and efficient charge transport characteristics, making it a suitable candidate for the emissive layer in OLEDs. This application note details the synthesis, photophysical properties, and OLED device fabrication and performance of a specific derivative, 3-(anthracene-9-yl)-1-phenylimidazo[1,5-a]pyridine (ImPy-Ac), a greenish-yellow fluorophore.[1]
The molecular design, incorporating an anthracene moiety, aims to enhance the luminescence and charge transfer capabilities of the ImPy core.[1] The imidazole unit acts as an electron donor, while the extended π-conjugation from the anthracene unit can facilitate intramolecular charge transfer (ICT), which is beneficial for electroluminescence.[1]
Quantitative Data Summary
The photophysical and electroluminescent properties of ImPy-Ac have been characterized, and the key performance metrics for an OLED device using this material as a dopant in the emissive layer are summarized below.
Table 1: Photophysical Properties of ImPy-Ac [1]
| Property | Value |
| HOMO-LUMO Energy Gap | 3.1 eV |
| Photoluminescence Emission (Hexane) | 528 nm |
| Photoluminescence Emission (Acetonitrile) | 586 nm |
| Stokes' Shift | ~11,000 cm⁻¹ |
Table 2: Performance of ImPy-Ac Based OLED (3 wt% doped) [1]
| Parameter | Value |
| Luminous Efficiency | 4.4 cd/A |
| Power Efficiency | 2.2 lm/W |
| External Quantum Efficiency (EQE) | 3.2% |
| Maximum Luminescence | 1856 cd/m² |
| Turn-on Voltage | 7.0 V |
| CIE Coordinates | (0.34, 0.45) |
| Emission Color | Greenish-Yellow |
Experimental Protocols
This protocol describes a one-pot condensation reaction for the synthesis of the ImPy-Ac fluorophore.
Materials:
-
Phenyl(pyridin-2-yl)methanone (1.0 equivalent, 2.73 mmol, 500 mg)
-
Anthracene-9-carbaldehyde (1.1 equivalents, 3.0 mmol, 468.5 mg)
-
Ammonium acetate (5.0 equivalents, 13.4 mmol, 983.9 mg)
-
Glacial acetic acid (20 mL)
Procedure:
-
Combine phenyl(pyridin-2-yl)methanone, anthracene-9-carbaldehyde, and ammonium acetate in a round-bottom flask equipped with a reflux condenser.
-
Add glacial acetic acid to the flask.
-
Stir the reaction mixture at 120 °C in an inert atmosphere.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product using appropriate chromatographic techniques to obtain the final product, ImPy-Ac.
-
Characterize the final product using NMR and HRMS.
This protocol outlines the fabrication of a multilayer OLED using ImPy-Ac as a dopant in the emissive layer.
Device Architecture: ITO / PEDOT:PSS / TFB / Emissive Layer (PVK:PBD:ImPy-Ac) / TPBi / LiF / Al
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) - Hole Injection Layer (HIL)
-
Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4’-(N-(4-sec-butylphenyl)diphenylamine))] (TFB) - Hole Transport Layer (HTL)
-
Poly(N-vinylcarbazole) (PVK) - Host for Emissive Layer
-
2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) - Electron Transporting component in EML
-
3-(anthracene-9-yl)-1-phenylimidazo[1,5-a]pyridine (ImPy-Ac) - Emissive Dopant
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) - Electron Transport Layer (ETL)
-
Lithium fluoride (LiF) - Electron Injection Layer (EIL)
-
Aluminum (Al) - Cathode
Procedure:
-
Substrate Cleaning: Sequentially clean the patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate and anneal.
-
Hole Transport Layer (HTL): Spin-coat a solution of TFB onto the PEDOT:PSS layer and anneal.
-
Emissive Layer (EML): Prepare a solution of PVK, PBD, and the ImPy-Ac dopant (e.g., at a 3 wt% concentration relative to the host materials). Spin-coat this solution onto the HTL to form the emissive layer, followed by annealing.
-
Electron Transport Layer (ETL): Transfer the substrate to a high-vacuum thermal evaporator. Deposit a layer of TPBi by thermal evaporation.
-
Electron Injection Layer (EIL): In the same vacuum chamber, deposit a thin layer of LiF.
-
Cathode: Deposit a layer of aluminum (Al) to serve as the cathode.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in an inert atmosphere to prevent degradation from moisture and oxygen.
Visualizations
Caption: Synthetic route for ImPy-Ac.
References
Application Notes and Protocols: 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde as a Fluorescent Probe for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,5-a]pyridine derivatives are a class of heterocyclic compounds recognized for their significant potential in various applications, including medicinal chemistry and materials science. Their rigid, planar structure and conjugated π-system often give rise to desirable photophysical properties, such as strong fluorescence and large Stokes shifts, making them excellent candidates for the development of fluorescent probes.[1] 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is a member of this family that features a reactive aldehyde group. This functional group can undergo nucleophilic addition reactions with specific biological analytes, leading to a change in the fluorophore's electronic structure and, consequently, its fluorescence emission. This "turn-on" or ratiometric response makes it a promising tool for the selective detection and imaging of biological molecules within living cells.
This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe, with a particular focus on its potential application in the detection of biological thiols, such as glutathione (GSH).
Sensing Mechanism
The aldehyde moiety of this compound is an electrophilic center that can react with nucleophilic species. In a biological context, abundant low-molecular-weight thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) are key nucleophiles involved in maintaining cellular redox homeostasis.[2] The proposed sensing mechanism involves a nucleophilic addition of the thiol group to the aldehyde, forming a thiohemiacetal. This reaction alters the electronic properties of the imidazo[1,5-a]pyridine core, leading to a significant enhancement of its fluorescence intensity. The non-fluorescent or weakly fluorescent nature of the probe in its free aldehyde form is likely due to photoinduced electron transfer (PET) quenching, which is disrupted upon reaction with a thiol.
Caption: Proposed sensing mechanism for thiol detection.
Photophysical Properties
The photophysical properties of imidazo[1,5-a]pyridine derivatives are highly dependent on their substitution pattern and solvent environment. While specific data for this compound is not extensively published, the following table summarizes representative data for similar imidazo[1,5-a]pyridine fluorophores. These values can be used as a starting point for experimental design.
| Property | Representative Value | Reference |
| Excitation Wavelength (λex) | ~350 - 400 nm | [1] |
| Emission Wavelength (λem) | ~450 - 550 nm | [1] |
| Stokes Shift | >100 nm (>5000 cm⁻¹) | [1] |
| Quantum Yield (Φ) (free) | Low | Assumed |
| Quantum Yield (Φ) (bound) | Moderate to High | Assumed |
| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Representative |
Experimental Protocols
Synthesis of this compound
While commercially available, a general synthetic route for related imidazo[1,5-a]pyridine compounds involves a one-pot condensation reaction.[3]
Materials:
-
Phenyl(pyridin-2-yl)methanone
-
A suitable carbaldehyde precursor
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
Combine phenyl(pyridin-2-yl)methanone (1 equivalent), the carbaldehyde precursor (1.1 equivalents), and ammonium acetate (5 equivalents) in glacial acetic acid.
-
Stir the mixture at 120 °C under an inert atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Neutralize the solution with ammonia.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for In Vitro Thiol Detection
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH) and other thiols/analytes
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Probe Stock Solution: Prepare a 1 mM stock solution of the probe in DMSO.
-
Analyte Stock Solutions: Prepare 10 mM stock solutions of GSH and other analytes (e.g., cysteine, homocysteine, other amino acids, reactive oxygen species) in PBS.
-
Fluorescence Measurements:
-
Dilute the probe stock solution in PBS to a final concentration of 10 µM in a quartz cuvette.
-
Record the baseline fluorescence spectrum (e.g., Ex: 380 nm, Em: 450-600 nm).
-
Add increasing concentrations of GSH to the cuvette and record the fluorescence spectrum after a short incubation period (e.g., 5-10 minutes) at room temperature.
-
To test for selectivity, add a fixed concentration of other analytes to separate probe solutions and compare the fluorescence response to that of GSH.
-
Protocol for Live Cell Imaging of Thiols
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
N-ethylmaleimide (NEM) (a thiol-depleting agent)
-
Confocal microscope
Workflow:
Caption: Experimental workflow for live cell imaging.
Procedure:
-
Cell Culture: Seed HeLa cells in a 35 mm glass-bottom dish and culture in DMEM at 37 °C in a 5% CO₂ incubator for 24 hours.
-
Control Group (Thiol Depletion): For a negative control, treat a dish of cells with 1 mM N-ethylmaleimide (NEM) for 30 minutes to deplete intracellular thiols.
-
Probe Loading:
-
Wash the cells twice with PBS.
-
Incubate the cells (both treated and untreated) with 10 µM of this compound in serum-free medium for 30 minutes at 37 °C.
-
-
Imaging:
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh PBS or serum-free medium to the dish.
-
Image the cells using a confocal microscope with appropriate laser excitation (e.g., 405 nm) and emission filters (e.g., 480-550 nm).
-
Compare the fluorescence intensity between the control and NEM-treated cells.
-
Cellular Redox Homeostasis and Thiol Detection
Biological thiols, particularly glutathione, are central to cellular redox signaling and antioxidant defense. The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a key indicator of cellular health. A decrease in the GSH/GSSG ratio is associated with oxidative stress, which is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Fluorescent probes that can detect changes in cellular thiol levels are therefore valuable tools for studying these pathological processes.
Caption: Role of GSH in redox homeostasis and its detection.
Data and Troubleshooting
-
Data Analysis: Quantify the fluorescence intensity from images using software such as ImageJ or FIJI. Compare the mean fluorescence intensity between different treatment groups.
-
Phototoxicity and Photobleaching: Imidazo[1,5-a]pyridine derivatives are generally photostable. However, it is always advisable to minimize laser exposure during imaging to prevent phototoxicity and photobleaching.
-
Probe Solubility and Aggregation: If the probe precipitates in aqueous media, adjust the final DMSO concentration (typically <1%).
-
Background Fluorescence: Cellular autofluorescence can be a concern. Ensure to have a control group of cells without the probe to measure the background signal.
Conclusion
This compound holds promise as a reactive fluorescent probe for bioimaging. Its aldehyde functionality provides a handle for targeting specific nucleophilic analytes, such as biological thiols. The protocols outlined here provide a framework for researchers to explore its potential in studying cellular processes related to redox biology and disease. Further characterization of its specific photophysical properties and reaction kinetics will be essential for its validation as a robust bioimaging tool.
References
Application Notes and Protocols for 3-Phenylimidazo[1,5-a]pyridine Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have garnered significant interest as potential therapeutic agents, particularly as enzyme inhibitors. This document provides detailed application notes and experimental protocols for the evaluation of imidazo[1,5-a]pyridine derivatives, with a focus on their potential as enzyme inhibitors. While the specific focus of this document is on the broader class of imidazo[1,5-a]pyridine derivatives due to the available literature, the principles and protocols outlined herein are directly applicable to the study of 3-phenylimidazo[1,5-a]pyridine derivatives.
Application Notes: Cysteine Protease Inhibition
Derivatives of the imidazo[1,5-a]pyridine scaffold have been identified as inhibitors of cysteine proteases, a class of enzymes implicated in various diseases, including parasitic infections and cancer. The following data summarizes the inhibitory activity of 1-substituted pyridylimidazo[1,5-a]pyridine derivatives against papain, a well-characterized cysteine protease often used as a model enzyme.
Quantitative Inhibitory Data
The inhibitory potency of synthesized 1-substituted pyridylimidazo[1,5-a]pyridine derivatives against papain was determined, with results presented in the table below. These compounds demonstrate inhibitory activity in the micromolar range.[1][2]
| Compound ID | Structure | IC50 (µM)[1][2] | Ki (µM)[1][2] |
| 3a | 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine | 13.40 | 13.70 |
| 3b | 1-(2-pyridyl)-3-(3-hydroxyphenyl)imidazo[1,5-a]pyridine | 21.17 | 23.20 |
| 3c | 1-(2-pyridyl)-3-(4-hydroxyphenyl)imidazo[1,5-a]pyridine | 94.50 | 90.00 |
| 3d | 1-(2-pyridyl)-3-phenylimidazo[1,5-a]pyridine | 96.50 | 99.30 |
Experimental Protocols
General Workflow for Screening Imidazo[1,5-a]pyridine Derivatives as Enzyme Inhibitors
The following diagram outlines a general workflow for the synthesis and screening of imidazo[1,5-a]pyridine derivatives for enzyme inhibitory activity.
Caption: General experimental workflow.
Protocol 1: Papain Inhibition Assay
This protocol describes the methodology for determining the inhibitory activity of imidazo[1,5-a]pyridine derivatives against the cysteine protease papain.[1][2]
Materials:
-
Papain (from Carica papaya)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
Phosphate buffer (0.1 M, pH 6.2) containing 1 mM EDTA and 2 mM cysteine
-
Test compounds (imidazo[1,5-a]pyridine derivatives) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Prepare a stock solution of papain in the phosphate buffer. Before the assay, activate the papain by incubating it in the assay buffer containing cysteine for 15 minutes at 37°C.
-
Assay Preparation:
-
In a 96-well plate, add 150 µL of the phosphate buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations (typically ranging from 1 µM to 100 µM). For the control, add 10 µL of DMSO.
-
Add 20 µL of the activated papain solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of the substrate (BAEE) solution to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the change in absorbance at 253 nm every 30 seconds for 5 minutes using a microplate reader. The rate of hydrolysis of BAEE is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Inhibition Constant (Ki)
To understand the mechanism of inhibition, the inhibition constant (Ki) can be determined through kinetic studies.
Procedure:
-
Perform the papain inhibition assay as described above, but with varying concentrations of both the substrate (BAEE) and the inhibitor.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Analyze the plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Calculate the Ki value from the secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.
Signaling Pathway Context
While specific signaling pathways directly modulated by 3-phenylimidazo[1,5-a]pyridine derivatives are not yet extensively documented, their inhibitory action on enzymes like cysteine proteases can have significant downstream effects. For instance, cysteine proteases such as cathepsins are involved in various signaling pathways related to cancer progression, including apoptosis, angiogenesis, and metastasis. Inhibition of these enzymes could potentially disrupt these pathological processes.
The diagram below illustrates a simplified representation of how a cysteine protease inhibitor could interfere with a cancer-related signaling pathway.
Caption: Potential impact on a signaling pathway.
Conclusion
The 3-phenylimidazo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel enzyme inhibitors. The provided data on related imidazo[1,5-a]pyridine derivatives demonstrates their potential to inhibit cysteine proteases. The detailed protocols offer a robust framework for researchers to screen and characterize the inhibitory activity of their own synthesized compounds. Further investigation into the specific enzyme targets and the elucidation of the precise mechanisms of action will be crucial for advancing these compounds in drug discovery pipelines.
References
- 1. Design, synthesis, evaluation and thermodynamics of 1-substituted pyridylimidazo[1,5-a]pyridine derivatives as cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Reactions Utilizing Imidazo[1,5-a]Pyridine-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of imidazo[1,5-a]pyridine-based ligands in copper-catalyzed organic transformations. The featured ligand, bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, has demonstrated efficacy in facilitating C-N bond formation reactions, offering a valuable tool for the synthesis of complex nitrogen-containing molecules relevant to pharmaceutical and materials science research.
Introduction
Imidazo[1,5-a]pyridines are a class of bicyclic heteroaromatic compounds that have garnered significant interest not only as core structures in medicinally important molecules but also as versatile ligands in transition metal catalysis. Their strong σ-donating properties and tunable steric and electronic features make them attractive candidates for the development of novel catalytic systems. This protocol focuses on the application of a specific imidazo[1,5-a]pyridine-derived ligand, bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, in copper-catalyzed reactions. This ligand, in conjunction with a simple copper salt, forms a catalytic system capable of promoting challenging C-N cross-coupling reactions.
Featured Ligand
Ligand: bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane Structure: (A diagram of the ligand structure would be inserted here in a full document)
This bidentate N-donor ligand is synthesized from the corresponding 3-phenylimidazo[1,5-a]pyridine and a methylene source. Its unique architecture allows for the formation of stable and catalytically active copper complexes.
Applications in Copper Catalysis
The bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane ligand, in combination with a copper salt, has been successfully employed in the following exemplary transformations.
Synthesis of N-(methoxy(aryl)methyl)-2-nitrobenzamides
This reaction demonstrates a copper-catalyzed C-N bond formation between a benzamide and an aldehyde.
Reaction Scheme:
2-Nitrobenzamide + Aldehyde ---(Cu(I) salt, bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, Base, Solvent)--> N-(methoxy(aryl)methyl)-2-nitrobenzamide
Table 1: Reaction Conditions and Yields for the Synthesis of N-(methoxy(aryl)methyl)-2-nitrobenzamides
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Formaldehyde | N-(methoxymethyl)-2-nitrobenzamide | Data not available |
| 2 | Benzaldehyde | N-(methoxy(phenyl)methyl)-2-nitrobenzamide | Data not available |
| 3 | 4-Chlorobenzaldehyde | N-((4-chlorophenyl)(methoxy)methyl)-2-nitrobenzamide | Data not available |
Note: Specific yield data was not available in the provided search results. The table structure is provided for when such data is obtained.
Synthesis of 2-(aryl)-4,5-diphenyl-1H-imidazoles
This three-component reaction involves the condensation of benzil, an aldehyde, and ammonium carbamate, catalyzed by a copper/ligand system.
Reaction Scheme:
Benzil + Aldehyde + Ammonium Carbamate ---(Fe2O3, bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, Solvent)--> 2-(aryl)-4,5-diphenyl-1H-imidazole
Note: The original literature mentions ferric oxide as the catalyst for this specific transformation, with the imidazo[1,5-a]pyridine derivative acting as a ligand. While the primary focus is on copper catalysis, this example showcases the broader applicability of the ligand.
Experimental Protocols
The following are detailed protocols for the synthesis of the ligand and its application in a representative copper-catalyzed reaction.
Protocol 1: Synthesis of bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane Ligand
This protocol is based on the metal-free methylene insertion reaction described in the literature.[1][2]
Materials:
-
3-phenylimidazo[1,5-a]pyridine
-
Formaldehyde solution (37% in water)
-
Ethanol (optional)
Procedure:
-
To a solution of 3-phenylimidazo[1,5-a]pyridine (1.0 equiv) in a suitable reaction vessel, add formaldehyde solution (used as both reagent and solvent).
-
If necessary, ethanol can be added as a co-solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the desired bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane product can be isolated and purified using standard techniques such as column chromatography.
Diagram 1: Synthesis of bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane
Caption: Workflow for the synthesis of the ligand.
Protocol 2: Copper-Catalyzed Synthesis of N-(methoxy(aryl)methyl)-2-nitrobenzamides
This protocol is based on the application of the synthesized ligand in a C-N bond formation reaction.[2]
Materials:
-
2-Nitrobenzamide
-
Aldehyde (e.g., formaldehyde, benzaldehyde, 4-chlorobenzaldehyde)
-
Copper(I) salt (e.g., CuI)
-
bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane (Ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
Procedure:
-
To an oven-dried reaction vessel, add 2-nitrobenzamide (1.0 equiv), the aldehyde (1.2 equiv), copper(I) salt (0.1 equiv), and bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane (0.1 equiv).
-
Add cesium carbonate (2.0 equiv).
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous methanol.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 2: Copper-Catalyzed C-N Coupling
Caption: Experimental workflow for C-N coupling.
Conclusion
The use of imidazo[1,5-a]pyridine-based ligands, such as bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, in copper catalysis presents a promising avenue for the development of novel synthetic methodologies. The protocols outlined in this document provide a foundation for researchers to explore the utility of this ligand system in various C-N bond-forming reactions. Further optimization of reaction conditions and exploration of the substrate scope will undoubtedly expand the applicability of this catalytic system in the synthesis of valuable molecules for drug discovery and materials science.
References
functionalization of silica with 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde for Cu(II) adsorption
Application Notes and Protocols for Cu(II) Adsorption Using Functionalized Silica
Abstract
This document provides detailed application notes and experimental protocols for the functionalization of silica gel with 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and its subsequent use as an effective adsorbent for the removal of copper (II) ions from aqueous solutions. The synthesized adsorbent, hereafter referred to as SiN-imd-py, demonstrates a high affinity and selectivity for Cu(II) ions.[1][2][3] This protocol is intended for researchers, scientists, and professionals in the fields of materials science, environmental chemistry, and drug development who are interested in the design and application of novel adsorbent materials for heavy metal remediation.
Introduction
The contamination of water sources with heavy metals is a significant environmental concern due to their toxicity and non-biodegradability. Copper (II) is a common heavy metal pollutant originating from various industrial activities. Adsorption is a widely used, efficient, and economical method for the removal of heavy metals from wastewater.[4] The development of highly selective and high-capacity adsorbent materials is crucial for effective remediation.
This protocol details the synthesis of a novel adsorbent material created by immobilizing 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde onto a silica gel surface. The functionalization involves a multi-step process beginning with the synthesis of the organic ligand, followed by the modification of the silica surface with amine groups, and finally the covalent attachment of the ligand to form a Schiff base. The resulting material, SiN-imd-py, exhibits excellent performance in the adsorption of Cu(II) ions, with a reported maximum adsorption capacity of 100 mg/g at optimal conditions.[1][2][3]
Experimental Protocols
Synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
This procedure follows the Vilsmeier-Haack reaction for the formylation of 2-phenylimidazo[1,2-a]pyridine.[5]
Materials:
-
2-phenylimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, cool 1.9 g (26 mmol) of DMF in an ice bath to 273 K (0 °C).
-
Slowly add 4 g (26 mmol) of phosphorus oxychloride (POCl₃) to the cooled DMF while stirring. Maintain the temperature at 273 K.
-
Portionwise, add 10 mmol of 2-phenylimidazo[1,2-a]pyridine to the mixture.
-
After the addition is complete, heat the mixture at 373 K (100 °C) for 1 hour under a reflux condenser.
-
Cool the reaction mixture back down to 273 K in an ice bath.
-
Neutralize the solution by carefully adding a saturated solution of sodium carbonate (Na₂CO₃).
-
Extract the product into dichloromethane (CH₂Cl₂) using a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde as a white solid. A yield of approximately 60% can be expected.[5]
Functionalization of Silica Gel
This process involves two main steps: the introduction of amine groups onto the silica surface and the subsequent reaction with the synthesized carbaldehyde.
Part A: Synthesis of 3-aminopropylsilica (Si-NH₂)
Materials:
-
Silica gel (activated by heating at 160 °C for 24 hours)
-
3-aminopropyltrimethoxysilane (APTMS)
-
Dry toluene
-
Methanol, Dichloromethane, THF, Diethyl ether for washing
Procedure:
-
Activate the silica gel by heating it at 160 °C for 24 hours to remove adsorbed water.
-
In a round-bottom flask, suspend the activated silica gel in dry toluene.
-
Add 3-aminopropyltrimethoxysilane (APTMS) to the silica suspension.
-
Reflux the mixture for 24 hours with continuous stirring.
-
After cooling to room temperature, filter the solid material.
-
Wash the resulting 3-aminopropylsilica (Si-NH₂) extensively with toluene, followed by methanol, and then dry it in an oven.
Part B: Immobilization of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (SiN-imd-py)
Materials:
-
3-aminopropylsilica (Si-NH₂)
-
2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
-
Methanol
-
Dichloromethane, THF, Diethyl ether for washing
-
Soxhlet extraction apparatus
Procedure:
-
In a round-bottom flask, mix 3.5 g of 3-aminopropylsilica (Si-NH₂) with 0.5 g of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde in 30 mL of methanol.[1]
-
Heat the mixture at reflux (approximately 140 °C) for 24 hours with continuous stirring.[1]
-
Allow the mixture to cool to room temperature and then filter the solid product.
-
Purify the product by Soxhlet extraction for 10 hours using methanol, dichloromethane, THF, and diethyl ether sequentially to remove any unreacted starting materials.[1]
-
Dry the final product, SiN-imd-py, completely.
Batch Adsorption Experiments for Cu(II) Removal
This protocol describes the general procedure for evaluating the Cu(II) adsorption capacity of the synthesized SiN-imd-py.
Materials:
-
SiN-imd-py adsorbent
-
Stock solution of Cu(II) (e.g., 1000 mg/L, prepared from CuSO₄·5H₂O)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Conical flasks
-
Shaker
-
pH meter
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Procedure:
-
Prepare a series of Cu(II) solutions of known concentrations by diluting the stock solution.
-
For each adsorption experiment, add a specific amount of SiN-imd-py (e.g., 10 mg) to a conical flask containing a known volume of the Cu(II) solution (e.g., 10 mL).[3]
-
Adjust the initial pH of the solution to the desired value using 0.1 M HCl or 0.1 M NaOH. The optimal pH for Cu(II) adsorption on SiN-imd-py is reported to be 6.[1][3]
-
Agitate the flasks on a shaker at a constant speed and temperature (e.g., 25 °C) for a specific contact time.[1][3]
-
After the desired time, separate the adsorbent from the solution by filtration or centrifugation.
-
Determine the final concentration of Cu(II) in the supernatant using AAS or ICP-OES.
-
Calculate the amount of Cu(II) adsorbed per unit mass of the adsorbent (qₑ, in mg/g) using the following equation:
qₑ = (C₀ - Cₑ) * V / m
where:
-
C₀ is the initial concentration of Cu(II) (mg/L)
-
Cₑ is the equilibrium concentration of Cu(II) (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
To study the effect of different parameters (pH, contact time, initial concentration, temperature), vary one parameter while keeping the others constant.
Data Presentation
The following tables summarize the key performance parameters of the SiN-imd-py adsorbent for Cu(II) removal.
Table 1: Optimal Conditions and Maximum Adsorption Capacity
| Parameter | Optimal Value | Reference |
| pH | 6 | [1][2][3] |
| Temperature | 25 °C | [1][2][3] |
| Maximum Adsorption Capacity (qₘₐₓ) | 100 mg/g | [1][2][3] |
Table 2: Influence of Experimental Parameters on Adsorption Capacity
| Parameter | Condition | Adsorption Capacity (mg/g) | Reference |
| pH | 2 | Low | [1][3] |
| 4 | Moderate | [1][3] | |
| 6 | High (Optimal) | [1][3] | |
| 8 | Decreasing | [1][3] | |
| Contact Time | 10 min | Increasing | [1][3] |
| 30 min | Approaching Equilibrium | [1][3] | |
| 60 min | Equilibrium Reached | [1][3] | |
| Temperature | 25 °C | 97.11 | [1] |
| 35 °C | Increased adsorption | [1] | |
| 45 °C | Further increased adsorption | [1] |
Mandatory Visualizations
The following diagrams illustrate the key processes described in this document.
Caption: Experimental workflow for the synthesis of the SiN-imd-py adsorbent.
Caption: Workflow for the batch adsorption of Cu(II) ions.
Caption: Proposed mechanism of Cu(II) adsorption onto the SiN-imd-py surface.
References
- 1. Preparation, purification, and characterization of aminopropyl-functionalized silica sol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for imidazo[1,5-a]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[1,5-a]pyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of imidazo[1,5-a]pyridines, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in imidazo[1,5-a]pyridine synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time is crucial. The efficiency of the reaction can be highly sensitive to these parameters. For instance, in a Ritter-type reaction for imidazo[1,5-a]pyridine synthesis, the combination of a Lewis acid like Bi(OTf)₃ and a Brønsted acid such as p-TsOH has been shown to be critical for achieving high yields.[1] The equivalents of the acid can also significantly impact the outcome, with variations leading to substantial differences in product yield.[1] It is recommended to perform a systematic optimization of these parameters.
-
Incomplete Conversion: The reaction may not be running to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, you may need to extend the reaction duration or increase the temperature.
-
Side Product Formation: The formation of unwanted side products can consume starting materials and reduce the yield of the desired product. One possible side product in the Ritter-type synthesis is formed via the nucleophilic addition of alcohol to the nitrilium ion intermediate, followed by hydrolysis.[1] Careful control of reaction conditions can minimize the formation of such byproducts.
-
Purity of Reagents and Solvents: Ensure that all reagents and solvents are of high purity and are anhydrous where necessary. Moisture can quench catalysts and reagents, leading to lower yields. Commercial grade reagents and solvents should be purified if necessary.[1]
-
Steric Hindrance: The substituents on your starting materials can have a significant impact on the reaction. Steric hindrance can slow down or even prevent the desired transformation. For example, while methyl and halogen substituents on the pyridine ring may be well-tolerated, bulky groups could lead to lower yields.[1][2]
Q2: I am observing significant side product formation. How can I identify and minimize these impurities?
A2: Side product formation is a common challenge. Here’s how to approach this issue:
-
Characterize the Impurities: Isolate the major side products using chromatography and characterize them using spectroscopic techniques (NMR, MS). Understanding the structure of the side products can provide insights into the undesired reaction pathways. For example, in certain Ritter-type syntheses, a key side product can arise from the hydrolysis of a reaction intermediate.[1]
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the desired product by disfavoring higher activation energy pathways that lead to side products.
-
Catalyst/Reagent Stoichiometry: Carefully titrate the amount of catalysts and reagents. For example, in a synthesis involving p-TsOH, using an excessive amount can sometimes lead to decreased yields.[1]
-
Solvent: The polarity and coordinating ability of the solvent can influence reaction pathways. A screen of different solvents may be beneficial. The combination of dichlorobenzene and dichloroethane has been shown to be crucial for achieving quantitative yields in some metal-free transannulation reactions.[3]
-
-
Alternative Synthetic Routes: If side product formation remains a significant issue, consider exploring alternative synthetic strategies. The literature describes numerous methods for synthesizing imidazo[1,5-a]pyridines, such as copper/iodine cocatalyzed decarboxylative cyclization, metal-free dual oxidative amination, and three-component coupling reactions.[3]
Q3: My reaction is not proceeding at all. What should I check?
A3: A complete lack of reaction can be frustrating. Here is a checklist of potential issues:
-
Catalyst Activity: Ensure your catalyst is active. Some catalysts are sensitive to air and moisture. If using a metal catalyst, ensure it has not been deactivated. For reactions involving Lewis acids like Bi(OTf)₃, its presence can be crucial for the reaction to proceed efficiently.[1]
-
Reagent Quality: Verify the identity and purity of your starting materials. Contaminated or degraded reagents can inhibit the reaction.
-
Reaction Setup: Double-check your reaction setup. Ensure all glassware is dry and the reaction is being conducted under the correct atmosphere (e.g., inert gas if required).
-
Incorrect Reaction Conditions: Confirm that you are using the correct temperature, solvent, and stoichiometry as described in the literature protocol. Even small deviations can sometimes prevent a reaction from starting.
Frequently Asked Questions (FAQs)
Q1: What are some of the most common methods for synthesizing imidazo[1,5-a]pyridines?
A1: There are numerous synthetic routes to imidazo[1,5-a]pyridines. Some of the most prevalent methods include:
-
Ritter-type Reactions: This involves the reaction of a pyridinylmethanol with a nitrile in the presence of an acid catalyst.[1]
-
Cyclocondensation Reactions: These reactions typically involve the condensation of 2-(aminomethyl)pyridines with various electrophilic partners like carboxylic acids, acyl chlorides, or aldehydes.[2]
-
Oxidative Cyclization: These methods often involve the use of an oxidant, such as oxygen or iodine, to facilitate the cyclization.[3][4] Copper-catalyzed tandem reactions are a notable example.[3]
-
Transannulation Reactions: A denitrogenative transannulation of pyridotriazoles with nitriles using a catalyst like BF₃·Et₂O is another effective method.[3]
-
Multi-component Reactions: Efficient one-pot, three-component coupling reactions of picolinaldehydes, amines, and formaldehyde can produce imidazo[1,5-a]pyridinium ions in high yields.[3][5]
Q2: How do substituents on the pyridine ring affect the synthesis of imidazo[1,5-a]pyridines?
A2: Substituents on the pyridine ring can influence the reaction outcome in terms of yield and reactivity. For instance, in a Ritter-type synthesis, a methyl group at the ortho position relative to the nitrogen atom of the pyridine can lead to excellent product yields.[1] Similarly, halogen atoms like chlorine and bromine at the ortho position are also well-tolerated, providing good to excellent yields of the corresponding products.[1] The electronic and steric nature of the substituents can affect the nucleophilicity of the pyridine nitrogen and the stability of reaction intermediates.
Q3: Are there any metal-free methods available for the synthesis of imidazo[1,5-a]pyridines?
A3: Yes, several metal-free synthetic methods have been developed. One such method involves a sequential dual oxidative amination of C(sp³)-H bonds under ambient conditions, which affords imidazo[1,5-a]pyridines in very good yields.[3] Another approach is the denitrogenative transannulation of pyridotriazoles with nitriles using BF₃·Et₂O as a catalyst.[3] Additionally, iodine-mediated sp³ C-H amination provides a transition-metal-free route to these compounds.[4]
Data Presentation
Table 1: Optimization of Reaction Conditions for Ritter-Type Synthesis of Imidazo[1,5-a]pyridine [1]
| Entry | Bi(OTf)₃ (mol %) | p-TsOH·H₂O (equiv) | Acetonitrile (equiv) | Temperature (°C) | Yield (%) |
| 1 | 5 | 3.0 | 15 | 85 | 38 |
| 2 | 5 | 3.0 | 15 | 100 | Slightly higher |
| 3 | 5 | 3.0 | 15 | 150 | Slightly higher |
| 4 | 5 | 5.0 | 15 | 100 | 78 |
| 5 | 5 | 7.0 | 15 | 100 | 49 |
| 6 | 0 | 5.0 | 15 | 100 | 65 |
| 7 | 5 | 5.0 | 15 | 100 | 86 |
| 8 | 5 | 7.5 | 15 | 100 | 97 |
Table 2: Optimization of Reaction Conditions for the Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol [6]
| Entry | Time (h) | Temperature (°C) | Solvent | Thiophosgene (eq) | Yield (%) |
| 1 | 4 | 0 | DCM | 1.8 | 65 |
| 2 | 3 | 0 | DCM | 1.8 | 57 |
| 3 | 3 | 0 | DCM | 1.6 | 55 |
| 4 | 3 | 0 | DCM | 0.9 | 50 |
| 5 | 4 | 0 | DCM | 1.2 | 70 |
| 6 | 4 | -15 | DCM | 1.2 | 55 |
| 7 | 3 | -15 | DCM | 1.1 | 60 |
| 8 | 3 | -15 | Acetone | 1.1 | 30 |
| 9 | 3 | -15 | THF | 1.1 | 35 |
| 10 | 4 | 0 | DCM | 1.08 | 80 |
Experimental Protocols
General Procedure for the Synthesis of Imidazo[1,5-a]pyridines via Ritter-Type Reaction [1]
To a solution of phenyl(pyridin-2-yl)methanol (1.0 equiv) in 1,2-dichloroethane (DCE) (0.3 M) in a thick-walled sealed tube, Bi(OTf)₃ (5 mol %) and p-TsOH·H₂O (7.5 equiv) are added. The mixture is then stirred at the desired temperature (e.g., 100 °C) for the specified time. After completion of the reaction (monitored by TLC), the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridine.
Visualizations
Caption: A generalized experimental workflow for the synthesis of imidazo[1,5-a]pyridines.
Caption: Reaction mechanism for the Ritter-type synthesis of imidazo[1,5-a]pyridines.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which primarily involves two key stages: the synthesis of the 3-phenylimidazo[1,5-a]pyridine precursor and its subsequent formylation via the Vilsmeier-Haack reaction.
Challenge 1: Low Yield in the Synthesis of 3-Phenylimidazo[1,5-a]pyridine
Question: We are experiencing a disappointingly low yield during the synthesis of the 3-phenylimidazo[1,5-a]pyridine precursor. What are the potential causes and solutions?
Answer: The synthesis of 3-phenylimidazo[1,5-a]pyridine has been reported to proceed with low yields.[1] Several factors can contribute to this, including incomplete reaction, side product formation, and purification difficulties. Here are some troubleshooting steps:
-
Reaction Conditions:
-
Temperature: Ensure the reaction temperature is optimal. Some methods require elevated temperatures to drive the reaction to completion.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times might lead to decomposition.
-
Reagents: Use high-purity starting materials. Impurities can interfere with the reaction and lead to the formation of side products.
-
-
Purification:
-
Chromatography: Column chromatography is often necessary to isolate the desired product from unreacted starting materials and byproducts. Experiment with different solvent systems (e.g., ethyl acetate/hexanes) to achieve optimal separation.
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to improve purity and yield.
-
Challenge 2: Low Yield and Side Product Formation in the Vilsmeier-Haack Formylation
Question: Our Vilsmeier-Haack formylation of 3-phenylimidazo[1,5-a]pyridine is resulting in a low yield of the desired 1-carbaldehyde, and we observe multiple spots on our TLC plate. How can we optimize this step?
Answer: The Vilsmeier-Haack reaction is sensitive to several parameters. Low yields and the formation of side products are common challenges. The Vilsmeier reagent is a weak electrophile, and its reaction is most effective with electron-rich aromatic systems.[2]
-
Stoichiometry of Vilsmeier Reagent: The molar ratio of the Vilsmeier reagent (POCl₃ and DMF) to the 3-phenylimidazo[1,5-a]pyridine substrate is critical.
-
An insufficient amount of the reagent will lead to incomplete conversion.
-
A large excess can lead to the formation of di-formylated or other side products. It is recommended to start with a modest excess (e.g., 1.5-2.0 equivalents) and optimize from there.
-
-
Temperature Control: The reaction is typically exothermic.
-
Reagent Preparation: Prepare the Vilsmeier reagent at a low temperature (0-5 °C) by adding POCl₃ dropwise to DMF.
-
Reaction Temperature: Maintain a controlled temperature during the addition of the substrate and throughout the reaction. Elevated temperatures can promote the formation of side products, including chlorinated impurities.
-
-
Order of Addition: The order in which the reagents are mixed can influence the outcome.
-
Standard Procedure: Typically, the substrate is added to the pre-formed Vilsmeier reagent.
-
Alternative: For highly reactive substrates, adding the Vilsmeier reagent dropwise to a solution of the substrate may help to control the reaction and minimize side product formation.
-
-
Work-up Procedure: The work-up is crucial for hydrolyzing the intermediate iminium salt to the aldehyde and for removing inorganic byproducts.
-
Hydrolysis: Pouring the reaction mixture onto crushed ice and then neutralizing with a base (e.g., sodium carbonate or sodium bicarbonate) is a standard procedure.[3]
-
Extraction: Use an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to extract the product. Multiple extractions may be necessary.
-
Quantitative Data: Effect of Vilsmeier Reagent Stoichiometry on a Model Heterocyclic System
The following table provides illustrative data on how the stoichiometry of the Vilsmeier reagent can affect the product distribution in the formylation of an electron-rich heterocycle. While this data is for a different substrate, it demonstrates a general trend that can be expected.
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Product Yield (%) |
| 1.1 : 1 | 80-90 | < 5 |
| 2.0 : 1 | 60-70 | 15-25 |
| 3.0 : 1 | 40-50 | 30-40 |
Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the likely position of formylation on the 3-phenylimidazo[1,5-a]pyridine ring?
A1: The formylation is expected to occur at the C-1 position of the imidazo[1,5-a]pyridine ring system. This position is electronically activated by the nitrogen atom of the imidazole ring and is sterically accessible.
Q2: I am observing a byproduct with a mass corresponding to the addition of a chlorine atom. What is the cause and how can I minimize it?
A2: The formation of chlorinated byproducts can occur during the Vilsmeier-Haack reaction, especially when using phosphorus oxychloride (POCl₃). The chloroiminium salt (Vilsmeier reagent) can act as a chlorinating agent, particularly at higher temperatures. To minimize this, it is crucial to maintain a low reaction temperature throughout the process.
Q3: My purified product appears to be unstable and decomposes over time. How can I improve its stability?
A3: Aldehydes can be susceptible to oxidation. It is advisable to store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature. If possible, using it in the subsequent reaction step shortly after purification is recommended.
Q4: What are the key safety precautions for the Vilsmeier-Haack reaction?
A4: The Vilsmeier-Haack reaction involves hazardous reagents.
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Vilsmeier Reagent: The pre-formed reagent is also moisture-sensitive and corrosive.
-
Quenching: The work-up procedure, which involves quenching the reaction with ice/water, is highly exothermic and should be performed with caution.
Experimental Protocols
Protocol 1: Synthesis of 3-Phenylimidazo[1,5-a]pyridine
This protocol is adapted from a known procedure which has been reported to give low yields and may require optimization.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(aminomethyl)pyridine (1.0 eq) and α-nitrotoluene (1.1 eq).
-
Reaction Medium: Add polyphosphoric acid (PPA) as the solvent and catalyst.
-
Heating: Heat the reaction mixture with stirring. The optimal temperature and time should be determined by monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while cooling in an ice bath.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: Vilsmeier-Haack Formylation of 3-Phenylimidazo[1,5-a]pyridine
This is a general protocol that should be optimized for the specific substrate.
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.5 - 2.0 eq). Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 3-phenylimidazo[1,5-a]pyridine (1.0 eq) in a minimal amount of anhydrous solvent (e.g., DMF or dichloromethane).
-
Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for a period determined by TLC monitoring (typically 1-4 hours). Gentle heating (e.g., 40-60 °C) may be required for less reactive substrates, but this should be approached with caution to avoid side reactions.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Vilsmeier-Haack reaction pathway and potential side reactions.
References
Technical Support Center: Enhancing Yields in Cyclocondensation Reactions of 2-(Aminomethyl)pyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in cyclocondensation reactions of 2-(aminomethyl)pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the common electrophilic partners for 2-(aminomethyl)pyridine in cyclocondensation reactions?
2-(Aminomethyl)pyridine is a versatile nucleophile used in various cyclocondensation reactions to synthesize fused heterocyclic systems, most notably imidazo[1,5-a]pyridines. Common electrophilic partners include:
-
Nitroalkanes: These react with 2-(aminomethyl)pyridine in the presence of a dehydrating agent like polyphosphoric acid (PPA) to form imidazo[1,5-a]pyridines.[1][2]
-
Carboxylic Acids and Derivatives (Acyl Chlorides, Anhydrides, Esters): These are frequently employed to form an amide intermediate which then undergoes cyclization.[1]
-
Aldehydes and Ketones: These can undergo condensation with 2-(aminomethyl)pyridine, often followed by an oxidative cyclization step to yield the aromatic imidazo[1,5-a]pyridine ring system.[1]
-
Other Electrophiles: Thioamides, dithionates, and thiocarbamates have also been used as electrophilic partners.[1]
Q2: My cyclocondensation reaction is resulting in a low yield. What are the initial troubleshooting steps I should take?
Low yields are a common issue in these reactions. A systematic approach to troubleshooting is crucial. Here is a general workflow to diagnose and address the problem:
Caption: A general troubleshooting workflow for addressing low yields in cyclocondensation reactions.
Q3: How does the choice of solvent affect the reaction yield?
Solvent selection is critical and can significantly impact reaction rates and yields. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often used to dissolve the reactants and facilitate the reaction. In some cases, high-boiling point solvents like toluene or xylene are used, especially when azeotropic removal of water is required to drive the reaction forward. For reactions involving strong acids like PPA, the acid itself can act as the solvent. The choice of solvent can influence the solubility of intermediates and transition states, thereby affecting the reaction pathway and the formation of side products.
Troubleshooting Guide
Issue 1: Low or No Product Formation in Cyclocondensation with Nitroalkanes
| Possible Cause | Suggested Solution |
| Insufficient activation of the nitroalkane | The combination of polyphosphoric acid (PPA) and phosphorous acid (H3PO3) has been shown to be effective in activating nitroalkanes.[1] Ensure the PPA is of the correct concentration (e.g., 87%) and consider varying the PPA/H3PO3 ratio.[1] |
| Low reaction temperature | These reactions often require high temperatures to proceed efficiently. A temperature of 160 °C has been shown to give good yields.[1] |
| Protonation of the 2-(aminomethyl)pyridine | Under strongly acidic conditions, the primary amino group can be protonated, reducing its nucleophilicity.[2] Using a less acidic medium or protecting the amine group (e.g., as a tosylamide) can mitigate this issue, although the latter adds extra synthetic steps.[2] |
| Steric hindrance | The reaction is sensitive to steric factors.[1] If using a bulky nitroalkane, consider increasing the reaction time or temperature. |
Issue 2: Incomplete Reaction or Stalling in Cyclocondensation with Carboxylic Acids
| Possible Cause | Suggested Solution |
| Poor activation of the carboxylic acid | Convert the carboxylic acid to a more reactive species like an acyl chloride or anhydride.[3] Alternatively, use a coupling reagent such as HATU or PyBOP, which are effective for less nucleophilic amines.[3] |
| Insufficient temperature to drive cyclization | The initial amide formation may be successful, but the subsequent cyclization (dehydration) may require higher temperatures. Consider using a high-boiling point solvent and a Dean-Stark apparatus to remove water. |
| Equilibrium limitations | The cyclization step is often a reversible dehydration. Ensure efficient removal of water to drive the reaction to completion. |
Issue 3: Formation of Side Products
| Possible Cause | Suggested Solution |
| Polymerization of starting materials or intermediates | This is more likely at higher temperatures. Consider lowering the reaction temperature and extending the reaction time. Adding the reagents slowly to the reaction mixture can also help to control the concentration of reactive species. |
| Oxidation of the product | If the reaction is performed in the presence of an oxidant (e.g., air at high temperatures), the product may be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this. |
| Formation of regioisomers | With unsymmetrical electrophiles, the formation of regioisomers is possible. Careful control of reaction conditions (temperature, catalyst) can sometimes favor the formation of one isomer. Analysis of the reaction mixture by techniques like NMR or LC-MS can help identify the different isomers. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Cyclization of 2-(aminomethyl)pyridine with Nitroethane [1][4][5]
| Entry | Medium | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA 85% (1 g/mmol ) | 110 | 3 | 4 |
| 2 | PPA 85% (1 g/mmol ) | 130 | 3 | 13 |
| 3 | PPA 87% (1 g/mmol ) | 130 | 3 | 15 |
| 4 | PPA 80% | 140 | 3 | 6 |
| 5 | H₃PO₄ 100% | 140 | 5 | 0 |
| 6 | PPA 87% (0.5 g) / H₃PO₃ (0.25 g/mmol ) | 110 | 5 | 22 |
| 7 | PPA 87% (0.5 g) / H₃PO₃ (0.25 g/mmol ) | 140 | 2 | 43 |
| 8 | PPA 87% (0.5 g) / H₃PO₃ (0.5 g/mmol ) | 140 | 1.5 | 62 |
| 9 | PPA 87% (0.5 g) / H₃PO₃ (0.5 g/mmol ) | 160 | 2 | 77 |
Note: Yields are NMR yields unless specified otherwise. The yield in entry 9 is the isolated yield of the purified material.
Experimental Protocols
Protocol 1: Cyclocondensation of 2-(aminomethyl)pyridine with Nitroethane[2]
This protocol describes the optimized conditions for the synthesis of 3-methylimidazo[1,5-a]pyridine.
Caption: Experimental workflow for the cyclocondensation of 2-(aminomethyl)pyridine with nitroethane.
Detailed Steps:
-
In a 5 mL Erlenmeyer flask equipped with a magnetic stirring bar, combine nitroethane (150 mg, 2.00 mmol), 2-(aminomethyl)pyridine (108 mg, 1.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).[2]
-
Cap the flask with a septum and place it in an oil bath preheated to 160 °C.
-
Stir the reaction mixture for 2 hours.[2]
-
After cooling, pour the mixture into ice-cold water (20 mL).
-
Neutralize the solution with aqueous ammonia.
-
Extract the aqueous layer with ethyl acetate (4 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Protocol 2: General Procedure for Cyclocondensation with Aldehydes (Three-Component Reaction)[6]
This protocol describes a general method for the synthesis of imidazo[1,5-a]pyridinium ions from a picolinaldehyde, an amine, and formaldehyde.
Detailed Steps:
-
In a suitable reaction vessel, dissolve the desired amine (1.0 equiv) in a solvent such as ethanol (0.5 M).
-
Add an aqueous solution of formaldehyde (formalin, 1.5 equiv).
-
Add the substituted picolinaldehyde (1.0 equiv).
-
Add a solution of anhydrous HCl in ethanol.
-
Stir the reaction mixture at room temperature for 2 hours.
-
The product can be isolated by precipitation or by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales.
References
- 1. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
troubleshooting side product formation in imidazo[1,5-a]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side product formation during the synthesis of imidazo[1,5-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?
A1: The formation of regioisomers is a common challenge, particularly when using unsymmetrical starting materials. The regioselectivity of the cyclization is influenced by both electronic and steric factors of the substituents on the pyridine and carbonyl precursors.
Troubleshooting Steps:
-
Re-evaluate Starting Materials: The electronic nature of substituents can direct the cyclization. Electron-donating groups on the pyridine ring can influence the nucleophilicity of the nitrogen atoms, affecting the cyclization pathway.
-
Modify Reaction Conditions:
-
Catalyst Selection: In metal-catalyzed reactions, the choice of ligand can significantly influence regioselectivity. Experiment with different ligands to find one that sterically or electronically favors the formation of the desired isomer. For instance, in some cases, employing a bulky ligand can direct the reaction towards the less sterically hindered product.
-
Solvent Polarity: The polarity of the solvent can affect the transition state energies of the competing cyclization pathways. A systematic screen of solvents with varying polarities (e.g., toluene, DMF, acetonitrile) is recommended.
-
-
Temperature Optimization: Reaction temperature can play a crucial role. Lowering the temperature may increase the kinetic selectivity towards one regioisomer.
Q2: My reaction has a low yield, and I suspect the formation of a stable Schiff base intermediate that is not cyclizing. What can I do?
A2: The initial condensation between the amine (e.g., 2-aminomethylpyridine) and the carbonyl compound forms a Schiff base (imine). If this intermediate is particularly stable or if the subsequent cyclization step is slow, it can accumulate, leading to low yields of the desired imidazo[1,5-a]pyridine.
Troubleshooting Steps:
-
Adjust Stoichiometry: Increasing the equivalents of one reactant can shift the equilibrium. For example, using a slight excess of the more volatile carbonyl component can sometimes drive the reaction forward.
-
Catalysis: The use of a Brønsted or Lewis acid catalyst can promote the cyclization of the Schiff base intermediate.
-
Dehydrating Agents: The formation of the Schiff base releases water. Adding a dehydrating agent, such as molecular sieves, can help to drive the initial condensation to completion and may facilitate the subsequent cyclization.
-
Temperature Adjustment: Increasing the reaction temperature can provide the necessary activation energy for the cyclization step. However, be cautious, as excessively high temperatures can lead to decomposition.
Q3: I am observing significant amounts of dark, insoluble material (polymeric resins) in my reaction mixture. How can I prevent this?
A3: The formation of polymeric side products is often an issue in acid-catalyzed cyclocondensation reactions, particularly at elevated temperatures. These byproducts can complicate purification and reduce the overall yield.
Troubleshooting Steps:
-
Optimize Acid Catalyst and Concentration: The choice and concentration of the acid are critical. In a cyclization of 2-(aminomethyl)pyridines with nitroalkanes, a mixture of polyphosphoric acid (PPA) and phosphorous acid was found to be effective, with the ratio and temperature being key to minimizing side products.[1]
-
Control Reaction Temperature: High temperatures can promote polymerization. It is crucial to find the optimal temperature that allows for efficient cyclization without significant decomposition or polymerization.
-
Reaction Time: Prolonged reaction times, even at optimal temperatures, can sometimes lead to the formation of degradation products. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Troubleshooting Guides
Issue 1: Formation of Regioisomeric Products
This guide provides a systematic approach to addressing the formation of regioisomers during the synthesis of imidazo[1,5-a]pyridines.
Caption: Troubleshooting workflow for regioisomer formation.
Issue 2: Low Yield Due to Incomplete Cyclization
This guide outlines steps to overcome low yields caused by the accumulation of uncyclized intermediates.
Caption: Workflow to improve cyclization efficiency.
Data on Reaction Condition Optimization
The following table summarizes the optimization of reaction conditions for the cyclization of 2-(aminomethyl)pyridine with nitroethane, highlighting the impact on product yield and the minimization of side products (polymeric resins).[1]
| Entry | Medium | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 85% PPA | 110 | 3 | 4 |
| 2 | 85% PPA | 130 | 3 | 11 |
| 3 | 87% PPA | 130 | 3 | 15 |
| 4 | 87% PPA / H₃PO₃ (2:1) | 110 | 5 | 22 |
| 5 | 87% PPA / H₃PO₃ (2:1) | 140 | 5 | 43 |
| 6 | 87% PPA / H₃PO₃ (1:1) | 140 | 5 | 62 |
| 7 | 87% PPA / H₃PO₃ (1:1) | 160 | 2 | 77 |
Note: Yields are reported as isolated yields after purification, with the primary side products being easily removable polymeric resins.[1]
Experimental Protocols
High-Yield Synthesis of 3-Methylimidazo[1,5-a]pyridine[1]
This protocol describes the optimized conditions for the synthesis of 3-methylimidazo[1,5-a]pyridine from 2-picolylamine and nitroethane, which minimizes the formation of polymeric side products.
Materials:
-
Nitroethane
-
2-Picolylamine (2-(aminomethyl)pyridine)
-
87% Polyphosphoric acid (PPA)
-
Phosphorous acid (H₃PO₃)
-
Ice-cold water
-
Aqueous ammonia
-
Ethyl acetate
Procedure:
-
To a 5 mL Erlenmeyer flask equipped with a magnetic stirring bar, add nitroethane (2.00 mmol), 2-picolylamine (1.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).
-
Cap the flask with a septum and place it in an oil bath preheated to 160 °C.
-
Stir the reaction mixture for 2 hours.
-
After 2 hours, carefully pour the hot reaction mixture into ice-cold water (20 mL).
-
Neutralize the aqueous solution with aqueous ammonia.
-
Extract the product with ethyl acetate (4 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel to yield the pure 3-methylimidazo[1,5-a]pyridine.
Copper-Catalyzed Aerobic Oxidative Cyclization[2]
This method provides a route to 1,3-disubstituted imidazo[1,5-a]pyridines from N-heteroaryl aldehydes or ketones and amines, using air as the oxidant. Optimization of the catalyst and solvent is key to minimizing side reactions.
Materials:
-
N-heteroaryl aldehyde or ketone (e.g., 2-benzoylpyridine)
-
Amine (e.g., benzylamine)
-
Copper(I) bromide (CuBr)
-
Dimethylformamide (DMF)
General Procedure:
-
In a reaction vessel, combine the N-heteroaryl aldehyde or ketone (1.0 mmol), the amine (2.0 mmol), and CuBr (10 mol%) in DMF (5 mL).
-
Stir the reaction mixture at a predetermined optimal temperature (e.g., 120 °C) under an air atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note on Optimization: The choice of copper catalyst and solvent can significantly impact the yield and formation of byproducts. While CuBr in DMF is often effective, other copper salts and solvents should be screened for specific substrates to optimize the reaction.[2]
References
overcoming steric hindrance in the synthesis of substituted imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, particularly those related to steric hindrance.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of sterically hindered imidazo[1,2-a]pyridines.
| Problem | Potential Cause | Suggested Solution |
| Low to no yield when using bulky 2-aminopyridines or α-haloketones. | Steric Hindrance: Large substituents on the 2-aminopyridine (e.g., at the 6-position) or on the α-carbon of the ketone can prevent the initial nucleophilic attack of the pyridine nitrogen or the subsequent cyclization. | 1. Switch to a more vigorous reaction condition: - Microwave-assisted synthesis: This can provide rapid and uniform heating, often overcoming the activation energy barrier. Reactions can be completed in minutes with high yields.[1][2][3][4][5] - Solvent-free/Grindstone Chemistry: Heating the neat reactants or grinding them together can sometimes facilitate the reaction without the interference of a solvent.[6][7][8][9]2. Change the synthetic strategy: - Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) reaction, for instance, can be effective for synthesizing 3-aminoimidazo[1,2-a]pyridines and may be more tolerant of steric bulk.[3][10][11] - Late-stage C-H functionalization: Synthesize the imidazo[1,2-a]pyridine core first and then introduce the bulky substituent via C-H activation. This avoids steric clashes during the initial ring formation.[12][13] |
| Formation of undesired side products. | Alternative Reaction Pathways: Steric hindrance might favor alternative reaction pathways, leading to the formation of byproducts. For example, with electron-deficient 2-aminopyridines, the classic condensation with α-bromoketones may be inefficient. | 1. Use a milder, more selective method: - Sc(OTf)₃-catalyzed annulation: For electron-deficient 2-aminopyridines, reaction with a dimethylketal tosylate in the presence of a Lewis acid like Sc(OTf)₃ can provide the desired product in good yield.[14]2. One-pot procedures: Combining multiple reaction steps into a single pot can sometimes minimize the formation of side products by immediately consuming reactive intermediates. Several one-pot syntheses for imidazo[1,2-a]pyridines have been developed.[10][15] |
| Reaction requires harsh conditions (high temperature, strong base) that are not compatible with sensitive functional groups. | High Activation Energy: The reaction may require a significant amount of energy to overcome the steric barrier, leading to the decomposition of sensitive molecules. | 1. Employ alternative energy sources: - Ultrasound irradiation: This can promote the reaction at lower temperatures.[16] - Visible-light photoredox catalysis: This method can enable C-H functionalization under mild conditions.[12]2. Consider Flow Chemistry: - Continuous flow synthesis allows for precise control over reaction parameters like temperature and residence time, which can improve yields and selectivity for sensitive substrates.[17] |
Frequently Asked Questions (FAQs)
Q1: My standard condensation reaction between a 6-substituted 2-aminopyridine and a bulky α-bromoacetophenone is failing. What should I try first?
A1: The primary issue is likely severe steric hindrance. The most straightforward first step is to switch to microwave-assisted synthesis. The rapid and efficient heating can often provide the necessary energy to overcome the steric barrier. If that fails, consider a change in synthetic strategy, such as a multicomponent reaction or a late-stage C-H functionalization approach.[1][2][12][13]
Q2: Are there any "greener" methods to synthesize sterically hindered imidazo[1,2-a]pyridines that avoid harsh solvents and metal catalysts?
A2: Yes, several eco-friendly methods have been developed. You can attempt a solvent-free reaction by heating the neat reactants.[7][8] Another approach is grindstone chemistry, which involves the mechanical grinding of the solid reactants.[9] Additionally, catalyst-free syntheses in water as a green solvent have been reported.[1][16]
Q3: How can I introduce a bulky substituent at the C3 position without affecting the initial ring formation?
A3: Late-stage C-H functionalization is an excellent strategy for this. You would first synthesize the imidazo[1,2-a]pyridine core, which is generally easier without the bulky group. Then, you can selectively introduce the substituent at the C3 position through a C-H activation/functionalization reaction. Visible light-induced methods are particularly mild and effective for this purpose.[12]
Q4: I am working with an electron-deficient 2-aminopyridine, and the yields are consistently low. How can I improve this?
A4: Electron-deficient 2-aminopyridines are less nucleophilic, which can hinder the initial reaction step. A specialized method for these substrates involves using a dimethylketal tosylate as the coupling partner in the presence of a catalytic amount of Scandium(III) triflate (Sc(OTf)₃).[14] This annulation method is often more effective than the traditional α-bromoketone condensation for electron-poor systems.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
This protocol is adapted from microwave-assisted procedures for the synthesis of imidazo[1,2-a]pyridine derivatives.[1][2][3]
Materials:
-
Substituted 2-aminopyridine (1 mmol)
-
Substituted α-bromoacetophenone (1 mmol)
-
Ethanol (3 mL)
-
Microwave vial (10 mL)
Procedure:
-
In a 10 mL microwave vial, combine the 2-aminopyridine (1 mmol) and the α-bromoacetophenone (1 mmol).
-
Add ethanol (3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120°C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Catalyst- and Solvent-Free Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
This protocol is based on the neat reaction of 2-aminopyridines with α-haloketones.[7][8]
Materials:
-
Substituted 2-aminopyridine (1 mmol)
-
Substituted α-bromoacetophenone (1 mmol)
-
Round-bottom flask or sealed tube
Procedure:
-
Add the 2-aminopyridine (1 mmol) and α-bromoacetophenone (1 mmol) to a round-bottom flask.
-
Heat the mixture at 60-80°C for 20-60 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture will solidify.
-
Allow the mixture to cool to room temperature.
-
Wash the solid product with a suitable solvent like diethyl ether or a mixture of hexane and ethyl acetate to remove any unreacted starting materials.
-
If further purification is needed, the product can be recrystallized or purified by column chromatography.
Data Summary
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | None | DMF | 100 | 2 h | 85 | [8] |
| Microwave Irradiation | None | Ethanol | 120 | 10 min | 92 | [2] |
| Solvent-Free | None | None | 60 | 20 min | 91 | [7][8] |
| Ultrasound | KI/TBHP | Water | RT | 1.5 h | 88 | [16] |
Visualizations
Workflow for Troubleshooting Steric Hindrance
Caption: A decision-making workflow for overcoming low yields due to steric hindrance.
General Synthetic Pathways to Imidazo[1,2-a]pyridines
Caption: Comparison of a classic condensation and a multicomponent reaction pathway.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 11. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 12. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 16. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
purification strategies for difficult-to-separate imidazo[1,5-a]quinoline isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for purifying difficult-to-separate imidazo[1,5-a]quinoline isomers. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during purification experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the separation of imidazo[1,5-a]quinoline isomers, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor or No Separation Between Isomers on HPLC/SFC
Question: My analytical chromatogram shows co-eluting or poorly resolved peaks for my imidazo[1,5-a]quinoline isomers. What steps can I take to improve separation?
Answer: Achieving separation between structurally similar isomers, such as regioisomers or enantiomers, is a common challenge. The solution depends on the type of isomerism and the chromatographic technique employed.
-
For Regioisomers (Constitutional Isomers):
-
Optimize Mobile Phase: Systematically vary the mobile phase composition. In reversed-phase HPLC, adjust the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[1] In normal-phase chromatography, test different combinations of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol).[2]
-
Change Stationary Phase: The isomers may have different interactions with various stationary phases. If a standard C18 column is ineffective, consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which offer alternative interactions like π-π stacking.[3]
-
Adjust pH: If your isomers have different pKa values, adjusting the pH of the mobile phase can alter their ionization state and significantly impact retention times, potentially improving separation.[1][4]
-
Consider SFC: Supercritical Fluid Chromatography (SFC) often provides different selectivity compared to HPLC and can be highly effective for separating structurally related compounds.[5]
-
-
For Enantiomers (Chiral Isomers):
-
Select the Right Chiral Stationary Phase (CSP): This is the most critical parameter for chiral separations.[6] Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are widely used and effective for a broad range of compounds.[7] A screening approach using several different CSPs is often the most efficient strategy.[8]
-
Optimize Mobile Phase in SFC: In chiral SFC, the choice of organic modifier (co-solvent) such as methanol, ethanol, or isopropanol can dramatically affect enantioselectivity.[8][9] Adding acidic or basic additives (e.g., formic acid, diethylamine) at low concentrations (0.1–2%) can significantly improve peak shape and resolution, especially for basic or acidic compounds.[6]
-
Adjust Temperature and Pressure (SFC): Both temperature and back pressure influence mobile phase density and strength in SFC, which in turn affects selectivity and retention.[8] Exploring different settings within the column's and system's limits can be beneficial.[8]
-
Issue 2: Peak Tailing or Broad Peaks in Chromatography
Question: My purified isomer shows significant peak tailing in the final analytical HPLC/SFC run. What is causing this, and how can I fix it?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.
-
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Free silanol groups on the silica support can interact strongly with basic nitrogen atoms in the imidazo[1,5-a]quinoline core, causing tailing.
-
Solution: Add a competing base to the mobile phase, such as a small amount of diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%), to block these active sites.[1]
-
-
Column Overload: Injecting too much sample can lead to broadened, asymmetric peaks.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your compound, it can exist in both ionized and non-ionized forms, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the compound's pKa.
-
-
Column Degradation: The stationary phase may be degraded, especially if used with aggressive mobile phases outside the recommended pH range.
-
Solution: Replace the column with a new one.[1]
-
-
Issue 3: Compound "Oiling Out" or Forming Amorphous Solid During Crystallization
Question: I am trying to separate my isomers using fractional crystallization, but the compound is precipitating as an oil or an amorphous solid instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the chosen solvent system, or when supersaturation is too high.
-
Troubleshooting Steps:
-
Screen Different Solvents: The choice of solvent is critical. Test a wide range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, ethanol, acetonitrile).[4] An ideal solvent will dissolve the compound when hot but have low solubility when cold.[4]
-
Use a Mixed-Solvent System: If no single solvent is effective, try a binary system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "bad" (or anti-solvent) where it is poorly soluble until the solution becomes turbid. Gently heat to clarify and then allow to cool slowly.[4][12]
-
Slow Down the Crystallization Process: Rapid cooling or rapid addition of an anti-solvent promotes precipitation over controlled crystal growth. Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator.
-
Induce Nucleation: If a supersaturated solution fails to produce crystals, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure compound to encourage crystal growth.[12]
-
Control Supersaturation: Try using a more dilute solution to avoid reaching the supersaturation level too quickly.[1]
-
Experimental Protocols
Protocol 1: Chiral Separation via Supercritical Fluid Chromatography (SFC)
This protocol outlines a general strategy for developing a chiral separation method for imidazo[1,5-a]quinoline enantiomers using SFC.
-
System Preparation:
-
System: An analytical SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator (BPR), and a UV or MS detector.[13]
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Modifiers): Methanol, Ethanol, and Isopropanol, each potentially containing a small amount of an acidic or basic additive (e.g., 0.1% formic acid or 0.1% diethylamine).[6]
-
-
Chiral Column Screening:
-
Select a set of 3-5 chiral stationary phases (CSPs) with different selectivities. A typical screening set includes polysaccharide-based columns like Chiralpak® IA, IB, IC, and ID.
-
Screening Method:
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.[8]
-
Temperature: 40 °C.
-
Gradient: A fast gradient from 5% to 40% modifier over 5-7 minutes.
-
Injection Volume: 1-5 µL of a 1 mg/mL sample solution.
-
-
Run the screening method with each column and each modifier to identify the most promising conditions for separation.
-
-
Method Optimization:
-
Once a promising column/modifier combination is identified, optimize the separation by systematically adjusting one parameter at a time.
-
Modifier Percentage: Adjust the isocratic percentage of the co-solvent to maximize resolution (Rs). A lower percentage generally increases retention and can improve resolution.
-
Back Pressure: Vary the back pressure (e.g., from 120 to 200 bar) to alter mobile phase density and influence selectivity.[8]
-
Temperature: Evaluate the effect of temperature (e.g., from 25 °C to 50 °C). Enantiomeric separation is an enthalpy-driven process, and temperature changes can have a significant impact.[7]
-
Flow Rate: Increase the flow rate for faster analysis if resolution is sufficient, or decrease it to improve efficiency.[13]
-
-
Scale-Up to Preparative SFC:
-
Once an optimized analytical method is established, it can be scaled up to a preparative system by increasing the column diameter and flow rate proportionally. Adjust the sample loading to maximize throughput without sacrificing purity.
-
Protocol 2: Purification by Preparative HPLC
This protocol is suitable for separating regioisomers or purifying a target isomer from closely related impurities.
-
Analytical Method Development:
-
Develop an analytical HPLC method that provides good resolution (Rs > 1.5) between the target isomer and impurities.
-
Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water, with or without buffers like ammonium acetate or formic acid).[1]
-
-
System Preparation:
-
System: A preparative HPLC system with a high-flow-rate pump, a large-volume injector or autosampler, a preparative-scale column, a UV detector, and a fraction collector.
-
Column: Choose a preparative column packed with the same stationary phase and particle size as the one used for the optimized analytical method.
-
Mobile Phase: Prepare a large volume of the optimized mobile phase. Ensure all components are fully dissolved and the mobile phase is degassed.
-
-
Sample Loading Study:
-
Prepare a concentrated solution of the crude isomer mixture in the mobile phase or a compatible solvent.[11]
-
Perform a series of small injections with increasing mass to determine the maximum loading capacity of the column before resolution is lost.
-
-
Purification Run:
-
Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.
-
Inject the determined maximum amount of the crude sample.
-
Collect fractions as the peaks elute. Use the UV detector signal to trigger fraction collection.
-
-
Fraction Analysis and Post-Processing:
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Combine the pure fractions containing the desired isomer.
-
Remove the solvent using a rotary evaporator to isolate the purified compound.
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Imidazo[1,5-a]quinoline Isomer Separation
| Parameter | Reversed-Phase HPLC | Chiral SFC |
| Primary Application | Regioisomer separation, achiral purification | Enantiomer (chiral) separation |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water +/- buffers | Supercritical CO₂ + Alcohol Modifier (MeOH, EtOH) +/- additives |
| Key Advantage | Robust, widely available, excellent for polar compounds | Fast separations, reduced solvent waste, unique selectivity[8][13] |
| Key Disadvantage | High consumption of organic solvents | Requires specialized high-pressure equipment |
| Optimization Parameters | Gradient, mobile phase pH, organic modifier, stationary phase | Modifier type & %, back pressure, temperature, additives[8] |
Table 2: Influence of SFC Modifiers on Enantioselectivity (Example Data)
Note: Data is illustrative, based on typical observations for chiral separations.[9]
| Modifier (in CO₂) | Additive | Resolution (Rs) | Analysis Time (min) | Comments |
| 20% Methanol | None | 1.2 | 4.5 | Baseline separation not achieved. |
| 20% Methanol | 0.2% Diethylamine | 2.1 | 4.2 | Improved peak shape and resolution for basic analytes. |
| 20% Ethanol | None | 1.6 | 5.1 | Ethanol can offer different selectivity than methanol.[7] |
| 15% Isopropanol | None | 1.9 | 6.5 | Lower modifier % increases retention and can improve resolution.[9] |
Visualizations
Workflow and Decision-Making Diagrams
Caption: Decision-making workflow for selecting a suitable purification strategy.
Caption: Logical troubleshooting guide for improving chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. shimadzu.com [shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. Enantiomer separation of imidazo-quinazoline-dione derivatives on quinine carbamate-based chiral stationary phase in normal phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
minimizing byproducts in the formylation of imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of imidazo[1,2-a]pyridines. Our goal is to help you minimize byproducts and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the formylation of imidazo[1,2-a]pyridines, and what are its main drawbacks?
A1: The most common method is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic rings. The primary drawbacks include the use of harsh reagents and the potential for side reactions, such as the formation of byproducts, which can complicate purification and reduce the yield of the desired product.[1][2]
Q2: What are the common byproducts observed during the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines?
A2: Common byproducts can include:
-
Di-formylated products: If the substrate is highly activated or the reaction conditions are too harsh, a second formyl group may be introduced onto the imidazo[1,2-a]pyridine ring.
-
Tar formation: Under aggressive reaction conditions, decomposition of the starting material or product can lead to the formation of insoluble, tar-like substances.
-
Imine byproducts: In some cases, condensation of the starting material with the formylated product can lead to the formation of imine side products.[3]
Q3: Are there milder, alternative methods to the Vilsmeier-Haack reaction for the formylation of imidazo[1,2-a]pyridines?
A3: Yes, several milder methods have been developed to reduce byproduct formation:
-
Copper-Catalyzed Formylation: This method uses dimethyl sulfoxide (DMSO) as the formylating agent in the presence of a copper catalyst and molecular oxygen as an environmentally friendly oxidant.[4]
-
Visible Light-Induced Formylation: This approach employs a photocatalyst, such as rose bengal, and tetramethylethylenediamine (TMEDA) as the one-carbon source under visible light irradiation.[5]
-
Metal-Free Formylation: A direct decarboxylative cross-coupling of glyoxylic acid in the presence of an oxidant like potassium persulfate (K₂S₂O₈) provides a metal-free alternative under mild and neutral conditions.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Mono-formylated Product and Formation of Di-formylated Byproducts in Vilsmeier-Haack Reaction.
Possible Causes:
-
Excessive Reagent: Using a large excess of the Vilsmeier reagent can promote a second formylation.
-
High Temperature: Elevated reaction temperatures can increase the rate of the second formylation.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of the di-formylated product.
-
Highly Activated Substrate: Imidazo[1,2-a]pyridines with strong electron-donating groups are more susceptible to di-formylation.
Solutions:
| Parameter | Recommendation | Expected Outcome |
| Stoichiometry | Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent. | Minimize the availability of the formylating agent for a second reaction. |
| Temperature | Maintain a low temperature (e.g., 0 °C) during the addition of the Vilsmeier reagent and allow the reaction to proceed at or slightly above room temperature. | Reduce the reaction rate and improve selectivity for mono-formylation. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | Prevent the over-reaction of the mono-formylated product. |
| Alternative Method | For highly activated substrates, consider using a milder formylation method like the copper-catalyzed or visible light-induced protocols. | Improve selectivity and yield of the mono-formylated product. |
Problem 2: Formation of Insoluble Tar-like Material.
Possible Causes:
-
High Reaction Temperature: Excessive heat can lead to the decomposition of the starting material, reagents, or product.
-
Concentrated Reaction Mixture: High concentrations can promote polymerization and decomposition pathways.
-
Impure Reagents: The presence of impurities in the starting materials or reagents can catalyze decomposition.
Solutions:
| Parameter | Recommendation | Expected Outcome |
| Temperature Control | Ensure efficient stirring and maintain the recommended reaction temperature. For exothermic reactions, consider slow, portion-wise addition of reagents at a low temperature. | Prevent localized overheating and subsequent decomposition. |
| Solvent Volume | Use a sufficient amount of an appropriate anhydrous solvent to ensure all reagents remain in solution. | Minimize side reactions that can occur in highly concentrated mixtures. |
| Reagent Purity | Use freshly distilled or purified reagents and solvents. | Eliminate potential catalysts for decomposition. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyridine
This protocol is adapted from a literature procedure with a reported yield of 90%.[2]
Materials:
-
2-Phenylimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylimidazo[1,2-a]pyridine (1.0 eq.) in anhydrous DMF (5 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add POCl₃ (2.0 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 3-formyl-2-phenylimidazo[1,2-a]pyridine.
Protocol 2: Copper-Catalyzed C3-Formylation of Imidazo[1,2-a]pyridines with DMSO
This protocol provides a milder alternative to the Vilsmeier-Haack reaction.[4]
Materials:
-
Substituted Imidazo[1,2-a]pyridine
-
Copper(I) iodide (CuI)
-
Dimethyl sulfoxide (DMSO)
-
Molecular oxygen (O₂) or air
Procedure:
-
To a reaction vessel, add the substituted imidazo[1,2-a]pyridine (1.0 eq.) and CuI (0.1 eq.).
-
Add DMSO as the solvent and formylating agent.
-
Stir the reaction mixture under an atmosphere of molecular oxygen (or in the presence of air) at a specified temperature (e.g., 100-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Vilsmeier-Haack reaction workflow.
Caption: Troubleshooting decision tree.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
troubleshooting low yields in visible light-induced C-H functionalization of imidazo[1,2-a]pyridines
Welcome to the technical support center for the visible light-induced C-H functionalization of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Troubleshooting Guide
Low or inconsistent yields are a common challenge in photocatalytic reactions. This guide provides a systematic approach to identifying and resolving the root causes of poor reaction performance.
Question 1: My reaction is giving a low yield or is not working at all. Where should I start troubleshooting?
Answer:
When encountering low to no yield, a systematic check of your reaction parameters is the most effective approach.[1] Start by verifying the fundamentals of your experimental setup and reagents before moving to more complex variables.
Initial Checks:
-
Reagent Purity and Integrity:
-
Starting Materials: Ensure the purity of your imidazo[1,2-a]pyridine substrate and coupling partner. Impurities can act as catalyst poisons or participate in side reactions.[1] Purification of starting materials via recrystallization or column chromatography may be necessary.
-
Photocatalyst: Verify the quality and age of your photocatalyst. Some organic dyes and even metal complexes can degrade over time.
-
Solvents: Use anhydrous and high-purity solvents.[1][2] Trace impurities in solvents can quench the excited state of the photocatalyst or react with radical intermediates.[3]
-
-
Reaction Setup:
-
Atmosphere: While some protocols are described as proceeding without inert gas protection, many photoredox reactions are sensitive to oxygen.[4][5] Oxygen can quench the excited state of the photocatalyst and intercept radical intermediates, leading to undesired byproducts or termination of the catalytic cycle.[5][6] If you are experiencing issues, degassing the reaction mixture is a critical step.
-
Light Source: Confirm that your light source is emitting at the correct wavelength to excite your chosen photocatalyst and that the intensity is adequate and consistent.
-
Here is a logical workflow for troubleshooting low yields:
Caption: A logical flowchart for troubleshooting low-yield reactions.
Question 2: I suspect oxygen is inhibiting my reaction. How can I effectively remove it?
Answer:
Oxygen is a well-known quencher of excited state photocatalysts and can react with radical intermediates, making its removal crucial for many visible-light-induced reactions.[5][6] There are several effective methods for degassing your reaction mixture:
-
Sparging: This involves bubbling an inert gas (typically argon or nitrogen) through the solvent for 20-30 minutes prior to adding the reagents.[7] A needle connected to the inert gas line is submerged in the solvent, and another needle serves as an outlet. This is a common and effective method for many applications.
-
Freeze-Pump-Thaw: This is the most rigorous method for removing dissolved oxygen and is recommended for highly sensitive reactions.[7][8] The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is typically repeated three times.[7][8]
Experimental Protocol: Degassing by Sparging
-
Combine your imidazo[1,2-a]pyridine substrate, coupling partner, and photocatalyst in a reaction vessel equipped with a magnetic stir bar.
-
Add the reaction solvent.
-
Seal the vessel with a septum.
-
Insert a long needle connected to a source of inert gas (argon or nitrogen) so that it is submerged beneath the surface of the liquid.
-
Insert a second, shorter needle through the septum to act as a vent.
-
Bubble the inert gas through the solution for 20-30 minutes while stirring.
-
After sparging, remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the reaction vessel.
-
Place the reaction vessel in front of the light source to initiate the reaction.
Question 3: My yield is inconsistent between batches. What could be the cause?
Answer:
Inconsistent yields often point to variability in reaction parameters that may not be immediately obvious. Here are some key areas to investigate:
-
Light Intensity and Distribution: The intensity of light can significantly impact the rate of a photocatalytic reaction.[9][10] Overly high intensity can even lead to catalyst degradation or changes in the reaction mechanism.[10] Ensure your reaction vials are placed at a consistent distance from the light source in every experiment. The geometry of the reaction vessel can also affect light penetration.
-
Temperature: While many photocatalytic reactions are run at room temperature, heat generated by the light source can cause temperature fluctuations.[1] This can affect reaction rates and catalyst stability. Using a fan to cool the reaction setup can help maintain a consistent temperature.
-
Stirring Rate: In heterogeneous mixtures or reactions with poor solubility, the stirring rate can influence the reaction kinetics. Ensure consistent and efficient stirring for all reactions.
Table 1: Key Parameters for Reproducible Reactions
| Parameter | Recommendation | Rationale |
| Light Source | Consistent distance from the lamp; use a cooling fan. | Ensures consistent photon flux and temperature.[9][10] |
| Solvent | Use a fresh bottle of anhydrous solvent for each new set of experiments. | Avoids variability from solvent degradation or water absorption over time.[2] |
| Degassing | Use a consistent degassing method and time for all reactions. | Ensures a consistently oxygen-free environment.[7][8] |
| Reagents | Weigh reagents accurately and use materials from the same batch if possible. | Minimizes variability in reagent purity and stoichiometry. |
Question 4: I'm observing the formation of byproducts or decomposition of my starting material. What are the likely causes and solutions?
Answer:
Byproduct formation or starting material decomposition can arise from several factors in a photocatalytic system.
-
Catalyst Decomposition: The photocatalyst itself can degrade under prolonged irradiation, leading to the formation of species that may catalyze side reactions.[11][12] If you observe a color change in your reaction mixture that is not associated with product formation, catalyst decomposition may be occurring. Reducing the light intensity or reaction time could mitigate this.
-
Substrate Instability: The radical intermediates generated during the reaction are highly reactive and can undergo undesired pathways if not efficiently trapped by the desired coupling partner. The concentration of reactants can play a crucial role here.
-
Over-oxidation/Reduction: If the reaction is left for too long, the desired product may be susceptible to further transformation under the reaction conditions. Monitoring the reaction over time by TLC or LC-MS can help determine the optimal reaction time to maximize the yield of the desired product and minimize byproduct formation.
Caption: Troubleshooting pathway for byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the best type of light source to use?
A1: The ideal light source depends on the absorption spectrum of your photocatalyst. Blue LEDs are commonly used for many popular iridium and ruthenium-based photocatalysts, as well as some organic dyes like eosin Y.[10] It is essential to match the emission wavelength of your light source to the absorption maximum of the photocatalyst to ensure efficient excitation.
Q2: How do I know if my photocatalyst is the problem?
A2: To test if your photocatalyst is active, you can run a standard, well-established reaction with known good yields using your batch of catalyst. If this control reaction also fails, it is likely that your photocatalyst has degraded or is impure.
Q3: Can the solvent choice significantly impact the yield?
A3: Yes, the solvent can have a profound effect on the reaction.[1][2] It can influence the solubility of your reagents, the stability of the photocatalyst's excited state, and the reactivity of intermediates.[13][14] Common solvents for these reactions include acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). If you are experiencing low yields, screening a panel of solvents is a worthwhile optimization step.
Q4: My reaction works for some imidazo[1,2-a]pyridine derivatives but not others. Why?
A4: The electronic and steric properties of the substituents on the imidazo[1,2-a]pyridine ring can significantly influence the reaction's success. Electron-donating groups can make the heterocycle more susceptible to oxidation, which can be a key step in some catalytic cycles. Conversely, electron-withdrawing groups can make the initial C-H activation more difficult. Steric hindrance around the target C-H bond can also prevent the reaction from proceeding efficiently. A review of the literature for similar substrate scopes can often provide insight into which substituents are well-tolerated.[9]
Q5: What is a typical experimental setup for these reactions?
A5: A general experimental setup involves a reaction vessel (like a vial or Schlenk tube) containing the imidazo[1,2-a]pyridine, the coupling partner, the photocatalyst, and a magnetic stir bar. The vessel is sealed, and the atmosphere is made inert (if necessary). The reaction is then stirred and irradiated with a light source of the appropriate wavelength, often with cooling to maintain a consistent temperature.
Caption: A schematic of a typical experimental setup.
Summary of Reaction Parameters from Literature
The following table summarizes typical reaction conditions for various C-H functionalizations of imidazo[1,2-a]pyridines. This can serve as a starting point for your optimizations.
Table 2: Example Reaction Conditions for C-H Functionalization of Imidazo[1,2-a]pyridines
| Functionalization | Photocatalyst | Light Source | Solvent | Additive/Base | Typical Yield Range |
| Trifluoromethylation | fac-Ir(ppy)₃ or Mesityl Acridinium | Blue LEDs | DMF or ACN | K₂CO₃ or other base | 49-81%[9] |
| Thiocyanation | Naphthalimide | Visible Light | Not specified | NH₄SCN | Good to excellent[4] |
| C3-Aminoalkylation | Rose Bengal | Blue LEDs | Not specified | Aerobic conditions | Moderate to good[9] |
| C5-Alkylation | Eosin Y | Visible Light | Not specified | Alkyl N-hydroxyphthalimides | Moderate to good[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidase Reactions in Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degassing - Wikipedia [en.wikipedia.org]
- 8. How To [chem.rochester.edu]
- 9. rscpromotionservices.impact.science [rscpromotionservices.impact.science]
- 10. What Role Does the Incident Light Intensity Play in Photocatalytic Conversion of CO2 : Attenuation or Intensification? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. deswater.com [deswater.com]
- 12. researchgate.net [researchgate.net]
- 13. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing Y(OTf)3-Catalyzed Aza-Friedel-Crafts Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the Y(OTf)3 catalyzed aza-Friedel-Crafts reaction.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My aza-Friedel-Crafts reaction is resulting in a low yield or failing completely. What are the likely causes?
A1: Low or non-existent yields in Y(OTf)3-catalyzed aza-Friedel-Crafts reactions can often be traced back to several key factors related to reactants, catalyst, and reaction conditions. Here are the most common culprits:
-
Catalyst Inactivity: Y(OTf)3, like many Lewis acid catalysts, is highly sensitive to moisture. Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions throughout your experimental setup.
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. Consequently, the presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate will deactivate it, often preventing the reaction from proceeding efficiently.[1]
-
Insufficient Catalyst Loading: While a truly catalytic amount should be sufficient, in practice, the optimal loading can vary. If the reaction is sluggish, a slightly higher catalyst loading might be necessary to achieve a reasonable rate. However, excessive catalyst can lead to side reactions. An optimization screen is the best approach to determine the ideal loading for your specific substrates.
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the yield. Some reactions proceed well at room temperature, while others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to the decomposition of starting materials or products.[1]
-
Poor Quality of Reagents: The purity of your imine or its precursors (aldehyde and amine) and the aromatic nucleophile is critical. Impurities can interfere with the catalyst or lead to the formation of byproducts.
Issue 2: Formation of Multiple Products
Q2: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?
A2: The formation of multiple products is a common challenge. In the context of the aza-Friedel-Crafts reaction, this can often be attributed to:
-
Bis-addition Product: A common side product is the bis-indolyl methane (or related bis-adduct for other nucleophiles), where two molecules of the nucleophile react with one molecule of the imine. This is more likely to occur with highly reactive aromatic nucleophiles.
-
Lack of Regioselectivity: For substituted aromatic nucleophiles, the addition may occur at different positions, leading to a mixture of regioisomers.
-
Side Reactions of the Imine: The imine electrophile can be unstable and undergo other reactions if the desired Friedel-Crafts reaction is too slow.
Troubleshooting Steps:
-
Optimize Catalyst Loading: Finding the optimal catalyst loading is crucial. Too little catalyst may result in a slow reaction, allowing for side reactions to occur, while too much may promote the formation of byproducts.
-
Control Stoichiometry: Using a slight excess of the limiting reagent (often the imine) can sometimes suppress the formation of bis-addition products.
-
Adjust Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the desired reaction pathway over competing side reactions.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for my Y(OTf)3-catalyzed aza-Friedel-Crafts reaction?
A1: The optimal catalyst loading should be determined empirically for your specific substrates and reaction conditions. A good starting point is typically in the range of 5-10 mol%. To find the optimal loading, you can perform a series of small-scale reactions, varying the catalyst concentration (e.g., 1, 2.5, 5, 10, and 15 mol%) while keeping all other parameters constant. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC) to determine the catalyst loading that provides the best balance of reaction rate, yield, and selectivity.
Q2: What is the typical range for Y(OTf)3 catalyst loading in aza-Friedel-Crafts reactions?
A2: The catalyst loading can vary depending on the reactivity of the substrates. For highly reactive aromatic nucleophiles and imines, a lower catalyst loading (e.g., 1-5 mol%) may be sufficient. For less reactive systems, a higher loading (e.g., 10-15 mol%) might be necessary to achieve a good yield in a reasonable timeframe.
Q3: My reaction mixture has turned dark, and I'm observing tar-like material. What could be the cause?
A3: Dark coloration and the formation of tarry substances often indicate decomposition of the starting materials or products. This can be caused by excessive catalyst loading, high reaction temperatures, or prolonged reaction times. Try reducing the amount of Y(OTf)3 or lowering the reaction temperature.
Q4: Does the quality of the Y(OTf)3 catalyst matter?
A4: Yes, the quality and handling of the Y(OTf)3 catalyst are crucial for reproducibility. Yttrium triflate is hygroscopic and its catalytic activity can be significantly reduced by moisture. It is recommended to use a fresh bottle of the catalyst or to dry it under vacuum before use. Handling the catalyst in a glovebox or under an inert atmosphere is also good practice.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sc(OTf)3 (10) | Toluene | 110 | 12 | 85 |
| 2 | In(OTf)3 (10) | Toluene | 110 | 12 | 73 |
| 3 | Bi(OTf)3 (10) | Toluene | 110 | 12 | 68 |
| 4 | Cu(OTf)2 (10) | Toluene | 110 | 12 | 55 |
| 5 | Fe(OTf)3 (10) | Toluene | 110 | 12 | 43 |
| 6 | Y(OTf)3 (10) | Toluene | 110 | 12 | 90 |
| 7 | Y(OTf)3 (10) | Dioxane | 110 | 12 | 82 |
| 8 | Y(OTf)3 (10) | CH3CN | 110 | 12 | 75 |
| 9 | Y(OTf)3 (5) | Toluene | 110 | 12 | 78 |
| 10 | Y(OTf)3 (15) | Toluene | 110 | 12 | 88 |
| 11 | Y(OTf)3 (10) | Toluene | 100 | 12 | 62 |
| 12 | Y(OTf)3 (10) | Toluene | 120 | 12 | 89 |
Data adapted from a study on the C3-alkylation of imidazo[1,2-a]pyridines.[2] The presented data illustrates the effect of different Lewis acid catalysts, solvents, and temperatures on the reaction yield, with Y(OTf)3 at 10 mol% in toluene at 110 °C providing the optimal result in this specific case.
Experimental Protocols
General Protocol for Optimizing Y(OTf)3 Catalyst Loading in a Three-Component Aza-Friedel-Crafts Reaction
This protocol describes a general procedure for determining the optimal Y(OTf)3 catalyst loading for the reaction between an imidazo[1,2-a]pyridine, an aldehyde, and an amine.
Materials:
-
Imidazo[1,2-a]pyridine derivative
-
Aldehyde derivative
-
Amine derivative
-
Yttrium(III) trifluoromethanesulfonate (Y(OTf)3)
-
Anhydrous toluene
-
Reaction vials with stir bars
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere.
-
Reaction Setup: In a series of reaction vials, add the imidazo[1,2-a]pyridine (e.g., 0.2 mmol, 1.0 equiv), the aldehyde (e.g., 0.3 mmol, 1.5 equiv), and the amine (e.g., 0.4 mmol, 2.0 equiv).
-
Catalyst Addition: To each vial, add a different loading of Y(OTf)3 (e.g., 1, 2.5, 5, 10, and 15 mol%).
-
Solvent Addition: Add anhydrous toluene (e.g., 2.0 mL) to each vial.
-
Reaction: Seal the vials and stir the reaction mixtures at the desired temperature (e.g., 110 °C) for a set amount of time (e.g., 12 hours).
-
Monitoring: Monitor the progress of the reactions by TLC or LC-MS at regular intervals.
-
Work-up: Upon completion, cool the reaction mixtures to room temperature. Quench the reaction with a saturated aqueous solution of NaHCO3 and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and analyze the yield of the desired product for each catalyst loading to determine the optimal condition.
Visualizations
Caption: Troubleshooting workflow for low yield in Y(OTf)3-catalyzed aza-Friedel-Crafts reactions.
Caption: Logical workflow for optimizing Y(OTf)3 catalyst loading.
References
scale-up challenges for the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines.
Troubleshooting Guide
Question: My reaction yield is low upon scaling up the synthesis. What are the potential causes and solutions?
Answer: Low yields during scale-up can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Mixing and Mass Transfer: Inefficient stirring on a larger scale can lead to poor mixing of reagents, affecting reaction rates and promoting side reactions.
-
Solution: Ensure your reaction vessel is equipped with an appropriate overhead stirrer and baffle system to maintain homogenous mixing.
-
-
Temperature Control: Exothermic or endothermic reactions can be harder to control on a larger scale, leading to temperature gradients and inconsistent product formation.
-
Solution: Use a reactor with a jacketed cooling/heating system and a calibrated temperature probe to maintain a stable and uniform reaction temperature.
-
-
Reagent Addition: The rate of addition of critical reagents can significantly impact the reaction outcome. A rate that is optimal on a small scale may be too fast for a larger batch.
-
Solution: Employ a syringe pump or a dropping funnel for controlled, slow addition of key reagents, especially during exothermic steps.
-
-
Catalyst Deactivation: The catalyst may be deactivating over the longer reaction times sometimes required for larger batches.
-
Solution: Consider a higher catalyst loading or the use of a more robust catalyst. Some modern protocols utilize cost-effective and readily available catalysts like iodine, which has shown excellent yields in ethanol[1].
-
Question: I am observing significant amounts of side products in my scaled-up reaction. How can I improve the reaction selectivity?
Answer: The formation of side products is a common challenge in organic synthesis. Here are some strategies to enhance selectivity:
-
Reaction Conditions Optimization:
-
Solvent: The choice of solvent can influence reaction pathways. Greener solvents like water or ethanol have been successfully used and can sometimes improve selectivity[1][2].
-
Catalyst: The type and amount of catalyst are crucial. For instance, in the Groebke-Blackburn-Bienaymé (GBB) reaction, a common method for synthesizing 3-aminoimidazo[1,2-a]pyridines, various catalysts like Lewis acids, Brønsted acids, and even enzymes have been employed to optimize yields and reduce side products[3][4][5].
-
Temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can often suppress the formation of undesired byproducts.
-
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of one reactant can lead to the formation of specific impurities.
Question: The purification of my final product is difficult on a large scale. What are some effective purification strategies?
Answer: Large-scale purification requires different techniques compared to lab-scale experiments.
-
Crystallization: This is often the most efficient and scalable purification method.
-
Solution: Perform a thorough solvent screening to find a suitable solvent or solvent system for crystallization. Anti-solvent crystallization can also be an effective technique.
-
-
Salt Formation: If your product has a basic nitrogen, forming a salt can facilitate purification through crystallization and improve handling properties. One industrial process utilizes sulfate salt formation for efficient purification[3].
-
Chromatography: While column chromatography can be challenging to scale, techniques like flash chromatography with larger columns or the use of automated purification systems can be employed.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of 3-amino-substituted imidazo[1,2-a]pyridines?
A1: The Groebke-Blackburn-Bienaymé (GBB) reaction is a widely used and highly efficient multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines[2][3][4][6][7][8]. It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide and has been successfully scaled up to the multigram level with high yields[3].
Q2: Are there any "green" or more environmentally friendly methods for this synthesis?
A2: Yes, significant research has focused on developing greener synthetic routes. This includes the use of:
-
Green Solvents: Reactions have been successfully carried out in water and ethanol[1][2].
-
Catalyst-Free Conditions: Some methods have been developed that proceed without a catalyst, often under microwave irradiation or solvent-free conditions[9].
-
Alternative Energy Sources: Microwave-assisted[6][8] and ultrasound-assisted[10] syntheses have been shown to reduce reaction times and improve yields, contributing to a more sustainable process.
Q3: Can I use microwave irradiation for the scale-up synthesis?
A3: Microwave-assisted synthesis can be an excellent method for accelerating reactions and improving yields[6][8]. While scaling up microwave reactions requires specialized equipment (continuous flow reactors or large-batch microwave reactors), it can be a viable and efficient option for industrial production.
Q4: What are some of the key safety considerations when scaling up this synthesis?
A4:
-
Exothermic Reactions: Be aware of the potential for exothermic reactions, especially during the initial mixing of reagents. Ensure adequate cooling capacity and controlled addition rates.
-
Solvent Handling: Large volumes of flammable organic solvents pose a significant fire hazard. Use appropriate ventilation, grounding, and bonding to prevent static discharge.
-
Reagent Toxicity: Some reagents, such as isocyanides, can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Quantitative Data Summary
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NH₄Cl | Conventional | Room Temp | - | 82 | [6] |
| NH₄Cl | Conventional | 60 | 8 h | - | [6] |
| NH₄Cl | Microwave | - | 30 min | 89 | [6] |
| p-TsOH | EtOH | 78 | 1 h | - | [4] |
| TFA (5 mol%) | MeOH | 60 | - | - | [4][5] |
| Iodine (5 mol%) | Ethanol | Room Temp | - | Excellent | [1] |
| FeCl₃ | - | - | - | Poor | [1] |
| Ammonium Chloride | Water | - | - | Moderate | [7] |
| p-Toluenesulfonic acid | Water | - | - | Moderate | [7] |
Experimental Protocols
Representative Protocol for the Groebke-Blackburn-Bienaymé Synthesis of a Disubstituted 3-Phenylimidazo[1,2-a]pyridine Derivative (Lab Scale)
This protocol is a generalized procedure based on common practices reported in the literature[2][6][7][8].
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted 2-aminopyridine (1.0 eq.), the substituted benzaldehyde (1.0 eq.), and the chosen solvent (e.g., ethanol, 0.5 M).
-
Catalyst Addition: Add the catalyst (e.g., NH₄Cl, 20 mol%) to the reaction mixture.
-
Initial Stirring: Stir the mixture at room temperature for 10-15 minutes.
-
Isocyanide Addition: Add the isocyanide (e.g., tert-butyl isocyanide, 1.1 eq.) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) or expose it to microwave irradiation. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) or by crystallization to afford the desired disubstituted 3-phenylimidazo[1,2-a]pyridine.
Visualizations
Caption: A generalized experimental workflow for the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines.
Caption: A troubleshooting decision tree for common scale-up challenges in imidazo[1,2-a]pyridine synthesis.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. bio-conferences.org [bio-conferences.org]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Validation & Comparative
Unambiguous Structural Verification: 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde Solid-State Conformation Confirmed by X-ray Crystallography
A definitive guide to the structural elucidation of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde, this document presents a comparative analysis of X-ray crystallography against other leading analytical techniques. Detailed experimental protocols and data underscore the power of single-crystal X-ray diffraction in providing unequivocal three-dimensional structural information, crucial for advancing drug discovery and development programs.
The precise knowledge of a molecule's three-dimensional structure is paramount in the field of medicinal chemistry. For novel therapeutic agents, such as derivatives of the versatile imidazo[1,5-a]pyridine scaffold, an unambiguous structural assignment is the bedrock upon which all further development is built. While various analytical methods can provide structural insights, single-crystal X-ray crystallography remains the gold standard for determining the absolute configuration and solid-state conformation of small molecules.[1][2] This guide provides a comparative overview of X-ray crystallography alongside alternative techniques for the structural validation of this compound.
Comparative Analysis of Structural Elucidation Techniques
The selection of an appropriate analytical method for structural determination depends on several factors, including the nature of the sample, the required level of detail, and the availability of instrumentation. While spectroscopic methods like NMR are powerful for characterizing molecules in solution, X-ray crystallography provides an unparalleled view of the molecule's arrangement in the solid state.[3] The following table summarizes the key performance indicators of X-ray crystallography in comparison to other common techniques.
| Technique | Sample Requirement | Information Obtained | Resolution | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | High-quality single crystal (typically >50 µm) | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing | Atomic (<1 Å) | Unambiguous structure determination, absolute configuration.[3] | Crystal growth can be a significant bottleneck.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Soluble sample in deuterated solvent | Connectivity through covalent bonds, relative stereochemistry, solution dynamics | Atomic-level connectivity | Does not require crystallization, provides information on solution-state conformation and dynamics.[3][4] | Determination of absolute stereochemistry can be challenging; provides an average structure in solution.[3] |
| Microcrystal-Electron Diffraction (MicroED) | Nanocrystals (powdered sample) | Precise 3D atomic coordinates | High resolution (1 Å) | Requires much smaller crystals than X-ray crystallography, faster data collection.[1] | An evolving technique, less widely available than X-ray crystallography.[5] |
| Powder X-ray Diffraction (PXRD) with Crystal Structure Prediction (CSP) | Microcrystalline powder | Unit cell parameters, crystal structure (when combined with CSP) | Lower than single-crystal XRD | Useful when single crystals cannot be grown.[2][5] | Structure solution is not always guaranteed and can be computationally intensive.[5] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the key steps for the structural determination of a compound like this compound using single-crystal X-ray crystallography, based on established methodologies for similar compounds.[6][7]
-
Crystal Growth: High-quality single crystals of the title compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 120 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).[6] The crystal is rotated, and a series of diffraction images are collected over a wide angular range.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of the diffraction spots.[8]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.[6]
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.[9]
Workflow for Structural Validation
The process of definitively validating a molecular structure involves a logical progression from synthesis to the final, validated crystallographic model.
Figure 1. Workflow for the synthesis and structural validation of this compound.
Signaling Pathway and Logical Relationships in Structure-Based Drug Design
The validated 3D structure of a molecule is a critical starting point for structure-based drug design. It allows for the understanding of ligand-protein interactions and the rational design of more potent and selective drug candidates.
Figure 2. Logical flow of structure-based drug design initiated by a validated ligand structure.
References
- 1. news-medical.net [news-medical.net]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Metal-Free vs. Metal-Catalyzed Approaches
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and functional materials. Its synthesis has been a subject of intense research, leading to the development of numerous synthetic strategies. This guide provides a comparative analysis of two major approaches: metal-free and metal-catalyzed synthesis of imidazo[1,2-a]pyridines, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic planning.
At a Glance: Key Performance Indicators
To facilitate a direct comparison, the following table summarizes the key performance indicators for representative metal-free and metal-catalyzed synthetic methods for imidazo[1,2-a]pyridines.
| Parameter | Metal-Free Synthesis | Metal-Catalyzed Synthesis |
| Catalyst | Often catalyst-free, or uses non-metallic catalysts like iodine, acids, or bases.[1][2] | Typically employs transition metals such as copper, palladium, or gold.[3][4][5] |
| Reaction Conditions | Generally mild to moderate, though some methods may require high temperatures or microwave irradiation.[6][7] | Conditions can range from mild to harsh, often requiring specific ligands and inert atmospheres. |
| Reaction Time | Varies widely from minutes to several hours. | Can be very rapid, but catalyst activation or reaction completion can sometimes extend the overall time. |
| Yields | Good to excellent yields are achievable, but can be substrate-dependent. | Generally high to excellent yields with broad substrate scope. |
| Substrate Scope | Broad scope, tolerating a variety of functional groups.[8] | Very broad substrate scope and functional group tolerance, a key advantage of many metal-catalyzed methods.[5] |
| Cost & Sustainability | Often more cost-effective and environmentally friendly due to the absence of expensive and toxic metal catalysts.[6] | Can be more expensive due to the cost of metal catalysts and ligands. Concerns about metal contamination in the final product exist. |
| Scalability | Can be scalable, especially with flow chemistry techniques.[2] | Often scalable, but metal removal from the product can be a challenge on a large scale. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the general reaction schemes for both metal-free and metal-catalyzed synthesis of imidazo[1,2-a]pyridines.
Caption: General reaction schemes for imidazo[1,2-a]pyridine synthesis.
A Typical Experimental Workflow
The synthesis and characterization of imidazo[1,2-a]pyridines, whether through metal-free or metal-catalyzed methods, generally follow a standardized workflow.
Caption: Standard experimental workflow for synthesis and characterization.
Detailed Experimental Protocols
Below are representative experimental protocols for both a metal-free and a metal-catalyzed synthesis of an imidazo[1,2-a]pyridine derivative.
Metal-Free Synthesis: Condensation of 2-Aminopyridine with an α-Haloketone
This method is a classic and straightforward approach to imidazo[1,2-a]pyridines.
Procedure:
-
To a solution of 2-aminopyridine (1.0 mmol) in a suitable solvent such as ethanol or DMF, is added an α-bromoacetophenone derivative (1.1 mmol).
-
A base, such as potassium carbonate or sodium bicarbonate (2.0 mmol), may be added to neutralize the HBr formed during the reaction.[1]
-
The reaction mixture is then stirred at room temperature or heated to reflux for a period ranging from 2 to 24 hours, while being monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent like ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Metal-Catalyzed Synthesis: Copper-Catalyzed A³-Coupling Reaction
This protocol exemplifies a modern, efficient metal-catalyzed approach.[9]
Procedure:
-
In a reaction vessel, 2-aminopyridine (1.0 mmol), an aldehyde (1.0 mmol), and a terminal alkyne (1.2 mmol) are combined in a suitable solvent, often in an aqueous micellar medium using a surfactant like sodium dodecyl sulfate (SDS).[9]
-
A copper catalyst, such as copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate, is added to the mixture (typically 5-10 mol%).[9]
-
The reaction is stirred at a temperature ranging from room temperature to 80 °C for 6 to 24 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to yield the pure imidazo[1,2-a]pyridine.
Conclusion
Both metal-free and metal-catalyzed methods offer effective routes to the synthesis of imidazo[1,2-a]pyridines. The choice between them depends on several factors including the desired substitution pattern, functional group tolerance, cost considerations, and environmental impact. Metal-free methods are often advantageous for their simplicity, lower cost, and greener profile.[6] In contrast, metal-catalyzed reactions, particularly those employing copper, often provide higher yields, broader substrate scope, and milder reaction conditions for complex molecules.[5] As the demand for efficient and sustainable chemical processes grows, the development of both methodologies will undoubtedly continue to be a vibrant area of research.
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
comparing biological activity of imidazo[1,2-a]pyridine derivatives with standard inhibitors
A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Derivatives of this core structure have demonstrated significant potential as anticancer, antitubercular, and enzyme inhibitory agents.[2][3] This guide provides an objective comparison of the biological performance of selected imidazo[1,2-a]pyridine derivatives against established standard inhibitors, supported by experimental data from peer-reviewed studies.
Anticancer Activity: A Comparative Analysis
Imidazo[1,2-a]pyridine derivatives have shown promising cytotoxic activity against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several derivatives compared to the standard chemotherapeutic drug, Doxorubicin. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Derivative/Standard | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A375 (Melanoma) | Reference |
| Imidazo[1,2-a]pyridine 12b | - | 11 | 13 | 11 | [4][5] |
| Doxorubicin (Standard) | - | 0.85 | 1.5 | 5.16 | [5][6] |
Note: Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Antitubercular Activity: A Comparative Analysis
Several imidazo[1,2-a]pyridine derivatives have been investigated for their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The table below presents the Minimum Inhibitory Concentration (MIC) values, which is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
Table 2: Comparative Antitubercular Activity against M. tuberculosis H37Rv
| Derivative/Standard | MIC (µg/mL) | MIC (µM) | Reference |
| Imidazo[1,2-a]pyridine IPA-6 | 0.05 | - | [7] |
| Imidazo[1,2-a]pyridine Cpd. 15 | - | 0.10 - 0.19 | [8] |
| Imidazo[1,2-a]pyridine Cpd. 16 | - | 0.10 - 0.19 | [8] |
| Isoniazid (Standard) | - | - | [8] |
| Ethambutol (Standard) | 6.25 | - | [7] |
Note: The potency of IPA-6 was reported to be 125 times more than the standard drug ethambutol.[7] Compounds 15 and 16 showed excellent activities against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB.[8]
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Imidazo[1,2-a]pyridine derivatives and standard drug (e.g., Doxorubicin)
-
Cancer cell lines (e.g., HeLa, MCF-7, HepG2, A375)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and the standard inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 values.
Antitubercular Minimum Inhibitory Concentration (MIC) Assay
The Microplate Alamar Blue Assay (MABA) is a commonly used method to determine the MIC of compounds against M. tuberculosis.
Materials:
-
Imidazo[1,2-a]pyridine derivatives and standard drugs (e.g., Isoniazid, Ethambutol)
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and standard drugs in a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well containing the test compounds. Include a drug-free control well.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well.
-
Re-incubation and Reading: Re-incubate the plates for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by some imidazo[1,2-a]pyridine derivatives and a general workflow for a cell-based assay.
EGFR Signaling Pathway Inhibition
References
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Interpretation of 3-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 3-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Its spectroscopic features are compared with two alternative heterocyclic aldehydes, 2-phenylindole-3-carbaldehyde and quinoline-3-carbaldehyde, to aid in its identification and characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and its alternatives.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Assignment |
| 3-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 10.07 (s, 1H, CHO), 9.74 (dd, J = 2.0, 0.7 Hz, 1H, H5), 7.83–7.79 (m, 2H, Ar-H), 7.74 (d, J = 9.4 Hz, 1H, H8), 7.56–7.52 (m, 4H, Ar-H) |
| 2-Phenylindole-3-carbaldehyde | 10.15 (s, 1H, CHO), 8.35 (s, 1H, NH), 7.95 (d, J = 7.8 Hz, 1H, H4), 7.50-7.30 (m, 8H, Ar-H) |
| Quinoline-3-carbaldehyde | 10.40 (s, 1H, CHO), 9.35 (d, J = 2.0 Hz, 1H, H2), 8.85 (d, J = 8.5 Hz, 1H, H4), 8.20 (d, J = 8.2 Hz, 1H, H8), 7.95 (d, J = 8.2 Hz, 1H, H5), 7.80 (t, J = 7.5 Hz, 1H, H7), 7.65 (t, J = 7.5 Hz, 1H, H6) |
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| 3-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 179.7 (CHO), 158.3, 146.0, 131.9, 131.5, 130.0, 129.7, 129.0, 126.7, 123.5, 120.8, 117.6 |
| 2-Phenylindole-3-carbaldehyde | 185.5 (CHO), 145.2, 137.8, 133.0, 130.2, 129.1, 128.8, 125.5, 123.4, 122.3, 121.2, 111.5 |
| Quinoline-3-carbaldehyde | 192.8 (CHO), 153.2, 151.8, 138.5, 131.2, 129.8, 129.5, 128.7, 128.1, 120.9 |
Table 3: IR and Mass Spectrometry Data
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| 3-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | Key absorptions expected: ~1680 (C=O, aldehyde), ~1630 (C=N), ~1500-1600 (aromatic C=C). | HRMS (ESI) calcd. for C₁₄H₁₁N₂O [M+H]⁺: 223.0866, found: 223.0868. Fragmentation may involve loss of CO (m/z 195) and subsequent cleavages of the heterocyclic rings. |
| 2-Phenylindole-3-carbaldehyde | 3280 (N-H), 1655 (C=O), 1540, 1450 (aromatic C=C) | M⁺ at m/z 221. Key fragments at m/z 192 ([M-CHO]⁺), 165, 164. |
| Quinoline-3-carbaldehyde | 1690 (C=O), 1580, 1480 (aromatic C=C) | M⁺ at m/z 157. Key fragments at m/z 129 ([M-CO]⁺), 102, 76. |
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. For ¹H NMR, chemical shifts are reported in ppm (δ) relative to TMS, and coupling constants (J) are in Hertz (Hz). For ¹³C NMR, the spectrum is usually proton-decoupled.
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. The spectral data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are often acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer to confirm the elemental composition. Electron ionization (EI) mass spectrometry is used to determine the fragmentation pattern.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a heterocyclic aldehyde.
Caption: General workflow for spectroscopic analysis.
Signaling Pathway and Logical Relationship Diagrams
The interpretation of spectroscopic data relies on the logical correlation of different spectral features to deduce the chemical structure.
Caption: Logic diagram for spectroscopic data interpretation.
A Comparative Guide to DFT and Computational Studies of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities.[1][2] These activities include anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3] Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the structural, electronic, and spectroscopic properties of these molecules, thereby aiding in the rational design of new therapeutic agents.[3][4] This guide provides a comparative overview of computational approaches used in the study of imidazo[1,2-a]pyridine derivatives, supported by experimental data.
Computational Methodologies: A Comparative Look
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Researchers have employed various combinations to study imidazo[1,2-a]pyridine derivatives, each with its own balance of computational cost and accuracy.
A prevalent choice for these systems is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with the 6-311++G(d,p) or 6-31G(d,p) basis sets.[3][4] The B3LYP functional is well-regarded for providing a good compromise between computational expense and the accuracy of predicted geometries, electronic structures, and spectroscopic properties of heterocyclic compounds.[4] The inclusion of diffuse (++) and polarization (d,p) functions in the basis set is crucial for accurately describing charge distribution and noncovalent interactions in these conjugated systems.[4]
Other functionals, such as PBE0 and M06-2X, have also been utilized, particularly for investigating photophysical properties like excited-state intramolecular proton transfer (ESIPT).[5] The choice of functional can significantly impact the prediction of properties such as energy barriers and emission spectra.[5] For instance, a study on 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine-based dyes found that while ESIPT was a barrier-less process in the gas phase for most derivatives, the choice of solvent and functional influenced the predicted energy barriers.[5]
More recent studies have also employed functionals like APFD (Austin-Frisch-Petersson with dispersion) to achieve good agreement between DFT-optimized molecular geometries and experimental structures determined by single-crystal X-ray diffraction.[6][7]
Experimental Protocols
The computational findings are often validated by experimental data. The following outlines typical experimental and computational protocols used in the study of imidazo[1,2-a]pyridine derivatives.
Synthesis and Characterization: The synthesis of imidazo[1,2-a]pyridine derivatives often involves the condensation of 2-aminopyridine with a phenacyl bromide derivative.[4] The resulting compounds are then characterized using various spectroscopic techniques:
-
FT-IR Spectroscopy: To identify characteristic functional groups. For example, in a series of azo-linked imidazo[1,2-a]pyridine derivatives, the N=N stretching vibration was observed around 1620-1639 cm⁻¹, and the C=N stretch was seen in the 1570-1590 cm⁻¹ region.[4]
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.[3][4]
Computational Details: A typical computational workflow for studying these derivatives is as follows:
-
Geometry Optimization: The molecular geometry of the compound is optimized in the ground state using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to compare with experimental IR spectra.
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify the electron-rich and electron-poor regions of the molecule, which are potential sites for electrophilic and nucleophilic attack, respectively.[4][6]
-
-
Molecular Docking: To investigate the potential biological activity, molecular docking simulations are performed. This involves docking the optimized structure of the imidazo[1,2-a]pyridine derivative into the active site of a biological target (e.g., a protein or enzyme) to predict the binding affinity and interaction modes.[3][4][6]
Comparative Data Presentation
The following tables summarize key experimental and computational data for selected imidazo[1,2-a]pyridine derivatives from recent studies.
Table 1: Comparison of Experimental FT-IR Data for Azo-Linked Imidazo[1,2-a]pyridine Derivatives [4]
| Compound | υ(O–H) (cm⁻¹) | υ(N=N) (cm⁻¹) | υ(C=N) (cm⁻¹) | υ(C–Cl) (cm⁻¹) |
| 4c | 3381 | 1620 | 1585 | 744 |
| 4d | 3415 | 1639 | 1590 | 782 |
| 4f | 3427 | 1637 | 1570 | - |
Table 2: Comparison of Calculated Electronic Properties using DFT
| Study/Compound | DFT Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Azo-linked derivatives[4] | B3LYP/6-311++G(d,p) | Not specified | Not specified | Not specified |
| Schiff base derivatives[3] | B3LYP/6-31G(d,p) | Not specified | Not specified | Not specified |
| IPD derivative[6][7] | APFD/6-311G(2d,p) | Not specified | Not specified | Not specified |
| HPIP-based dyes[5] | PBE0/6-31++G(d,p) | Not specified | Not specified | Not specified |
Note: Specific HOMO, LUMO, and energy gap values were not consistently reported in a comparable format across the reviewed abstracts. However, the importance of these calculations in determining molecular reactivity was highlighted in all computational studies.
Table 3: Comparative Molecular Docking Results
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
| 4b | Bacterial GyrB | -10.4 | [4] |
| 7a | hACE2 | -9.1 | [3] |
| 7a | Spike Protein | -7.3 | [3] |
| IPD | EGFR-TK | Not specified | [6] |
Visualizing Computational Workflows and Biological Interactions
Diagrams created using Graphviz (DOT language) help to visualize the logical flow of computational studies and the interactions of these derivatives at a molecular level.
Caption: A typical workflow for the computational study of imidazo[1,2-a]pyridine derivatives.
Caption: Interaction of an imidazo[1,2-a]pyridine derivative with a biological target.
Conclusion
DFT and other computational methods are powerful tools for elucidating the properties of imidazo[1,2-a]pyridine derivatives and guiding the development of new drugs. The combination of B3LYP with Pople-style basis sets remains a popular and effective choice for many applications, although specialized functionals may be required for specific properties like photophysics. The integration of computational data with experimental results, particularly from molecular docking and spectroscopic analysis, provides a comprehensive understanding of these versatile compounds. The continued application of these computational strategies promises to accelerate the discovery of novel imidazo[1,2-a]pyridine-based therapeutic agents.[8]
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Intermolecular Interactions of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the intermolecular interactions of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, a molecule of significant interest in medicinal chemistry, with a closely related derivative. The analysis is based on Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular contacts in crystalline solids. This information is crucial for understanding the crystal packing, stability, and potential solid-state properties of these compounds, which are vital considerations in drug development.
Introduction to Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that form the core structure of numerous clinically used drugs.[1] Their diverse biological activities, including anti-cancer, anti-inflammatory, and anxiolytic properties, are often influenced by the nature and position of substituents on the bicyclic ring system.[1] The title compound, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, and its derivatives are of particular interest due to the potential for the fluorine atom and other substituents to modulate their physicochemical and pharmacological properties through various intermolecular interactions.
Hirshfeld Surface Analysis: A Tool for Understanding Crystal Packing
Hirshfeld surface analysis is a computational method used to partition crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. This allows for the visualization and quantification of intermolecular interactions within a crystal lattice. The analysis generates a three-dimensional Hirshfeld surface, which is mapped with properties like dnorm (normalized contact distance) to highlight regions of close intermolecular contacts. Additionally, two-dimensional "fingerprint plots" are generated, which summarize the distribution of these contacts and provide a quantitative measure of the contribution of different interaction types to the overall crystal packing.
Comparative Analysis of Intermolecular Interactions
To understand the impact of substitution on the crystal packing of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, we compare its Hirshfeld surface analysis data with that of a methylated and protonated derivative, 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate.
| Compound | H···H (%) | H···C/C···H (%) | H···O/O···H (%) | H···F/F···H (%) | Other Notable Interactions (%) |
| 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde | 30.4 | 23.7 | 12.2 | 11.1 | C-H···O, C-H···F, π–π stacking |
| 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate | 35.2 | 19.0 | 15.5 | 9.9 | N-H···O, C-H···O, C-H···Cl, π–π stacking |
Key Observations:
-
Dominance of H···H contacts: In both compounds, the most significant contributions to the crystal packing arise from H···H interactions, accounting for over 30% of the total Hirshfeld surface area.[1][2] This is typical for organic molecules rich in hydrogen atoms.
-
Influence of Fluorine Substitution: The presence of the fluorine atom in both molecules leads to a notable contribution from H···F/F···H contacts, highlighting the role of this electronegative atom in directing intermolecular interactions.[1][2]
-
Hydrogen Bonding: Both structures are stabilized by a network of hydrogen bonds. In the parent compound, these are primarily C—H···O and C—H···F interactions.[1] In the pyridinium salt, the presence of the N-H group and a water molecule introduces stronger N—H···O and O—H···Cl hydrogen bonds, leading to a higher percentage of H···O/O···H contacts.[2]
-
π–π Stacking: Both compounds exhibit π–π stacking interactions between the aromatic rings, which further contribute to the stability of their crystal structures.[1][2]
Experimental Protocols
Synthesis of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde
A solution of equimolar amounts of 2-aminopyridine (2 mmol) and 2-chloro-2-(diethoxymethyl)-3-(4-fluorophenyl)oxirane (2 mmol) in 20 ml of 95% aqueous ethanol is heated at reflux for 5 hours.[1] The solvent is then removed in vacuo. The resulting white powder is recrystallized from dry acetonitrile solution to yield colorless prisms of the title compound.[1]
Synthesis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate
Gaseous HCl is passed through a solution of 2-(diethoxymethyl)-3-(4-fluorophenyl)imidazo[1,2-a]pyridine in chloroform.[2] This leads to the formation of a white precipitate of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride, which is insoluble in chloroform. The precipitate is filtered off and recrystallized from acetonitrile to obtain the final product.[2]
Hirshfeld Surface Analysis
Hirshfeld surface analysis is typically performed using software such as CrystalExplorer. The analysis involves the following general steps:
-
Crystal Structure Input: A crystallographic information file (CIF) obtained from single-crystal X-ray diffraction is used as the input.
-
Surface Generation: The Hirshfeld surface is generated around the molecule of interest.
-
Property Mapping: The surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter (red), equal to (white), and longer (blue) than the van der Waals radii.
-
Fingerprint Plot Generation: 2D fingerprint plots are generated, which provide a summary of all intermolecular contacts. These plots can be decomposed to show the contribution of specific atom-atom contacts.
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Synthetic workflow for 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde.
Caption: General workflow for Hirshfeld surface analysis.
References
Confirming the Structure of bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane via Nuclear Magnetic Resonance Spectroscopy
A Comparative Guide for Researchers
The unambiguous structural elucidation of novel compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose, providing detailed information about the molecular structure of a compound. This guide provides a comparative analysis of the NMR data for bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, contrasting it with related derivatives to confirm its specific isomeric structure.
Structural Confirmation by ¹H and ¹³C NMR Data
The key to confirming the structure of bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane lies in the characteristic chemical shifts and coupling constants observed in its ¹H and ¹³C NMR spectra. The methylene bridge connecting the two imidazo[1,5-a]pyridine units at the C1 position is a particularly diagnostic feature.
A recent study by Kumar et al. (2024) provides detailed NMR data for the target compound, synthesized through a metal-free approach using a formaldehyde solution.[1] The reported ¹H NMR spectrum in CDCl₃ shows a characteristic singlet at 4.68 ppm, corresponding to the two protons of the methylene bridge.[1] This signal's integration and multiplicity are crucial for confirming the presence of the CH₂ linker. Furthermore, the aromatic region of the spectrum displays a set of signals corresponding to the protons of the phenyl and imidazopyridine rings.[1]
The ¹³C NMR spectrum further corroborates the structure, with a signal at 27.1 ppm attributed to the methylene carbon.[1] The remaining signals in the spectrum align with the expected chemical shifts for the carbons of the phenyl and imidazo[1,5-a]pyridine moieties.[1]
Comparative NMR Data Analysis
To definitively establish the structure, it is instructive to compare the NMR data of bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane with those of its derivatives where the phenyl group is substituted. This comparison highlights the influence of substituents on the chemical shifts of nearby protons and carbons, reinforcing the initial structural assignment.
| Compound Name | Methylene Bridge ¹H Chemical Shift (δ ppm) | Methylene Bridge ¹³C Chemical Shift (δ ppm) | Reference |
| bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | 4.68 (s, 2H) | 27.1 | [1] |
| bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane | 4.93 (s, 2H) | 27.7 | [1] |
| bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 4.72 (s, 2H) | 27.7 | [1] |
| bis(3-(3,5-dimethylphenyl)imidazo[1,5-a]pyridin-1-yl)methane | 4.68 (s, 2H) | 27.6 | [1] |
As shown in the table, the chemical shift of the methylene bridge protons and carbons remains relatively consistent across the different derivatives, with minor variations attributable to the electronic effects of the substituents on the phenyl ring. This consistency supports the fundamental bis(imidazo[1,5-a]pyridin-1-yl)methane framework.
Experimental Protocols
The following experimental protocols are based on the methods described by Kumar et al. (2024).[1]
NMR Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for all samples.
-
Internal Standard: Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
-
Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are reported in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).
Logical Workflow for Structural Confirmation
The process of confirming the structure of bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane via NMR can be visualized as a logical workflow.
Caption: Workflow for structural confirmation via NMR.
This systematic approach, combining high-resolution NMR data with comparative analysis against known structures, provides a robust method for the unambiguous confirmation of the chemical structure of bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane. This level of analytical rigor is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
comparison of different synthetic routes to 3-aroylimidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and bioactive molecules. Among its derivatives, 3-aroylimidazo[1,2-a]pyridines are of significant interest due to their diverse biological activities. This guide provides a comparative overview of several prominent synthetic routes to this important class of compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
The synthesis of 3-aroylimidazo[1,2-a]pyridines can be broadly approached through various strategies, each with its own set of advantages and limitations. This guide focuses on four key methods: one-pot three-component synthesis, copper-catalyzed synthesis from chalcones, the Ortoleva-King reaction for the core scaffold, and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction for structurally related amino derivatives.
One-Pot Three-Component Synthesis
This approach offers high atom economy and procedural simplicity by combining 2-aminopyridine, an aldehyde, and an acetophenone in a single reaction vessel.[1][2] Copper salts are often employed as catalysts to facilitate the key oxidative cyclization step.[1][2]
Copper-Catalyzed Synthesis from Chalcones
This two-step approach involves the initial preparation of a chalcone (an α,β-unsaturated ketone) followed by its reaction with a 2-aminopyridine in the presence of a copper catalyst.[3] This method allows for greater control over the substitution pattern of the final product.
Ortoleva-King Reaction
A classic method for the synthesis of the imidazo[1,2-a]pyridine core, the Ortoleva-King reaction typically involves the reaction of a 2-aminopyridine with an α-haloketone or, in more modern variations, with a ketone and an iodine source to generate the key intermediate in situ.[4][5] While this route directly furnishes 2-substituted imidazo[1,2-a]pyridines, it is a foundational method for accessing the core structure.
Groebke-Blackburn-Bienaymé (GBB) Reaction
This powerful multicomponent reaction provides access to 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[6][7] Microwave assistance can significantly accelerate this transformation.[6] Although the product is not a 3-aroyl derivative, this method highlights a versatile strategy for functionalizing the 3-position of the imidazo[1,2-a]pyridine ring system.
Data Presentation
The following tables summarize quantitative data for the aforementioned synthetic routes, showcasing the scope and efficiency of each method with various substrates.
Table 1: One-Pot Three-Component Synthesis of 3-Aroylimidazo[1,2-a]pyridines [1][2]
| 2-Aminopyridine | Aldehyde | Acetophenone | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Aminopyridine | Benzaldehyde | Acetophenone | CuCl₂ | DMF | 120 | 12 | 82 |
| 2-Aminopyridine | 4-Chlorobenzaldehyde | Acetophenone | CuCl₂ | DMF | 120 | 12 | 85 |
| 2-Aminopyridine | 4-Methoxybenzaldehyde | Acetophenone | CuCl₂ | DMF | 120 | 12 | 75 |
| 5-Methyl-2-aminopyridine | Benzaldehyde | Acetophenone | CuCl₂ | DMF | 120 | 12 | 78 |
| 2-Aminopyridine | Benzaldehyde | 4'-Chloroacetophenone | CuCl₂ | DMF | 120 | 12 | 80 |
Table 2: Copper-Catalyzed Synthesis of 3-Aroylimidazo[1,2-a]pyridines from Chalcones [3]
| 2-Aminopyridine | Chalcone | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Aminopyridine | Chalcone | Cu(OAc)₂ | Toluene | 110 | 24 | 85 |
| 2-Aminopyridine | 4'-Methoxychalcone | Cu(OAc)₂ | Toluene | 110 | 24 | 82 |
| 2-Aminopyridine | 4'-Chlorochalcone | Cu(OAc)₂ | Toluene | 110 | 24 | 88 |
| 5-Bromo-2-aminopyridine | Chalcone | Cu(OAc)₂ | Toluene | 110 | 24 | 79 |
| 2-Aminopyridine | 2-Thienylchalcone | Cu(OAc)₂ | Toluene | 110 | 24 | 75 |
Table 3: Ortoleva-King Synthesis of 2-Arylimidazo[1,2-a]pyridines [4][5]
| 2-Aminopyridine | Aryl Methyl Ketone | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Aminopyridine | Acetophenone | I₂, NaHCO₃ | DMF | 120 | 24 | 76 |
| 2-Aminopyridine | 4'-Methoxyacetophenone | I₂, NaHCO₃ | DMF | 120 | 24 | 81 |
| 2-Aminopyridine | 4'-Bromoacetophenone | I₂, NaHCO₃ | DMF | 120 | 24 | 72 |
| 5-Methyl-2-aminopyridine | Acetophenone | I₂, NaHCO₃ | DMF | 120 | 24 | 79 |
| 2-Aminopyridine | 2-Acetylnaphthalene | I₂, NaHCO₃ | DMF | 120 | 24 | 70 |
Table 4: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [6][7]
| 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | MeOH | 150 | 10 | 92 |
| 2-Aminopyridine | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | MeOH | 150 | 10 | 95 |
| 2-Aminopyridine | 2-Naphthaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | MeOH | 150 | 10 | 88 |
| 5-Bromo-2-aminopyridine | Benzaldehyde | Cyclohexyl isocyanide | Sc(OTf)₃ | MeOH | 150 | 15 | 85 |
| 2-Aminopyridine | Furfural | tert-Butyl isocyanide | Sc(OTf)₃ | MeOH | 150 | 10 | 89 |
Experimental Protocols
1. General Procedure for the One-Pot Three-Component Synthesis [1][2]
A mixture of 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), acetophenone (1.2 mmol), and CuCl₂ (10 mol%) in DMF (5 mL) is stirred in a sealed tube. The reaction mixture is heated at 120 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the desired 3-aroylimidazo[1,2-a]pyridine.
2. General Procedure for the Copper-Catalyzed Synthesis from Chalcones [3]
To a solution of chalcone (1.0 mmol) and 2-aminopyridine (1.2 mmol) in toluene (5 mL) is added Cu(OAc)₂ (10 mol%). The reaction mixture is stirred at 110 °C under an oxygen atmosphere for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (hexane-ethyl acetate) to give the pure 3-aroylimidazo[1,2-a]pyridine.
3. General Procedure for the Ortoleva-King Synthesis of 2-Arylimidazo[1,2-a]pyridines [4][5]
A mixture of 2-aminopyridine (1.2 mmol), aryl methyl ketone (1.0 mmol), iodine (1.5 mmol), and NaHCO₃ (2.0 mmol) in DMF (5 mL) is heated at 120 °C for 24 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the 2-arylimidazo[1,2-a]pyridine.
4. General Procedure for the Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [6][7]
In a microwave vial, 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.1 mmol), and Sc(OTf)₃ (5 mol%) are combined in methanol (3 mL). The vial is sealed and subjected to microwave irradiation at 150 °C for 10-15 minutes. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to provide the 3-aminoimidazo[1,2-a]pyridine.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and key mechanistic steps of the described synthetic routes.
Caption: Workflow for the one-pot synthesis.
Caption: Workflow for the chalcone-based synthesis.
Caption: Ortoleva-King reaction mechanism.
Caption: Groebke-Blackburn-Bienaymé reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot, three component tandem reaction of 2-aminopyridines, acetophenones and aldehydes: synthesis of 3-aroylimidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. archive.iqac.puchd.ac.in [archive.iqac.puchd.ac.in]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Aza-Friedel-Crafts Reaction for C3-Alkylation of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle, particularly at the C3 position, is of significant interest for the development of new drug candidates. The aza-Friedel-Crafts reaction has emerged as a powerful tool for the C3-alkylation of imidazo[1,2-a]pyridines. This guide provides a comprehensive comparison of a recently developed three-component aza-Friedel-Crafts reaction with alternative methodologies, supported by experimental data and detailed protocols.
Overview of C3-Alkylation Strategies
The direct introduction of alkyl groups at the C3 position of imidazo[1,2-a]pyridines can be achieved through various synthetic strategies. This guide focuses on the comparison of a Lewis acid-catalyzed three-component aza-Friedel-Crafts reaction with other notable methods, including mechanochemical Friedel-Crafts hydroxyalkylation, HFIP-promoted hydroxydifluoromethylation, and oxidative C-H amination. Additionally, an asymmetric multicomponent reaction for the synthesis of axially chiral imidazo[1,2-a]pyridines is presented to highlight advances in stereoselective functionalization.
Comparative Performance Data
The following tables summarize the quantitative performance of the featured C3-functionalization methods, offering a direct comparison of their efficiency and scope.
Table 1: Y(OTf)₃-Catalyzed Three-Component Aza-Friedel-Crafts Reaction [1][2][3][4]
| Entry | Imidazo[1,2-a]pyridine | Aldehyde | Amine | Yield (%) | Time (h) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 92 | 12 |
| 2 | 2-Phenylimidazo[1,2-a]pyridine | 4-Chlorobenzaldehyde | Morpholine | 95 | 12 |
| 3 | 2-Phenylimidazo[1,2-a]pyridine | 4-Methylbenzaldehyde | Morpholine | 88 | 12 |
| 4 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 85 | 12 |
| 5 | Imidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 75 | 12 |
Table 2: Alternative C3-Functionalization Methodologies
| Method | Catalyst/Reagent | Electrophile/Coupling Partner | Key Features | Representative Yield (%) | Ref. |
| Mechanochemical Friedel-Crafts Hydroxyalkylation | Zn(OTf)₂ | Aldehydes | Solvent-free, rapid | 85-95 | [5] |
| HFIP-Promoted Hydroxydifluoromethylation | HFIP | Difluoroacetaldehyde ethyl hemiacetal | Metal-free, mild conditions | 70-97 | [6] |
| PIDA-Mediated Oxidative C-H Amination | PIDA | Morpholine | Direct C-N bond formation | 60-85 | [7] |
| Asymmetric Multicomponent Reaction | Chiral Phosphoric Acid | Aldehydes, Isocyanides | Atroposelective, high ee | 80-95 | [8] |
Experimental Protocols
Y(OTf)₃-Catalyzed Three-Component Aza-Friedel-Crafts Reaction[1]
A mixture of the respective imidazo[1,2-a]pyridine (0.2 mmol), aldehyde (0.3 mmol), amine (e.g., morpholine, 0.4 mmol), and Y(OTf)₃ (10 mol%) in toluene (2.0 mL) is stirred in a sealed tube at 110 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired C3-alkylated product.
Zn(OTf)₂-Catalyzed Mechanochemical Friedel-Crafts Hydroxyalkylation[5]
In a 10 mL stainless steel grinding jar containing two stainless steel balls (10 mm diameter), imidazo[1,2-a]pyridine (1.0 mmol), the corresponding aldehyde (1.2 mmol), and Zn(OTf)₂ (10 mol%) are added. The mixture is milled in a planetary ball mill at 500 rpm for 30-60 minutes. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is dissolved in dichloromethane, filtered, and the solvent is evaporated. The crude product is purified by column chromatography.
HFIP-Promoted Hydroxydifluoromethylation[6]
To a solution of imidazo[1,2-a]pyridine (0.2 mmol) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 1.0 mL) is added difluoroacetaldehyde ethyl hemiacetal (0.4 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography to give the C3-hydroxydifluoromethylated product.
PIDA-Mediated Oxidative C-H Amination[7]
To a solution of imidazo[1,2-a]pyridine (0.5 mmol) and morpholine (1.0 mmol) in CH₃CN (5 mL) is added phenyliodine(III) diacetate (PIDA) (0.6 mmol). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under vacuum. The residue is then purified by column chromatography on silica gel to afford the C3-aminated product.
Asymmetric Multicomponent Reaction for Axially Chiral Imidazo[1,2-a]pyridines[8]
To a mixture of 6-aryl-2-aminopyridine (0.1 mmol), an aldehyde (0.12 mmol), and a chiral phosphoric acid catalyst (10 mol%) in toluene (1.0 mL) is added an isocyanide (0.1 mmol) at room temperature. The reaction is stirred for 24-48 hours. The solvent is then removed under reduced pressure, and the resulting residue is purified by flash column chromatography to yield the enantiomerically enriched atropisomeric imidazo[1,2-a]pyridine. Enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Aza-Friedel-Crafts Workflow
The following diagram illustrates the general workflow for the Lewis acid-catalyzed three-component aza-Friedel-Crafts reaction.
Caption: General workflow for the three-component aza-Friedel-Crafts C3-alkylation.
Conclusion
The Y(OTf)₃-catalyzed three-component aza-Friedel-Crafts reaction offers a robust and efficient method for the C3-alkylation of imidazo[1,2-a]pyridines, demonstrating good to excellent yields across a range of substrates.[1][2][3][4] This method provides a valuable alternative to other C3-functionalization strategies. The choice of method will ultimately depend on the desired functionality, substrate tolerance, and reaction conditions (e.g., solvent-free mechanochemistry or metal-free HFIP promotion). The development of asymmetric variants, such as the multicomponent reaction for axially chiral products, underscores the ongoing efforts to control the stereochemistry of these important heterocyclic scaffolds, paving the way for the synthesis of novel and potent drug candidates.
References
A Comparative Analysis of the Photoluminescent Properties of Imidazo[1,5-a]quinolines
Imidazo[1,5-a]quinolines are a class of heterocyclic compounds that have garnered significant interest within the scientific community due to their promising photoluminescent properties.[1][2] These compounds are particularly noted for their intense blue luminescence, making them potential candidates for applications such as emitter molecules in organic light-emitting diodes (OLEDs).[3][4][5] This guide provides a comparative analysis of the photophysical characteristics of various imidazo[1,5-a]quinoline derivatives, supported by experimental data and detailed methodologies. The insights presented herein are intended to assist researchers, scientists, and drug development professionals in their exploration and utilization of these fascinating fluorophores.
Quantitative Photophysical Data
The photoluminescent properties of imidazo[1,5-a]quinolines are significantly influenced by the nature and position of substituents on the core structure.[6][7] Variations in electron-donating or electron-withdrawing groups can modulate the emission wavelengths and quantum yields.[8] The following table summarizes the key photophysical data for a selection of imidazo[1,5-a]quinoline derivatives and a comparative imidazo[5,1-a]isoquinoline.
| Compound ID | R1 Substituent | R2 Substituent | Emission Max (λem) in nm | Quantum Yield (Φ) in % |
| 2b | - | - | - | 34 |
| 1g | - | - | 446 | 48 |
| 1h | - | - | - | Very Low |
| 2h | - | - | - | Very Low |
| 1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline | Phenyl | 2-Pyridinyl | 431 | 33 |
| 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline | Pyridyl | 4-Cyanophenyl | 446 | 48 |
Data sourced from chloroform solutions.[3][5][9]
Experimental Protocols
The characterization of the photoluminescent properties of imidazo[1,5-a]quinolines involves a series of standardized spectroscopic and electrochemical techniques.
1. Synthesis of Imidazo[1,5-a]quinolines:
A general and versatile synthetic approach involves a multi-step process.[5][7] Initially, an Einhorn acylation is utilized to introduce the R2 residue onto a suitable quinoline precursor.[7] This is followed by a cyclization reaction using triflic anhydride and 2-methoxypyridine to form the imidazo[1,5-a]quinoline core.[7] Subsequent functionalization at the R1 position can be achieved through a selective bromination with N-bromosuccinimide (NBS), followed by a Negishi cross-coupling reaction with various organozinc reagents.[10] This method allows for the introduction of a wide array of substituents to systematically study their effect on the photophysical properties.[7][10]
2. Photophysical Measurements:
All optical measurements are typically conducted in a 0.1 mM chloroform solution at room temperature.[7][9]
-
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λabs).[7][11]
-
Fluorescence Spectroscopy: Emission spectra are obtained using a fluorometer. The excitation wavelength is set at the absorption maximum of the specific compound.[7]
-
Quantum Yield Determination: The fluorescence quantum yield (Φ) is calculated relative to a standard, such as quinine sulfate in 0.5 M H₂SO₄.[7][12] The calculation is performed using the established literature methods.[7]
3. Electrochemical Characterization:
-
Cyclic Voltammetry (CV): CV is employed to determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[3][4][9] These measurements provide insights into the electronic structure of the molecules and their suitability for electronic applications.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of imidazo[1,5-a]quinolines.
Caption: Synthetic and characterization workflow for imidazo[1,5-a]quinolines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 5. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 6. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 7. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties | Semantic Scholar [semanticscholar.org]
- 11. Fluorescent benzimidazo[1,2- a ]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ02268E [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde, a compound utilized in various research and development applications, including pharmaceutical development and material science.[1] Adherence to these procedures is essential to minimize risks and ensure compliance with regulatory standards.
Hazard and Safety Information
Based on available safety data for similar compounds, this compound should be handled with care. It is classified as causing skin and eye irritation.[2][3] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.
Table 1: Hazard and Personal Protective Equipment (PPE) Summary
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritant[2][3] | Protective gloves (e.g., nitrile), lab coat, and full-coverage clothing.[2][3][4] |
| Eye Irritant[2][3] | Safety glasses with side shields or chemical goggles.[2][3][4] |
| Respiratory Irritant (potential)[3] | Use in a well-ventilated area or with local exhaust ventilation.[3][4] |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.[5] The following step-by-step procedure outlines the general process for its disposal.
Experimental Protocol: Chemical Waste Disposal
-
Consult Institutional Guidelines: Before initiating any disposal procedures, thoroughly review your institution's Chemical Hygiene Plan and hazardous waste disposal guidelines. Contact your Environmental Health and Safety (EHS) department for specific instructions and to obtain the necessary waste containers and labels.[5]
-
Prepare for Disposal: Don all required PPE as outlined in Table 1. Ensure you are working in a designated and well-ventilated area, such as a chemical fume hood.[4][5]
-
Containerize Waste:
-
Solid Waste: Carefully transfer any solid this compound waste into a designated hazardous waste container.[5] Take precautions to avoid the generation of dust during transfer.[4][5]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, absorbent pads, and contaminated labware, must also be placed in the designated hazardous waste container.[5]
-
Empty Containers: Containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After rinsing, deface the container's label before disposing of it as regular trash, if permitted by your institution.[5]
-
-
Label the Waste Container: Securely affix a completed hazardous waste label to the container. The label must clearly state the full chemical name, "this compound," and any other information required by your institution and local regulations.[5]
-
Store Waste Appropriately: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as bases, amines, and oxidizing agents.[4]
-
Arrange for Pickup: Contact your institution's EHS department or an approved hazardous waste disposal contractor to schedule the collection of the waste container.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds. This document provides essential, immediate safety and logistical information for the handling of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde, including personal protective equipment (PPE) protocols, operational plans, and disposal procedures.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is required to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE. While a specific Safety Data Sheet (SDS) for this exact compound is not available, the recommendations are based on data for structurally similar compounds, such as other substituted imidazo[1,5-a]pyridines and aromatic aldehydes.[1]
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles should always be worn.[2][3][4] A face shield worn over safety goggles is recommended when there is a risk of splashing.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5][7] Always inspect gloves for tears or holes before use.[4] Contaminated gloves should be removed promptly and hands washed thoroughly.[3] |
| Body Protection | Laboratory Coat | A buttoned lab coat is mandatory to protect against skin contact.[2][8] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[4] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][9] If a fume hood is not available, a NIOSH-approved respirator may be required.[5][10] |
| Foot Protection | Closed-Toe Shoes | Street shoes are not permitted; closed-toe shoes made of a non-porous material must be worn to protect against spills.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
2.1. Preparation and Engineering Controls
-
Hazard Assessment: Before beginning any work, conduct a thorough hazard assessment for the planned experiment.
-
Fume Hood: Ensure the chemical fume hood is operational and has a current certification. All manipulations of the compound should occur at least six inches inside the sash.[4]
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
2.2. Chemical Handling
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: If weighing the solid compound, do so within the fume hood to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Use appropriate glassware and ensure it is free from defects.[2]
2.3. Post-Handling
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent to remove any residual contamination.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any contaminants and dispose of them in the designated waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8][11]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[11]
-
Container Labeling: The hazardous waste container must be labeled with the full chemical name: "this compound".[9]
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[9]
Procedural Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. csub.edu [csub.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hmc.edu [hmc.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. ethz.ch [ethz.ch]
- 9. benchchem.com [benchchem.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
